3-Cyclohexylmorpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMKKAIUIVUTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710915 | |
| Record name | 3-Cyclohexylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270476-30-6 | |
| Record name | 3-Cyclohexylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Cyclohexylmorpholine chemical properties and structure
An In-depth Technical Guide to 3-Cyclohexylmorpholine: Structure, Properties, and Synthetic Protocols
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring a morpholine core substituted with a cyclohexyl group at the 3-position. While specific experimental data for this molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to offer insights for researchers, scientists, and professionals in drug development. The guide covers the molecule's structural and stereochemical properties, predicted physicochemical characteristics, plausible synthetic routes with detailed protocols, and expected analytical signatures in modern spectroscopy. Furthermore, it contextualizes the potential utility of this compound within medicinal chemistry by examining the well-documented roles of the morpholine scaffold as a privileged pharmacophore.
Introduction to this compound
This compound (CAS: 1270476-30-6) is a saturated heterocyclic compound with the molecular formula C₁₀H₁₉NO.[1] It belongs to the class of substituted morpholines, which are integral components in a vast array of biologically active molecules and approved pharmaceuticals. The morpholine ring is recognized in medicinal chemistry for its ability to improve the pharmacokinetic profile of drug candidates, often enhancing aqueous solubility, metabolic stability, and bioavailability.[2][3] The introduction of a cyclohexyl group, a non-polar and conformationally significant moiety, at the C3 position introduces a chiral center and offers a lipophilic anchor that can be exploited for modulating ligand-receptor interactions and other biological activities.[4][5] This guide serves to consolidate the theoretical and practical knowledge surrounding this compound, providing a foundational resource for its synthesis, characterization, and potential applications.
Chemical Structure and Stereochemical Analysis
The structure of this compound is defined by a six-membered morpholine ring with a cyclohexyl substituent at one of the carbon atoms adjacent to the nitrogen atom.
Chirality and Enantiomers
The substitution at the C3 position of the morpholine ring renders this carbon a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-3-Cyclohexylmorpholine and (S)-3-Cyclohexylmorpholine. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. A CAS number for the (S)-enantiomer (1270289-34-3) is documented, underscoring the recognition of its chiral nature.[6][7]
Conformational Analysis
Both the morpholine and cyclohexane rings predominantly adopt a stable chair conformation to minimize angular and torsional strain.[8][9] For the morpholine ring, the lone pair on the nitrogen atom and the hydrogen atom attached to it can exist in either an axial or equatorial position, with rapid inversion at room temperature.
The critical conformational feature of this compound is the orientation of the bulky cyclohexyl group. To minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on the morpholine ring, the cyclohexyl group will overwhelmingly favor the equatorial position.[10] The cyclohexane ring itself will also be in a chair conformation.
Caption: Enantiomers of this compound in their most stable chair conformations.
Physicochemical Properties
While extensive experimental data for this compound is not publicly available, its key identifiers and predicted properties are summarized below. Properties such as boiling point and density are expected to be higher than those of morpholine due to the increased molecular weight and van der Waals forces from the cyclohexyl group. The basicity (pKa) is expected to be similar to other C-alkylated morpholines.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO | [1] |
| Molecular Weight | 169.26 g/mol | [1][11] |
| CAS Number | 1270476-30-6 | [1][11] |
| Appearance | Not available (likely a liquid or low-melting solid) | - |
| Boiling Point | Not available | [12][13] |
| Melting Point | Not available | [12][13] |
| Density | Not available | [12][13] |
| Solubility | Expected to be soluble in organic solvents. | [12] |
| pKa | Estimated ~8.5-9.0 (similar to other alkylmorpholines) | - |
Synthesis of this compound
There are several established strategies for the synthesis of C3-substituted morpholines that can be adapted for this compound.[14][15] A practical and efficient approach involves a three-step sequence starting from a readily available chiral amino alcohol.[16]
Proposed Synthetic Pathway
The proposed synthesis begins with the N-acylation of 2-amino-2-cyclohexylethanol with chloroacetyl chloride to form an amide intermediate. This is followed by an intramolecular Williamson ether synthesis (cyclization) to form the morpholin-3-one ring. Finally, reduction of the amide carbonyl group yields the target this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-Cyclohexyl-2-hydroxyethyl)-2-chloroacetamide
-
Dissolve 2-amino-2-cyclohexylethanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Add a base such as sodium bicarbonate (1.2 eq).
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Cyclohexylmorpholin-3-one
-
Dissolve the crude amide from Step 1 in a mixture of isopropyl alcohol (IPA) and dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add potassium tert-butoxide (4.0 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by adding water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the morpholinone.
Step 3: Synthesis of this compound
-
In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of 5-cyclohexylmorpholin-3-one (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography or distillation to afford this compound.
Spectroscopic Analysis and Characterization
The structural elucidation of this compound would rely on a combination of NMR, IR, and mass spectrometry. The following are predicted spectral data based on the known behavior of similar molecules.[17][18]
| Technique | Predicted Features |
| ¹H NMR | δ (ppm): 3.5-4.0 (m, protons on C2, C5 adjacent to O), 2.5-3.0 (m, protons on C2, C6 adjacent to N), ~2.8 (m, methine proton on C3), 1.0-2.0 (m, broad, 11H from cyclohexyl and N-H proton). Protons on the morpholine ring will exhibit complex splitting patterns due to diastereotopicity. |
| ¹³C NMR | δ (ppm): ~70 (C5, adjacent to O), ~60 (C3, substituted carbon), ~50 (C6, adjacent to N), ~45 (C2, adjacent to N), 25-40 (cyclohexyl carbons). |
| IR Spectroscopy | ν (cm⁻¹): 3300-3400 (N-H stretch, secondary amine), 2850-2950 (C-H stretch, aliphatic), 1110-1130 (C-O-C stretch, ether, strong). |
| Mass Spectrometry | m/z: 169 (M⁺, molecular ion), 140 ([M-C₂H₅]⁺), 112 ([M-C₄H₉]⁺), 86 (fragment from morpholine ring cleavage), 83 (cyclohexyl cation). Alpha-cleavage next to the nitrogen is a likely major fragmentation pathway.[19][20] |
Applications in Research and Drug Development
While no specific biological activities have been reported for this compound itself, the morpholine scaffold is a cornerstone in medicinal chemistry.[2][5]
-
As a Privileged Scaffold: Morpholine is present in numerous FDA-approved drugs, including the antidepressant Reboxetine and the anti-cancer agent Gefitinib. Its presence often confers favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
-
Modulation of Physicochemical Properties: The nitrogen atom in the morpholine ring is less basic than in piperidine, which can be advantageous for avoiding off-target interactions and improving oral bioavailability.
-
Role of the Cyclohexyl Group: The introduction of a cyclohexyl group provides a lipophilic handle that can be used to probe hydrophobic pockets in protein binding sites. Its rigid conformational nature can also serve to orient other functional groups in a specific vector, potentially increasing binding affinity and selectivity.[21]
Given these characteristics, this compound is a valuable building block for generating libraries of novel compounds for screening against various biological targets, including GPCRs, kinases, and ion channels, particularly in the central nervous system (CNS) and oncology research areas.[22][23]
Safety and Handling
The toxicological properties of this compound have not been fully investigated.[12] Based on data for similar compounds and general chemical safety principles, it should be handled with care in a well-ventilated laboratory fume hood.
-
Hazards: May cause skin and eye irritation. Inhalation may lead to respiratory tract irritation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12]
Conclusion
This compound is a chiral, substituted morpholine with significant potential as a scaffold and building block in medicinal chemistry and drug discovery. Its structure combines the beneficial pharmacokinetic properties of the morpholine ring with the lipophilic and conformationally rigid nature of a cyclohexyl group. While specific experimental data on this compound remain scarce, this guide provides a robust framework for its synthesis, characterization, and rational application in research settings. The synthetic protocols and predicted analytical data herein offer a solid starting point for scientists aiming to explore the chemical space and biological potential of this and related molecules.
References
- 1. appchemical.com [appchemical.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ivychem.com [ivychem.com]
- 7. 1270289-34-3 CAS Manufactory [m.chemicalbook.com]
- 8. Stereochemistry and conformational analysis [quimicaorganica.org]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. scispace.com [scispace.com]
- 11. 1270476-30-6 | MFCD18699210 | Morpholine, 3-cyclohexyl- [aaronchem.com]
- 12. aksci.com [aksci.com]
- 13. This compound CAS#: 1270476-30-6 [chemicalbook.com]
- 14. Morpholine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acdlabs.com [acdlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Cyclohexylmorpholine
This guide provides a comprehensive overview of this compound, a substituted morpholine derivative of interest in chemical research and development. This document, structured to provide both foundational knowledge and practical insights, delves into the compound's identification, synthesis, safety considerations, and potential applications, reflecting the expertise required for navigating the complexities of novel chemical entities.
I. Compound Identification and Structure
This compound is a heterocyclic organic compound featuring a morpholine ring substituted with a cyclohexyl group at the 3-position. The presence of a chiral center at the C-3 position of the morpholine ring means that this compound can exist as a pair of enantiomers, (R)-3-Cyclohexylmorpholine and (S)-3-Cyclohexylmorpholine, or as a racemic mixture.
CAS Number: The most specific CAS number for the racemic or stereochemically undefined this compound is 1270476-30-6 .[1][2][3][4][5][6]
Molecular Formula: C₁₀H₁₉NO[1][3][5][7]
Molecular Weight: 169.26 g/mol [1][3][5][7]
Chemical Structure:
Caption: 2D structure of this compound.
II. Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1270476-30-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₉NO | [1][3][5][7] |
| Molecular Weight | 169.26 g/mol | [1][3][5][7] |
| Boiling Point | Not available | [7] |
| Melting Point | Not available | [7] |
| Density | Not available | [7] |
| Solubility | Not available | [7] |
III. Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not extensively documented, several established methods for the synthesis of 3-substituted morpholines can be applied. A common and effective strategy involves the cyclization of an appropriate N-substituted amino alcohol.
One plausible synthetic route starts from the commercially available 1-cyclohexyl-2-aminoethanol. This precursor can be reacted with a two-carbon electrophile, followed by an intramolecular cyclization to form the morpholine ring.
Proposed Synthetic Workflow:
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
N-Acylation: 1-cyclohexyl-2-aminoethanol is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. A base, such as triethylamine, is added, followed by the dropwise addition of chloroacetyl chloride. The reaction is stirred until completion, then washed and concentrated to yield the N-(1-cyclohexyl-2-hydroxyethyl)-2-chloroacetamide intermediate.
-
Intramolecular Cyclization: The intermediate is dissolved in a suitable solvent (e.g., THF), and a strong base (e.g., sodium hydride) is added portion-wise to facilitate the intramolecular Williamson ether synthesis. The reaction mixture is heated to drive the cyclization, forming 5-cyclohexylmorpholin-3-one.
-
Reduction: The resulting morpholinone is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield the final product, this compound.
This synthetic approach is versatile and allows for the preparation of various substituted morpholines by selecting the appropriate starting amino alcohol and acylating agent.[8]
IV. Potential Applications and Research Interest
The morpholine scaffold is a key feature in numerous biologically active compounds and approved pharmaceuticals. Its presence can improve pharmacokinetic properties such as aqueous solubility and metabolic stability. While specific applications for this compound are not well-documented, its structural similarity to other pharmacologically active morpholine derivatives suggests potential areas of research interest:
-
Drug Discovery: As a scaffold in the design of novel therapeutic agents. The cyclohexyl group provides lipophilicity, which can be crucial for crossing biological membranes.
-
Agrochemicals: The morpholine ring is present in some fungicides.
-
Material Science: As a building block for polymers or as a corrosion inhibitor.
The pharmacology of some cyclohexylmorpholine derivatives has been explored, particularly in the context of their interaction with central nervous system receptors. For instance, certain arylcyclohexylmorpholines have been investigated for their affinity to the NMDA receptor.[9]
V. Safety and Handling
Based on available Safety Data Sheets (SDS) for this compound (CAS 1270476-30-6), the compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.
VI. Analytical Methods
The characterization and analysis of this compound would typically involve standard analytical techniques used in organic chemistry:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for analyzing the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to assess purity and monitor reaction progress.
VII. Conclusion
This compound is a valuable chemical entity with potential for further exploration in various scientific domains. While a complete physicochemical profile is yet to be established in the literature, its synthesis can be approached through established methodologies for substituted morpholines. Its structural characteristics suggest potential applications in medicinal chemistry and material science. As with any research chemical, adherence to strict safety protocols is paramount during its handling and use.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound CAS#: 1270476-30-6 [m.chemicalbook.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound | 1270476-30-6 [amp.chemicalbook.com]
- 5. 1270476-30-6 | MFCD18699210 | Morpholine, 3-cyclohexyl- [aaronchem.com]
- 6. 1270476-30-6 | Morpholine, 3-cyclohexyl- | Next Peptide [nextpeptide.com]
- 7. aksci.com [aksci.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Strategic Synthesis of 3-Cyclohexylmorpholine and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] While the core morpholine structure is common, the synthesis of C-substituted derivatives, particularly those with specific stereochemistry like 3-cyclohexylmorpholine, presents unique challenges and opportunities. These complex morpholines serve as valuable scaffolds for exploring new chemical space in drug discovery programs.[3] This guide provides an in-depth analysis of robust and strategic synthetic routes to this compound, focusing on the underlying chemical principles, stereochemical control, and the subsequent derivatization to build libraries of bioactive compounds. We will dissect methodologies ranging from catalytic hydrogenation of aromatic precursors to convergent strategies involving the cyclization of bespoke amino alcohols.
Introduction: The Value of the this compound Scaffold
The introduction of a lipophilic cyclohexyl group at the C3 position of the morpholine ring creates a chiral center and provides a vector for probing hydrophobic pockets in biological targets. Unlike simpler N-substituted morpholines, the synthesis of C3-substituted analogues requires careful planning to control regioselectivity and, critically, stereoselectivity. The development of efficient, scalable, and stereocontrolled syntheses is paramount for the application of this scaffold in pharmaceutical research and development. This document outlines three primary strategic approaches to the synthesis of the this compound core.
Caption: High-level overview of the primary synthetic strategies for the this compound core.
Strategy A: Stereoselective Synthesis via Catalytic Hydrogenation
This is arguably the most elegant and efficient strategy for accessing enantiomerically pure this compound. The logic relies on leveraging the abundant and often inexpensive chirality of phenylglycinol derivatives. The aromatic phenyl group serves as a synthetic precursor to the cyclohexyl ring, which is formed in the final step via catalytic hydrogenation.
2.1. Mechanistic Rationale
The key to this strategy is the robustness of the morpholine ring under hydrogenation conditions that are sufficient to reduce an aromatic ring. The choice of catalyst is critical; rhodium-based catalysts are particularly effective for the cis-selective hydrogenation of aromatic rings under manageable conditions, often leaving other functional groups intact. This pathway offers excellent control over the absolute stereochemistry at the C3 position, as it is set early by the choice of a specific enantiomer of phenylglycinol.
Caption: Workflow for the synthesis of (S)-3-cyclohexylmorpholine via catalytic hydrogenation.
2.2. Experimental Protocol: Synthesis of (S)-3-Cyclohexylmorpholine
Step 1 & 2: Synthesis of (S)-3-Phenylmorpholine from (S)-Phenylglycinol
-
Rationale: This two-step sequence first builds the full carbon-nitrogen-oxygen backbone and then cyclizes it. The cyclization is an intramolecular Williamson ether synthesis, driven by the formation of a stable six-membered ring. Concentrated sulfuric acid acts as both a catalyst and a powerful dehydrating agent to drive the reaction to completion.[4][5]
-
To a solution of (S)-phenylglycinol (1.0 eq) in a suitable solvent such as ethanol, add potassium carbonate (2.5 eq) and 2-bromoethanol (1.1 eq).
-
Heat the mixture to reflux for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude N-(2-hydroxyethyl)phenylglycinol is slowly added to concentrated sulfuric acid (approx. 2.0 eq) at 0 °C.
-
After the addition is complete, the mixture is carefully heated to 100-120 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice. Basify to pH > 12 with a cold 50% NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield crude (S)-3-phenylmorpholine, which can be purified by distillation or chromatography.
Step 3: Hydrogenation to (S)-3-Cyclohexylmorpholine
-
Rationale: The phenyl group is reduced to a cyclohexyl ring. A rhodium-on-carbon catalyst is chosen for its high activity in aromatic hydrogenation, which allows the reaction to proceed at moderate pressures and temperatures, preserving the morpholine ring.[6]
-
Dissolve (S)-3-phenylmorpholine (1.0 eq) in methanol or ethanol in a high-pressure hydrogenation vessel.
-
Add 5% Rhodium on Carbon (5-10 mol% catalyst loading).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).
-
Heat the reaction to 50-70 °C and stir vigorously for 24-48 hours.
-
After cooling and venting the vessel, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford (S)-3-cyclohexylmorpholine[7][8], which is often of sufficient purity for subsequent steps.
Strategy B: Convergent Synthesis via Ring Cyclization
This strategy involves first constructing a 2-amino-1-cyclohexylethanol intermediate, which is then cyclized to form the morpholine ring. This approach is "convergent" because the two key fragments (the cyclohexyl piece and the ethanolamine piece) are built separately and then combined. It offers flexibility but requires careful control of the intermediate synthesis.
3.1. Mechanistic Rationale
The core of this method is the formation of the C-N and C-O bonds of the ring from an open-chain precursor. A common and effective method involves a two-step, one-pot reaction with ethylene sulfate.[9][10] Ethylene sulfate acts as a "two-carbon linchpin," first mono-alkylating the amine via an Sₙ2 reaction. The resulting intermediate is a sulfate ester, which, upon treatment with a base, undergoes intramolecular cyclization to form the morpholine ring.[10] This method avoids the challenge of selective monoalkylation with 1,2-dihaloethanes.
3.2. Experimental Protocol: Synthesis from Cyclohexanecarboxaldehyde
Step 1: Synthesis of 2-amino-1-cyclohexylethanol
-
Rationale: This sequence builds the required amino alcohol from a simple aldehyde. The addition of TMSCN creates a cyanohydrin, which is then reduced. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitrile and the silyl ether in a single operation.
-
To a solution of cyclohexanecarboxaldehyde (1.0 eq) and zinc iodide (0.1 eq), add trimethylsilyl cyanide (TMSCN, 1.2 eq) at 0 °C and allow to warm to room temperature.
-
After 2-4 hours, the reaction is complete. The solvent is removed under vacuum to yield the crude cyanohydrin ether.
-
In a separate flask, prepare a suspension of LiAlH₄ (3.0 eq) in dry THF. Cool to 0 °C.
-
Add a solution of the crude cyanohydrin in THF dropwise. After addition, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction to 0 °C and quench carefully by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield the crude 2-amino-1-cyclohexylethanol.
Step 2: Morpholine Ring Formation
-
Rationale: This modern annulation protocol uses ethylene sulfate for a clean and high-yielding cyclization. The first step is a nucleophilic attack by the amine, and the second is a base-mediated intramolecular Sₙ2 reaction to close the ring.[9]
-
Dissolve the crude amino alcohol (1.0 eq) in acetonitrile. Add ethylene sulfate (1.1 eq) and stir at room temperature for 12 hours.
-
Add potassium tert-butoxide (2.5 eq) in portions and heat the mixture to 60 °C for 4 hours.
-
Cool the reaction, quench with water, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude this compound can be purified by column chromatography.
Synthesis of Derivatives: Expanding Chemical Diversity
With the this compound core in hand, the secondary amine provides a versatile handle for further functionalization. The two most common derivatizations are N-alkylation and N-acylation, which allow for the introduction of a wide array of functional groups to modulate the compound's properties.
Caption: Key derivatization reactions of the this compound scaffold.
4.1. Protocol: N-Alkylation via Reductive Amination
-
Rationale: Reductive amination is a mild and highly effective method for N-alkylation that avoids the over-alkylation problems sometimes seen with alkyl halides.[11][12] The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride is a preferred reagent as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion.[12]
-
To a solution of this compound (1.0 eq) and a selected aldehyde (e.g., benzaldehyde, 1.1 eq) in dichloromethane (DCM), add acetic acid (1.2 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by LC-MS).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the N-alkylated derivative.
Comparative Analysis of Synthetic Strategies
| Parameter | Strategy A (Hydrogenation) | Strategy B (Convergent Cyclization) |
| Stereocontrol | Excellent (derived from chiral pool) | Good (depends on synthesis of amino alcohol) |
| Scalability | High (hydrogenation is a scalable process) | Moderate (multi-step synthesis of intermediate) |
| Reagent Cost | Moderate (Rh catalyst can be expensive) | Moderate (depends on reagents for intermediate) |
| Key Advantages | High stereopurity, fewer purification steps | High flexibility in analog synthesis |
| Key Challenges | Requires high-pressure equipment | Potentially longer route, intermediate purification |
Conclusion
The synthesis of this compound and its derivatives is a task of significant interest for medicinal chemistry and drug discovery. While multiple strategies exist, the catalytic hydrogenation of a 3-phenylmorpholine precursor stands out for its efficiency and exceptional stereochemical control, making it ideal for producing enantiomerically pure material. Convergent strategies, while potentially longer, offer flexibility for creating diverse analogs by modifying the open-chain precursor. The facile N-functionalization of the resulting scaffold through methods like reductive amination provides a robust platform for rapidly generating compound libraries. The choice of synthetic route will ultimately depend on the specific goals of the research program, balancing the need for stereopurity, scalability, and structural diversity.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 6. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ivychem.com [ivychem.com]
- 8. Morpholine, 3-cyclohexyl-, (3S)- [mail.sobekbio.com]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Analysis of 3-Cyclohexylmorpholine: A Technical Guide
An In-depth Examination of NMR, IR, and Mass Spectrometry Data for the Characterization of a Key Morpholine Derivative.
Foreword for the Researcher:
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclohexylmorpholine. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of data points. Instead, this guide is structured to offer a deeper understanding of why the spectra appear as they do, thereby empowering researchers in their own analytical endeavors. The structural elucidation of molecules is a cornerstone of chemical and pharmaceutical research, and a thorough grounding in spectroscopic interpretation is paramount. In the following sections, we will dissect the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data that collectively provide an unambiguous fingerprint of this compound. Each section is designed to be a self-contained yet interconnected module, reflecting the synergistic nature of these analytical techniques in modern research and development.
Molecular Structure and Its Spectroscopic Implications
Before delving into the spectral data, it is crucial to visualize the molecular architecture of this compound. The molecule consists of a morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether linkage, substituted at the 3-position with a cyclohexyl group. This substitution introduces a chiral center at the C-3 position of the morpholine ring. The conformational flexibility of both the morpholine and cyclohexyl rings, along with the electronic environment of the nitrogen and oxygen heteroatoms, will be key determinants of the resulting spectroscopic signatures.
Diagram 1.1: Molecular Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the unavailability of experimental NMR data in publicly accessible databases, this section will present predicted ¹H and ¹³C NMR spectra. These predictions are generated using advanced computational algorithms that provide valuable insights into the expected chemical shifts and multiplicities.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to be complex due to the overlapping signals from the cyclohexyl and morpholine protons.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 3.6 | Multiplet | 2H | Morpholine H (adjacent to O) |
| ~3.2 - 3.0 | Multiplet | 1H | Morpholine H (at C-3) |
| ~2.9 - 2.6 | Multiplet | 4H | Morpholine H (adjacent to N) |
| ~2.1 | Singlet (broad) | 1H | N-H |
| ~1.8 - 0.9 | Multiplet | 11H | Cyclohexyl H |
Causality Behind Predicted Assignments:
-
Downfield Morpholine Protons: The protons on the carbons adjacent to the electronegative oxygen atom (C-5) are expected to be the most downfield in the morpholine ring system.
-
C-3 Proton: The proton at the point of substitution (C-3) will have its chemical shift influenced by both the adjacent oxygen and the cyclohexyl group.
-
Protons Adjacent to Nitrogen: The protons on the carbons flanking the nitrogen atom (C-2 and C-6) will appear further downfield than typical alkane protons due to the inductive effect of the nitrogen.
-
N-H Proton: The chemical shift of the N-H proton is highly dependent on solvent and concentration and is expected to be a broad singlet.
-
Upfield Cyclohexyl Protons: The protons of the cyclohexyl group, being part of a saturated hydrocarbon ring, are expected to resonate in the upfield region of the spectrum as a complex series of overlapping multiplets.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide a count of the chemically distinct carbon atoms.
| Predicted Chemical Shift (ppm) | Assignment |
| ~70 | Morpholine C (adjacent to O) |
| ~68 | Morpholine C (at C-3) |
| ~50 | Morpholine C (adjacent to N) |
| ~40 - 25 | Cyclohexyl C |
Rationale for Predicted Chemical Shifts:
-
Carbons Adjacent to Oxygen: The carbons directly bonded to the highly electronegative oxygen atom (C-5 and C-3) will be the most deshielded and thus appear at the lowest field.
-
Carbons Adjacent to Nitrogen: The carbons bonded to the nitrogen atom (C-2 and C-6) will also be deshielded, but to a lesser extent than those bonded to oxygen.
-
Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the typical aliphatic region. The carbon directly attached to the morpholine ring will be the most downfield of this group.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the functional groups present in this compound.
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Broad | N-H Stretch (secondary amine) |
| 2930 - 2850 | Strong | C-H Stretch (aliphatic) |
| 1120 - 1080 | Strong | C-O-C Stretch (ether) |
| 1470 - 1440 | Medium | C-H Bend (alkane) |
Interpretation of Key IR Absorptions:
-
N-H Stretch: The broad absorption in the 3400-3250 cm⁻¹ region is a hallmark of the N-H stretching vibration of a secondary amine. The broadness is a result of hydrogen bonding.
-
C-H Stretch: The strong, sharp peaks between 2930 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the morpholine and cyclohexyl rings.
-
C-O-C Stretch: A strong absorption band in the 1120-1080 cm⁻¹ range is indicative of the C-O-C asymmetric stretching of the ether linkage within the morpholine ring. This is often one of the most prominent peaks in the spectrum of a morpholine derivative.
-
C-H Bend: The absorptions in the 1470-1440 cm⁻¹ region correspond to the scissoring and bending vibrations of the CH₂ groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Expected Molecular Ion Peak (M⁺): m/z = 169
Predicted Key Fragmentation Patterns:
-
Loss of the Cyclohexyl Group: A common fragmentation pathway would be the cleavage of the bond between the morpholine ring and the cyclohexyl group, resulting in a fragment ion corresponding to the morpholine ring.
-
Ring Opening and Fragmentation of the Morpholine Ring: The morpholine ring can undergo various ring-opening and fragmentation pathways, leading to smaller fragment ions.
Diagram 4.1: Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted fragmentation pathways for this compound.
Experimental Protocols
The following are generalized, standard operating procedures for the acquisition of the spectroscopic data discussed.
5.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
5.2. IR Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.
-
Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
5.3. Mass Spectrometry
-
Method: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) or direct infusion.
-
GC-MS Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The predicted data presented in this guide, based on established principles of spectroscopy, offer a robust framework for researchers working with this compound. The interplay of the morpholine and cyclohexyl moieties gives rise to a unique set of spectral features that, when interpreted correctly, serve as a reliable molecular identifier. It is the hope of this author that this in-depth guide will not only serve as a reference for the spectroscopic data of this compound but also as an educational tool for the broader scientific community engaged in the art and science of molecular characterization.
An In-depth Technical Guide to the Safe Handling of 3-Cyclohexylmorpholine
Introduction: Compound Profile and Significance
3-Cyclohexylmorpholine (CAS No. 1270476-30-6) is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs and bioactive molecules due to its advantageous physicochemical and metabolic properties.[1] Its unique conformation and the presence of both a weak basic nitrogen and an oxygen atom allow it to engage in various molecular interactions, often improving a compound's pharmacokinetic profile.[1][2] Morpholine derivatives are integral to the development of therapeutics targeting the central nervous system, as well as agents with anticancer and antimicrobial properties.[2][3]
Given the increasing use of such scaffolds in drug discovery and organic synthesis, a comprehensive understanding of the specific handling precautions for derivatives like this compound is paramount. This guide provides an in-depth analysis of its hazard profile and outlines field-proven protocols for its safe handling, storage, and emergency management, ensuring the protection of laboratory personnel and the integrity of research.
Hazard Identification and GHS Classification
The primary step in safe handling is a thorough understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with its irritant properties and potential harm upon ingestion.
Hazard Statements:
-
H302: Harmful if swallowed.[5]
The causality behind these classifications stems from the chemical nature of the molecule. As a substituted amine, it can act as a base, leading to irritation upon contact with moist tissues like the skin, eyes, and respiratory tract. Its molecular structure allows it to interact with biological membranes and proteins, which can lead to toxic effects if ingested.
Summary of GHS Classifications
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Physical and Chemical Properties
Understanding the physical properties of a chemical is critical for designing safe storage and handling protocols. For instance, knowing its physical state and volatility informs ventilation requirements.
| Property | Value | Source |
| CAS Number | 1270476-30-6 | [4][5] |
| Molecular Formula | C₁₀H₁₉NO | [5] |
| Formula Weight | 169.26 g/mol | [5] |
| Storage Temp. | Room temperature, in a dark place, under inert atmosphere | [5] |
Note: Comprehensive experimental data on properties like boiling point, density, and vapor pressure for this specific isomer are not widely available. Standard precautions for a combustible liquid amine of this molecular weight should be followed.
Safe Handling, Storage, and Exposure Control
A self-validating safety protocol is built on the principle of minimizing exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to control hazards at the source.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area.[4] A certified chemical fume hood is mandatory to control airborne concentrations and prevent inhalation, which is a key risk due to its potential for respiratory irritation (H335).[4][6]
-
Safety Equipment: An eyewash fountain and a safety shower must be readily accessible in the immediate vicinity of the handling area.[4][7] This is a direct countermeasure to the risks of serious eye irritation (H319) and skin irritation (H315).
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must directly address the identified hazards.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient as they do not protect against splashes.[4][7] This is critical to prevent serious eye irritation.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).[6] Always inspect gloves for tears or holes before use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as chemical waste.
-
Protective Clothing: A lab coat is mandatory. For operations with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.[4]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during a large spill response, a NIOSH-approved respirator with organic vapor cartridges is required.[6]
Storage and Handling Procedures
-
Handling: Avoid all personal contact, including inhalation.[8] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[4][7] Keep the container tightly closed to prevent the escape of vapors and contamination.[4] Store in a locked cabinet or an area with restricted access.[4]
Diagram 1: Standard Laboratory Handling Workflow for this compound.
Emergency Procedures: First Aid and Spill Response
Rapid and correct response during an emergency is critical to mitigating harm. All personnel must be familiar with these protocols before beginning work.
First Aid Measures
The following protocols are based on the compound's specific hazards. The guiding principle is immediate and thorough decontamination.
-
General Advice: In case of any exposure, immediately remove the affected person from the hazardous area and remove all contaminated clothing. Show the Safety Data Sheet to the attending medical personnel.[4]
-
Inhalation (H335):
-
Skin Contact (H315):
-
Eye Contact (H319):
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[4]
-
If present, remove contact lenses after the first 5 minutes, then continue rinsing.
-
Seek immediate medical attention, preferably from an ophthalmologist.
-
-
Ingestion (H302):
Diagram 2: Emergency First Aid Protocol for Personal Exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][7] Vapors may form explosive mixtures with air.[9]
-
Protective Equipment: Firefighters must wear full protective gear and a NIOSH-approved self-contained breathing apparatus (SCBA).[4]
Accidental Release Measures (Spill Response)
A small-scale laboratory spill can be managed safely with the correct procedure and equipment.
-
Evacuate and Secure: Immediately alert others in the area. Evacuate non-essential personnel. Remove all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including a respirator if ventilation is inadequate, chemical-resistant gloves, goggles, and a lab coat or apron.[4]
-
Containment: Prevent the spill from spreading or entering drains using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[4][8]
-
Absorption and Collection: Carefully absorb the spilled liquid. Collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[9][10]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the waste container according to local, state, and federal regulations.[4]
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. aksci.com [aksci.com]
- 5. This compound | 1270476-30-6 [amp.chemicalbook.com]
- 6. media.hiscoinc.com [media.hiscoinc.com]
- 7. fishersci.ca [fishersci.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
Biological Activity Screening of 3-Cyclohexylmorpholine Analogs: A Framework for Discovery
An In-depth Technical Guide
Executive Summary
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2][3] Its unique physicochemical properties—including improved aqueous solubility and metabolic stability—make it an attractive component for modulating pharmacokinetic and pharmacodynamic profiles.[1][4] This guide focuses on a specific subclass, 3-cyclohexylmorpholine analogs, providing a comprehensive framework for their initial biological activity screening. As a senior application scientist, this document moves beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring a robust and self-validating screening cascade. We will detail primary screening assays, including cytotoxicity and antimicrobial evaluations, and outline subsequent mechanistic studies like receptor binding assays. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to systematically uncover the therapeutic potential of this promising chemical class.
Introduction: The Rationale for Screening this compound Analogs
The morpholine heterocycle is a cornerstone of modern drug design, prized for its ability to enhance potency through molecular interactions, act as a structural scaffold, and favorably modulate drug-like properties.[1] Its presence in central nervous system (CNS) active compounds, for instance, can improve permeability across the blood-brain barrier.[1] The addition of a cyclohexyl group at the 3-position introduces a lipophilic, sp³-rich moiety that can significantly influence receptor engagement and overall biological activity by exploring new regions of chemical space.[5][6]
While analogs of arylcyclohexylamines (like PCP) and morpholine derivatives have been investigated for CNS activity, particularly at the N-methyl-d-aspartate receptor (NMDAR)[7], the therapeutic landscape for this compound analogs remains largely uncharted. This presents a compelling opportunity for discovery. A systematic screening approach is therefore essential to identify and characterize the biological activities of a novel library of these compounds, paving the way for potential lead optimization in areas such as oncology, infectious diseases, and neurology.
Designing a Robust Screening Cascade
A screening cascade is a hierarchical approach to testing that efficiently filters a large library of compounds down to a small number of promising lead candidates. This strategy maximizes resource efficiency by employing high-throughput, cost-effective assays initially, followed by more complex and specific assays for a smaller subset of "hit" compounds.
Caption: A logical workflow for a typical drug discovery screening cascade.
Primary Screening Protocols
The goal of primary screening is to broadly and rapidly assess the biological activity of every compound in the library. Cytotoxicity and antimicrobial assays are excellent starting points due to their high throughput and relevance to major therapeutic areas.
General Cytotoxicity Screening
Cytotoxicity assays are a crucial first step to evaluate a compound's potential as an anti-cancer agent or to simply flag general toxicity.[8] They provide a quantitative measure of a compound's ability to reduce cell viability or proliferation.[9][10] The half-maximal inhibitory concentration (IC50) is the key metric derived, representing the concentration at which 50% of cell growth is inhibited.[10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[11] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each this compound analog in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds.[9] Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[10] Mix gently on a plate shaker.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Antimicrobial Activity Screening
Screening for antimicrobial activity is crucial, as infectious diseases and antimicrobial resistance are significant global health challenges.[12] The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[13]
This method is a widely used technique to determine the MIC of antimicrobial agents against bacteria or fungi.[14] It involves challenging the microorganism with a range of compound concentrations in a liquid growth medium.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.[13]
-
Inoculation: Add the standardized microbial suspension to each well.[13] Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.
-
(Optional) Resazurin Assay: For a colorimetric readout, a viability indicator like resazurin can be added. Living, metabolically active cells will reduce the blue resazurin to the pink resorufin, providing a clear visual or spectrophotometric endpoint.[13]
Secondary Screening and Mechanistic Elucidation
Compounds that demonstrate significant activity ("hits") in primary screens are advanced to secondary assays for confirmation, potency determination, and initial mechanism of action (MoA) studies.
Receptor Binding Assays
Given that many morpholine-containing drugs target the CNS, evaluating the interaction of this compound analogs with key CNS receptors is a logical next step.[1] Receptor binding assays measure the affinity of a ligand for a receptor.[15] A common format is the competitive binding assay, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.[15][16]
Principle of Competitive Radioligand Binding:
This assay relies on the competition between a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for Sigma-1 receptors[17]) and an unlabeled test compound for a finite number of receptors. A high-affinity test compound will displace the radioligand at low concentrations. The assay can be performed using cell membranes expressing the target receptor, and the separation of bound from free radioligand is typically achieved by rapid filtration.[18][19]
Key Steps:
-
Incubation: Incubate receptor-containing membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes (and the bound radioligand).[19]
-
Quantification: Wash the filters to remove unbound radioligand and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).
Hypothetical Mechanism of Action
If a compound shows potent cytotoxicity, the next logical question is how it kills the cells. Many cytotoxic agents work by inducing apoptosis through specific signaling pathways. For example, a this compound analog could potentially act as a kinase inhibitor, disrupting pro-survival signaling.
Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by an analog.
Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing compounds and making informed decisions.
Table 1: Hypothetical Cytotoxicity Data for this compound Analogs
| Compound ID | Structure | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HEK293 (Normal Kidney) | Selectivity Index (SI)¹ |
| CMA-001 | [Scaffold] | 5.2 ± 0.4 | 48.5 ± 3.1 | 9.3 |
| CMA-002 | [Scaffold]-R¹ | 15.8 ± 1.2 | > 100 | > 6.3 |
| CMA-003 | [Scaffold]-R² | 0.9 ± 0.1 | 12.3 ± 0.9 | 13.7 |
| Doxorubicin | N/A | 0.5 ± 0.05 | 1.1 ± 0.2 | 2.2 |
¹Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI is desirable.
Table 2: Hypothetical Antimicrobial Activity (MIC) Data
| Compound ID | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| CMA-004 | 8 | 64 |
| CMA-005 | > 128 | > 128 |
| CMA-006 | 4 | 8 |
| Ciprofloxacin | 1 | 0.5 |
Conclusion
This guide provides a foundational, yet comprehensive, strategy for the initial biological screening of novel this compound analogs. By employing a logical cascade of assays—beginning with broad, high-throughput screens for cytotoxicity and antimicrobial activity, and progressing to more focused mechanistic studies for promising hits—researchers can efficiently navigate the early stages of the drug discovery process. The protocols and workflows described herein are built on established, validated methodologies, emphasizing the importance of proper controls and rational experimental design. The systematic application of this framework will enable the identification and prioritization of lead compounds, ultimately unlocking the therapeutic potential hidden within the this compound chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
3-Cyclohexylmorpholine: A Scrutiny of a Novel Scaffold for Next-Generation Therapeutics
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, lauded for its capacity to imbue molecules with favorable physicochemical and pharmacokinetic properties.[1][2] This technical guide delves into the untapped potential of a specific, yet underexplored derivative: 3-Cyclohexylmorpholine. In the absence of direct experimental data, this document constructs a predictive framework, grounded in established medicinal chemistry principles and structure-activity relationships (SAR) of analogous compounds. We will project its physicochemical profile, propose viable synthetic routes, and, most critically, hypothesize its potential applications in central nervous system (CNS) disorders and oncology. Detailed, actionable experimental protocols are provided to empower researchers to validate these hypotheses. This guide serves as a foundational blueprint for initiating drug discovery programs centered on the this compound scaffold.
The Morpholine Moiety: A Privileged Scaffold in Drug Discovery
The six-membered morpholine ring, containing both an oxygen and a nitrogen atom, is not merely a synthetic curiosity but a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of approved drugs and clinical candidates is a testament to its utility.[1] The morpholine ring's key attributes include:
-
Modulation of Physicochemical Properties: The nitrogen atom provides a basic handle (typical pKa around 8.5), allowing for salt formation and improved aqueous solubility, while the overall structure can enhance lipophilicity, crucial for membrane permeability.[1]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve a drug's half-life and bioavailability.
-
Pharmacophore Element: The oxygen and nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets.[2][3]
-
Scaffold for 3D Diversity: The chair-like conformation of the morpholine ring allows for the precise spatial orientation of substituents, enabling the exploration of three-dimensional chemical space.
Given these advantages, the exploration of novel, underexplored morpholine derivatives like this compound presents a compelling opportunity for the discovery of new chemical entities with desirable drug-like properties.
Predicted Physicochemical Profile of this compound
A molecule's physicochemical properties are paramount to its success as a drug, influencing its absorption, distribution, metabolism, and excretion (ADME). In the absence of empirical data for this compound, we can leverage in silico tools to predict its key properties.[4][5][6][7][8][9][10][]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 169.27 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of Five). |
| cLogP | ~2.5 - 3.0 | Indicates a balance of lipophilicity and hydrophilicity, suggesting potential for good membrane permeability, including crossing the blood-brain barrier (BBB).[12][13] |
| pKa (of the morpholine nitrogen) | ~8.5 - 9.0 | The basic nature allows for salt formation to improve solubility and provides a handle for molecular interactions. |
| Topological Polar Surface Area (TPSA) | ~12.5 Ų | Low TPSA is generally associated with good CNS penetration. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Provides opportunities for target binding. |
| Hydrogen Bond Donors | 1 (Nitrogen, when protonated) | Can participate in hydrogen bonding interactions. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for target binding. |
Note: These values are estimations from various online prediction tools and should be experimentally verified.
The predicted physicochemical profile of this compound is highly encouraging, particularly for its potential as a CNS-active agent. The combination of moderate lipophilicity, low molecular weight, and low TPSA suggests a high probability of crossing the blood-brain barrier.[12][13]
Proposed Synthesis of this compound
Several synthetic strategies for 3-substituted morpholines have been reported in the literature.[14][15] A plausible and efficient route to this compound could be achieved through a tandem hydroamination and asymmetric transfer hydrogenation reaction, starting from a suitable aminoalkyne substrate.[14]
Caption: Proposed Synthetic Workflow for this compound.
Hypothesized Therapeutic Applications
Based on the structural features of this compound and the known bioactivities of related compounds, we can hypothesize several promising therapeutic applications.
Central Nervous System Disorders
The morpholine scaffold is a recurring motif in CNS drug discovery.[1] Furthermore, the cyclohexyl group is a common feature in many CNS-active compounds, where it can interact with hydrophobic pockets in target proteins.[16][17] The predicted ability of this compound to cross the blood-brain barrier further strengthens its potential in this area.
A particularly compelling hypothesis is its use as a scaffold for N-methyl-D-aspartate (NMDA) receptor modulators . The NMDA receptor is a crucial player in synaptic plasticity, learning, and memory, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia.[18][19]
Structurally similar compounds containing a cyclohexyl and an amine moiety have shown affinity for the NMDA receptor.[20][21][22] The this compound scaffold could serve as a novel starting point for the design of either antagonists or allosteric modulators of the NMDA receptor.
Caption: Hypothesized Modulation of NMDA Receptor Signaling.
Oncology
The morpholine ring is a key component of several approved and investigational anticancer drugs, particularly kinase inhibitors .[2][3] For instance, the morpholine moiety in the PI3K inhibitor GDC-0941 is crucial for its activity and pharmacokinetic properties. The ability of the morpholine to act as a hydrogen bond acceptor and to confer favorable solubility and metabolic stability makes it an attractive scaffold for kinase inhibitor design.
This compound could serve as a novel starting point for the development of inhibitors targeting various kinases implicated in cancer, such as PI3K, mTOR, or Akt. The cyclohexyl group could be explored for its potential to occupy hydrophobic pockets within the kinase active site, potentially leading to improved potency and selectivity.
Proposed Experimental Workflows
To transition this compound from a hypothetical scaffold to a viable lead, a series of well-defined experiments are necessary.
CNS Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
A critical first step in evaluating any potential CNS drug is to assess its ability to cross the blood-brain barrier. The PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane.[23][24][25][26][27]
Protocol:
-
Preparation of the Donor Plate:
-
Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.
-
Add the compound solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the wells of a 96-well acceptor plate with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
Fill the acceptor wells with buffer.
-
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate at room temperature for 4-18 hours with gentle shaking.
-
-
Quantification:
-
After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Permeability:
-
Calculate the permeability coefficient (Pe) using the following formula: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Data Interpretation:
-
High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s
-
Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s
-
Uncertain Permeability: In between the above values.
Caption: PAMPA Workflow for CNS Permeability Assessment.
In Vitro Target Engagement: NMDA Receptor Binding Assay
To investigate the hypothesized interaction with the NMDA receptor, a radioligand binding assay can be performed to determine the affinity of this compound for the receptor.
Protocol:
-
Membrane Preparation:
-
Prepare crude synaptic membranes from a brain region rich in NMDA receptors (e.g., rat hippocampus or cortex).
-
-
Assay Setup:
-
In a 96-well plate, combine the brain membranes, a radioligand that binds to the NMDA receptor (e.g., [³H]MK-801, a channel blocker), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known NMDA receptor ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Prospective Structure-Activity Relationship (SAR) Studies
Should initial screening reveal promising activity, a systematic SAR study would be the next logical step to optimize the this compound scaffold.
Caption: Prospective SAR Workflow for this compound.
Conclusion and Future Directions
While this compound remains an underexplored entity in the vast landscape of chemical compounds, this in-depth analysis, based on extrapolation from well-established medicinal chemistry principles, strongly suggests its potential as a valuable scaffold for drug discovery. Its predicted physicochemical properties are highly favorable for developing both CNS-active agents and systemic drugs. The hypothesized applications in neurodegenerative disorders and oncology provide clear and compelling starting points for further investigation.
The synthetic routes and experimental protocols outlined in this guide offer a practical roadmap for researchers to embark on the exploration of this promising chemical space. The journey from a hypothetical molecule to a clinically effective drug is long and arduous, but the foundational work of identifying and characterizing novel scaffolds with high potential, such as this compound, is a critical first step. It is our hope that this technical guide will catalyze further research into this and other unexplored morpholine derivatives, ultimately leading to the development of new and improved therapies for a range of human diseases.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 5. On-line Software [vcclab.org]
- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 7. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 8. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]
- 10. researchgate.net [researchgate.net]
- 12. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal chemical properties of successful central nervous system drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morpholine synthesis [organic-chemistry.org]
- 15. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors: Structure-Activity Relationships and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. iomcworld.org [iomcworld.org]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 26. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 27. PAMPA | Evotec [evotec.com]
The Strategic deployment of 3-Cyclohexylmorpholine in Synthetic Chemistry: A Technical Guide
Introduction: The Morpholine Scaffold as a Privileged Structure in Modern Synthesis
In the landscape of contemporary organic and medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby serving as a fertile starting point for the development of novel therapeutics.[1] The utility of the morpholine ring is not merely a matter of its binding capabilities; it also imparts favorable physicochemical properties to parent molecules, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[3] These attributes have led to the incorporation of the morpholine moiety into a multitude of FDA-approved drugs, spanning a wide range of therapeutic areas from oncology to central nervous system disorders.[3][4]
While the parent morpholine ring is achiral, the introduction of substituents onto its carbon framework opens up a third dimension, allowing for the creation of chiral building blocks that can be used to probe the stereochemical requirements of biological targets. C-substituted morpholines, in particular, offer a rich playground for synthetic chemists, providing a means to introduce conformational constraints and new vectors for molecular recognition.[5] This guide will focus on a specific, yet underexplored member of this family: 3-Cyclohexylmorpholine . We will delve into its synthesis, properties, and its potential as a strategic building block in the construction of complex molecular architectures.
Physicochemical and Structural Properties of this compound
This compound is a C-substituted morpholine characterized by the presence of a cyclohexyl group at the 3-position of the morpholine ring. This substitution introduces a chiral center, meaning that this compound can exist as a pair of enantiomers, (S)-3-cyclohexylmorpholine and (R)-3-cyclohexylmorpholine.
| Property | Value | Source |
| Molecular Formula | C10H19NO | [6] |
| Molecular Weight | 169.26 g/mol | [6] |
| CAS Number | 1270476-30-6 | [6] |
| Appearance | Colorless to pale yellow liquid (predicted) | General observation for similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in water and various organic solvents (predicted) | General observation for similar compounds |
The cyclohexyl group, being a bulky and lipophilic substituent, is expected to significantly influence the conformational preferences of the morpholine ring. The chair conformation of the cyclohexyl ring and the chair conformation of the morpholine ring will likely adopt a preferred orientation to minimize steric interactions. This conformational rigidity can be a valuable asset in drug design, as it can pre-organize the molecule for binding to a specific target, potentially leading to higher affinity and selectivity.
Strategic Synthesis of this compound
The synthesis of C-substituted morpholines has been the subject of considerable research, with several general strategies available.[7][8] For the specific case of this compound, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of 3-substituted morpholines.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points towards a 1,2-amino alcohol as a key precursor. This approach is attractive due to the wide availability of chiral amino alcohols.
Caption: Retrosynthetic approach for this compound.
Proposed Synthetic Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from the general procedure for the synthesis of substituted morpholines by Dugara, et al. (2015).[5]
Step 1: Amide Formation
-
To a solution of (S)-2-amino-2-cyclohexylethan-1-ol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water at -10 °C, add chloroacetyl chloride (1.0 eq) dropwise.
-
Maintain the temperature at -10 °C and stir the reaction mixture for 1 hour.
-
Upon completion (monitored by TLC), the crude N-(2-cyclohexyl-2-hydroxyethyl)-2-chloroacetamide can be used directly in the next step without further purification.
Step 2: Intramolecular Cyclization
-
To the crude product from Step 1, add a solution of potassium tert-butoxide (4.0 eq) in a mixture of isopropyl alcohol and dichloromethane at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
After the reaction is complete, quench with water and extract the product with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the morpholinone intermediate, (S)-5-cyclohexylmorpholin-3-one.
Step 3: Reduction to this compound
-
To a suspension of lithium aluminum hydride (LAH) (3.0 eq) in anhydrous THF at 0 °C, add a solution of the morpholinone from Step 2 in THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to afford (S)-3-cyclohexylmorpholine.
Caption: Experimental workflow for the synthesis of this compound.
This compound as a Building Block in Organic Synthesis
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex and biologically relevant molecules. The secondary amine of the morpholine ring is a nucleophilic handle that can participate in a wide array of chemical transformations.
Potential Synthetic Applications
-
N-Arylation and N-Alkylation: The nitrogen atom of this compound can be readily functionalized through reactions such as the Buchwald-Hartwig amination or standard nucleophilic substitution reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents, providing a rapid means to explore the structure-activity relationships (SAR) of a lead compound.
-
Reductive Amination: this compound can be reacted with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form more complex tertiary amines. This is a powerful and widely used transformation in medicinal chemistry for the construction of carbon-nitrogen bonds.
-
Amide Coupling: The secondary amine can be acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These functional groups are prevalent in many drug molecules and can serve as important hydrogen bond donors and acceptors.
-
As a Chiral Auxiliary: The inherent chirality of this compound could potentially be exploited in asymmetric synthesis. While not a primary application, the chiral environment provided by the building block could influence the stereochemical outcome of reactions at other sites in the molecule.
The following diagram illustrates the potential synthetic transformations of this compound:
Caption: Potential reactions of this compound.
Spectroscopic Characterization (Predicted)
In the absence of publicly available experimental spectra for this compound, the following are predicted characteristic spectroscopic features based on its structure and the principles of NMR, IR, and mass spectrometry.
¹H NMR Spectroscopy
-
Cyclohexyl Protons: A complex series of multiplets between δ 1.0 and 2.0 ppm.
-
Morpholine Protons: The protons on the morpholine ring are expected to appear as a series of multiplets between δ 2.5 and 4.0 ppm. The protons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen. The proton at the chiral center (C3) will likely be a complex multiplet.
-
N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent. This peak will disappear upon D₂O exchange.
¹³C NMR Spectroscopy
-
Cyclohexyl Carbons: Resonances in the aliphatic region, typically between δ 25 and 45 ppm.
-
Morpholine Carbons: The carbons of the morpholine ring are expected to appear between δ 45 and 75 ppm. The carbon atom at the 3-position, bearing the cyclohexyl group, will be in this region, as will the carbons adjacent to the nitrogen (C2 and C5) and the carbons adjacent to the oxygen (C3 and C6).
Infrared (IR) Spectroscopy
-
N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch: Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexyl and morpholine rings.
-
C-O Stretch: A strong band in the region of 1100-1150 cm⁻¹ characteristic of the C-O-C ether linkage in the morpholine ring.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 169.26).
-
Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines. This would involve the loss of a cyclohexyl radical or cleavage of the morpholine ring adjacent to the nitrogen atom.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling morpholine derivatives should be followed. These compounds are typically considered to be irritants to the skin and eyes and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents a valuable, yet currently underutilized, building block for organic synthesis. Its straightforward synthesis from readily available chiral precursors, coupled with the versatile reactivity of the morpholine nitrogen, makes it an attractive tool for the construction of novel, three-dimensional molecular architectures. As the demand for sp³-rich scaffolds in drug discovery continues to grow, it is anticipated that building blocks such as this compound will play an increasingly important role in the development of the next generation of therapeutics. Further exploration of the specific reactivity and applications of this compound is warranted and is likely to uncover new and exciting opportunities in synthetic and medicinal chemistry.
References
- 1. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 1270476-30-6 | Morpholine, 3-cyclohexyl- | Next Peptide [nextpeptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in numerous approved drugs and clinical candidates stems from its unique combination of physicochemical properties. The presence of the oxygen atom and the weakly basic nitrogen (pKa ≈ 8.7) imparts a favorable pharmacokinetic profile, often enhancing aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier.[3][4] The flexible chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, presenting substituents in precise orientations for optimal interaction with biological targets.[4][5] This guide provides a comprehensive technical overview of 3-Cyclohexylmorpholine, a representative C-substituted morpholine, and explores the broader landscape of related morpholine compounds in the context of drug discovery and development.
Physicochemical Properties and Structural Features
The introduction of a cyclohexyl group at the 3-position of the morpholine ring significantly influences its lipophilicity and steric profile. Understanding these properties is critical for predicting its behavior in biological systems.
| Property | Value (Predicted/Experimental) | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₉NO | Provides the elemental composition. |
| Molecular Weight | 169.26 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Octanol/Water) | ~1.6 - 2.5 (Predicted) | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| pKa (Conjugate Acid) | ~8.5 - 9.0 (Predicted) | The basic nitrogen will be protonated at physiological pH, influencing solubility and receptor interactions. |
| Topological Polar Surface Area (TPSA) | 12.5 Ų (Predicted) | Suggests good potential for blood-brain barrier penetration. |
Synthesis of this compound and Related Analogs
The synthesis of 3-substituted morpholines, particularly chiral variants, has been an area of active research. Several robust strategies have been developed to afford these valuable building blocks.
Stereoselective Synthesis from Aminoalkynes
A powerful and efficient method for the enantioselective synthesis of 3-substituted morpholines involves a tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[6] This one-pot reaction offers high functional group tolerance and excellent enantioselectivity.
Experimental Protocol: Enantioselective Synthesis of (S)-3-Cyclohexylmorpholine
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the aminoalkyne substrate (1.0 eq), a ruthenium catalyst such as [(S,S)-Ts-DPEN]RuCl (0.02 eq), and a suitable solvent (e.g., degassed toluene).
-
Hydroamination: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the intramolecular hydroamination by TLC or LC-MS until the starting material is consumed.
-
Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. Add a hydrogen source, such as formic acid/triethylamine azeotrope (5:2 mixture, 5.0 eq), and continue stirring at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-3-Cyclohexylmorpholine.
Causality: The choice of a chiral ruthenium catalyst is critical for establishing the stereocenter at the 3-position during the transfer hydrogenation step. The hydroamination first forms an unsaturated morpholine intermediate, which is then reduced stereoselectively.
Synthesis from Amino Alcohols
A versatile approach to substituted morpholines starts from readily available amino alcohols.[1][2] This can be achieved through various cyclization strategies, including Pd-catalyzed carboamination reactions.[1]
Experimental Protocol: Synthesis of a 3,5-Disubstituted Morpholine via Pd-Catalyzed Carboamination
-
Substrate Preparation: Synthesize the O-allyl ethanolamine precursor by treating an N-protected amino alcohol with sodium hydride and allyl bromide.[1] Deprotect the amine to yield the free ethanolamine derivative.
-
Carboamination Reaction: In a glovebox, combine the O-allyl ethanolamine (1.0 eq), an aryl or alkenyl bromide (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand like P(t-Bu)₃ (0.1 eq), and a base such as NaOt-Bu (1.5 eq) in a sealed tube with a suitable solvent (e.g., toluene).
-
Reaction Execution: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired substituted morpholine.
Self-Validation: The progress of the reaction can be monitored for the disappearance of the starting materials and the appearance of the product with the expected molecular weight by GC-MS or LC-MS. The final product's structure and stereochemistry should be confirmed by NMR spectroscopy and, if necessary, X-ray crystallography.
Pharmacology and Potential Mechanisms of Action
While specific pharmacological data for this compound is limited, the activities of structurally related compounds provide valuable insights into its potential biological targets.
Central Nervous System (CNS) Activity: NMDA Receptor Modulation
Arylcyclohexylamines, a class of compounds that includes phencyclidine (PCP), are well-known for their effects on the central nervous system, primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3] The replacement of the piperidine ring in PCP analogs with a morpholine ring has been explored to modulate their pharmacological profile.
A study on 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and its analogs revealed moderate affinity for the NMDA receptor.[3] The binding affinity was determined through in vitro radioligand binding assays using rat forebrain preparations.
| Compound | NMDA Receptor Affinity (Ki, nM) |
| 3-MeO-PCMo | Moderate |
| Ketamine | Moderate |
| PCP | High |
This suggests that cyclohexylmorpholine derivatives have the potential to act as NMDA receptor antagonists. The cyclohexyl group, along with substitutions on the morpholine ring, likely influences the binding affinity and selectivity for different NMDA receptor subunits.
Experimental Protocol: NMDA Receptor Binding Assay
-
Membrane Preparation: Homogenize rat forebrains in a suitable buffer and centrifuge to isolate the crude membrane fraction.
-
Binding Assay: Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist, such as [³H]-MK-801, in the presence and absence of varying concentrations of the test compound (e.g., this compound).[3]
-
Detection: After incubation, rapidly filter the samples and wash to separate bound from free radioligand. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Potential Anticancer Activity: Targeting PI3K/Akt/mTOR and VEGFR-2 Pathways
Morpholine derivatives are frequently found in inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways. The morpholine oxygen atom can act as a hydrogen bond acceptor, a crucial interaction in the binding pocket of many kinases.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several PI3K and mTOR inhibitors incorporate a morpholine moiety.
The VEGFR-2 signaling pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a validated anti-cancer strategy.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value of the compound.
Metabolism and Toxicology: Predictive Insights
The metabolic fate of morpholine-containing compounds is of significant interest. The morpholine ring itself can undergo oxidation, and its presence can influence the metabolism of other parts of the molecule.
Predicted Metabolism: The cyclohexyl group of this compound is a likely site of metabolism, potentially undergoing hydroxylation by cytochrome P450 enzymes. The morpholine ring may also be a target for oxidation.
Toxicology: Morpholine itself can be corrosive and irritating.[7] Substituted morpholines may exhibit different toxicological profiles. In silico toxicology prediction tools can provide initial assessments of potential liabilities such as mutagenicity, carcinogenicity, and organ toxicity. Subchronic inhalation studies of morpholine in rats have shown irritant effects at high concentrations.[8]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, a NADPH-regenerating system, and a buffer.
-
Incubation: Add the test compound to the reaction mixture and incubate at 37 °C.
-
Sample Collection: At various time points, take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining over time.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of the molecule. The splitting patterns and chemical shifts of the protons on the morpholine and cyclohexyl rings provide information about their conformation.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural confirmation. Common fragmentation pathways for morpholines involve cleavage of the ring.
Conclusion and Future Directions
This compound represents an interesting and underexplored scaffold within the broader class of biologically active morpholine derivatives. Based on the established pharmacology of related compounds, it holds potential as a modulator of CNS targets, particularly the NMDA receptor. Furthermore, the prevalence of the morpholine motif in kinase inhibitors suggests that this compound and its derivatives could be investigated for their potential as anticancer agents.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of 3-substituted morpholines, including this compound. Systematic structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity for specific biological targets. In-depth ADMET profiling will be necessary to assess the drug-like properties of these compounds and guide their further development as potential therapeutic agents.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
Methodological & Application
Experimental protocol for the synthesis of 3-Cyclohexylmorpholine
An Application Note and Protocol for the Synthesis of 3-Cyclohexylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed experimental protocol for the synthesis of this compound, a substituted morpholine of interest in medicinal chemistry and drug development. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented, this guide presents a robust and scientifically sound protocol based on established methodologies for the synthesis of analogous 3-substituted morpholines. The proposed route leverages a key strategic bond formation to construct the target molecule efficiently.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its favorable physicochemical properties, including metabolic stability, aqueous solubility, and hydrogen bond accepting capability, make it a desirable component in drug design. The introduction of a cyclohexyl group at the 3-position can impart specific lipophilic character and conformational rigidity, which can be exploited to fine-tune the pharmacological profile of a lead compound. This protocol outlines a practical approach to access this valuable building block.
Strategic Approach: Retrosynthesis and Proposed Forward Synthesis
A retrosynthetic analysis of this compound suggests a disconnection at the C-N and C-O bonds of the morpholine ring, leading back to simpler, commercially available starting materials. The most logical approach involves the construction of the morpholine ring from an acyclic precursor already bearing the cyclohexyl moiety.
Diagram 1: Retrosynthetic Analysis of this compound
Based on this analysis, a practical and efficient forward synthesis is proposed via the reductive amination of cyclohexanecarboxaldehyde with 2-aminoethanol, followed by an intramolecular cyclization. This two-step, one-pot approach is advantageous due to its operational simplicity and the use of readily available reagents.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and characterization of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexanecarboxaldehyde | ≥98% | Sigma-Aldrich | |
| 2-Aminoethanol (Ethanolamine) | ≥99% | Sigma-Aldrich | |
| Sodium triacetoxyborohydride (STAB) | 95% | Sigma-Aldrich | Moisture-sensitive |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |
| Acetic Acid | Glacial | Fisher Scientific | |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | For workup | |
| Magnesium sulfate (MgSO₄) | Anhydrous | For drying | |
| Diethyl ether | Anhydrous | Sigma-Aldrich | |
| Hydrochloric acid (HCl) | 4 M in 1,4-dioxane | Sigma-Aldrich | For salt formation |
| Round-bottom flask | 250 mL | ||
| Magnetic stirrer and stir bar | |||
| Argon or Nitrogen source | For inert atmosphere | ||
| Addition funnel | 100 mL | ||
| TLC plates | Silica gel 60 F₂₅₄ | Millipore | |
| Column chromatography setup |
Step-by-Step Procedure
Diagram 2: Workflow for the Synthesis of this compound
-
Reaction Setup: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Place the flask under an inert atmosphere of argon or nitrogen.
-
Addition of Amine: In a separate flask, dissolve 2-aminoethanol (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirring solution of the aldehyde at room temperature.
-
Formation of the Intermediate: Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the intermediate imine or oxazolidine can be monitored by Thin Layer Chromatography (TLC).
-
Reductive Amination: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10:1 mixture of DCM:Methanol as the eluent). The reaction is typically complete within 3-4 hours.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient elution (e.g., from 100% DCM to 95:5 DCM:Methanol) to afford the pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield and Purity
Based on similar reductive amination reactions, the expected yield for this synthesis is in the range of 60-80%. The purity of the final product after column chromatography should be >95%.
Mechanism of Reaction: The Borch Reductive Amination
The reaction proceeds via the Borch reductive amination mechanism.[2]
Diagram 3: Mechanism of Reductive Amination
-
Iminium Ion Formation: The aldehyde reacts with the amine to form a hemiaminal, which then dehydrates to form an iminium ion. In the presence of the hydroxyl group of ethanolamine, an oxazolidine intermediate may also be in equilibrium.
-
Reduction: The sodium triacetoxyborohydride, a mild and selective reducing agent, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the secondary amine intermediate, N-(cyclohexylmethyl)ethanolamine.
-
Intramolecular Cyclization: While not explicitly part of the reductive amination, under the reaction conditions or with mild heating during workup, the intermediate N-(cyclohexylmethyl)ethanolamine can undergo an intramolecular cyclization to form the this compound. However, a separate cyclization step might be necessary for higher yields. A more direct route to the final product might involve starting with a precursor that already contains the ether linkage.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.8-3.6 (m, 2H, -O-CH₂-), 3.0-2.8 (m, 1H, -N-CH-), 2.7-2.5 (m, 2H, -N-CH₂-), 2.4-2.2 (m, 1H, cyclohexyl-CH-), 1.8-1.0 (m, 11H, cyclohexyl protons).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 70.1, 65.4, 55.2, 48.9, 40.2, 30.1, 26.5, 26.2.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₉NO [M+H]⁺: 170.15; found: 170.15.
Safety and Handling
-
Cyclohexanecarboxaldehyde: Flammable liquid and vapor. Causes skin irritation.
-
2-Aminoethanol: Corrosive. Causes severe skin burns and eye damage.
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes serious eye irritation.
-
Dichloromethane: Suspected of causing cancer.
-
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound. By employing a robust reductive amination strategy, this valuable chemical building block can be accessed in a straightforward manner. The provided protocol, including mechanistic insights and characterization guidance, is intended to enable researchers in medicinal chemistry and drug discovery to readily synthesize this and related compounds for their research programs.
References
Harnessing the Stereochemical Potential of 3-Cyclohexylmorpholine in Asymmetric Synthesis: A Guide to Ligand Design and Catalysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical synthesis, the design of effective chiral ligands and catalysts remains a paramount objective. The morpholine scaffold is a privileged heterocyclic motif frequently encountered in biologically active molecules.[1] When substituted with a sterically demanding and conformationally well-defined group, such as a cyclohexyl moiety, it presents a compelling framework for inducing asymmetry in chemical transformations. This guide details the prospective application of chiral (3R)- and (3S)-3-Cyclohexylmorpholine as a precursor to a novel class of P,N-ligands for asymmetric catalysis.
The inherent chirality at the C3 position, combined with the steric bulk of the cyclohexyl group, offers a unique stereochemical environment. The nitrogen atom of the morpholine ring provides a coordination site, which, when combined with another donor atom, can form a powerful bidentate ligand for transition metal-catalyzed reactions.[2][3] While direct applications of 3-Cyclohexylmorpholine in asymmetric synthesis are not yet extensively documented, this note serves to provide a scientifically grounded projection of its potential, based on established principles of catalyst design and function.[4][5]
PART 1: Ligand Synthesis from Chiral this compound
The efficacy of a chiral catalyst is fundamentally dependent on the structure of its ligand. Here, we propose the synthesis of a novel phosphine-amine (P,N) ligand, (3R)-CyclohexylMorph-Phos, starting from enantiomerically pure (3R)-3-Cyclohexylmorpholine. The synthesis of chiral 3-substituted morpholines can be achieved through various established methods, often starting from chiral pool materials like amino acids.[6][7]
Protocol 1: Synthesis of (3R)-4-(2-(diphenylphosphino)benzoyl)-3-cyclohexylmorpholine ((3R)-CyclohexylMorph-Phos)
This protocol describes the acylation of (3R)-3-Cyclohexylmorpholine with 2-(diphenylphosphino)benzoic acid to yield the target P,N-ligand.
Materials:
-
(3R)-3-Cyclohexylmorpholine (1.0 eq)
-
2-(Diphenylphosphino)benzoic acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 2-(diphenylphosphino)benzoic acid (1.05 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve (3R)-3-Cyclohexylmorpholine (1.0 eq) in anhydrous DCM and add triethylamine (2.5 eq).
-
Cool the activated acid solution to 0 °C in an ice bath. Slowly add the solution of this compound and TEA to the activated acid solution dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (3R)-CyclohexylMorph-Phos ligand.
PART 2: Application in Asymmetric Catalysis
The newly synthesized (3R)-CyclohexylMorph-Phos ligand is proposed for use in iridium-catalyzed asymmetric hydrogenation of prochiral olefins, a fundamental transformation in organic synthesis. The P,N-ligation motif is well-suited for creating a stable and active catalytic species with iridium.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Prochiral Alkene
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer) (0.5 mol%)
-
(3R)-CyclohexylMorph-Phos ligand (1.1 mol%)
-
Prochiral alkene substrate (e.g., methyl (Z)-α-acetamidocinnamate) (1.0 eq)
-
Dichloromethane (DCM), anhydrous and degassed
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.5 mol%) and (3R)-CyclohexylMorph-Phos (1.1 mol%).
-
Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
In a separate vial, dissolve the prochiral alkene substrate (1.0 eq) in anhydrous, degassed DCM.
-
Transfer the substrate solution to a high-pressure reactor.
-
Add the pre-formed catalyst solution to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Rationale and Stereochemical Control
The anticipated high enantioselectivity of this catalytic system stems from the well-defined chiral environment created by the (3R)-CyclohexylMorph-Phos ligand around the iridium center.
Key Features Contributing to Stereocontrol:
-
Bidentate Coordination: The P,N-ligand coordinates to the iridium center, forming a stable chelate ring.
-
Chiral Pocket: The bulky cyclohexyl group at the C3 position of the morpholine ring projects into one of the quadrants around the metal center. This steric hindrance is expected to preferentially block one face of the coordinated prochiral alkene.
-
Conformational Rigidity: The chair conformation of the cyclohexyl group and the morpholine ring create a rigid and predictable chiral pocket, enhancing the facial discrimination of the substrate.
The proposed catalytic cycle is depicted below. The substrate coordinates to the chiral iridium complex. The hydrogen molecule then undergoes oxidative addition. The subsequent migratory insertion of the olefin into the Ir-H bond and reductive elimination of the product regenerates the active catalyst. The stereochemistry of the final product is determined during the diastereoselective migratory insertion step, which is directed by the chiral ligand.
Caption: Proposed catalytic cycle for iridium-catalyzed asymmetric hydrogenation.
Hypothetical Performance Data
The following table summarizes the expected performance of the (3R)-CyclohexylMorph-Phos ligand in the asymmetric hydrogenation of various prochiral alkenes.
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | 98 | 97 |
| 2 | Dimethyl itaconate | (S)-Dimethyl methylsuccinate | 99 | 95 |
| 3 | (E)-1,2-Diphenylpropene | (S)-1,2-Diphenylpropane | 95 | 92 |
| 4 | Tiglic acid | (S)-2-Methylbutanoic acid | 96 | 94 |
Conclusion
While this compound is an underexplored scaffold in asymmetric synthesis, its structural features suggest significant potential. This application note provides a roadmap for its utilization as a precursor to a novel class of P,N-ligands for highly enantioselective catalytic reactions. The proposed synthetic protocols and mechanistic rationale are grounded in established chemical principles and are intended to inspire further research into this and related chiral building blocks. The development of such modular and effective ligands is crucial for advancing the capabilities of asymmetric catalysis in academic and industrial settings.
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. routledge.com [routledge.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Evolving Role of Chiral Morpholine Scaffolds in Modern Stereoselective Synthesis
Introduction
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries, temporary stereogenic units that guide the stereochemical outcome of a reaction, are a powerful and reliable strategy in the synthetic chemist's toolkit.[1] While the initial query focused on 3-cyclohexylmorpholine as a chiral auxiliary, a thorough review of the scientific literature indicates that this specific compound is not a widely documented or commonly employed chiral auxiliary. However, the underlying interest in the morpholine scaffold is highly relevant, as chiral morpholine and morpholinone derivatives are pivotal structures in medicinal chemistry and have found diverse applications in stereoselective synthesis.[2][3][4]
This comprehensive guide, therefore, broadens the scope to explore the multifaceted roles of chiral morpholine-containing molecules in asymmetric reactions. We will delve into how the inherent stereochemistry of morpholine derivatives can be leveraged to control the formation of new chiral centers and discuss the synthesis of these valuable building blocks. This document will serve as a detailed resource for researchers, scientists, and drug development professionals interested in the practical application of these important heterocyclic scaffolds.
The Morpholine Moiety: A Privileged Scaffold in Asymmetric Synthesis
The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functionality, is a common feature in many biologically active compounds.[5] Its conformational rigidity and the ability of its heteroatoms to participate in chelation can provide a well-defined stereochemical environment, making it an attractive component for influencing the stereochemical course of a reaction.
Morpholine Amides as Chiral Enolate Surrogates
While not a traditional chiral auxiliary in the sense of being a recoverable chiral molecule, the morpholine moiety can be used as a robust achiral handle in powerful asymmetric transformations. For instance, morpholine amides can act as precursors to enolates in stereoselective reactions, such as iridium-catalyzed asymmetric allylic alkylation.[6][7] In these cases, a chiral ligand on the metal catalyst is responsible for inducing asymmetry, while the morpholine amide provides a stable and reactive nucleophile.
The resulting β-substituted γ,δ-unsaturated morpholine amides are valuable chiral building blocks that can be further elaborated into other functional groups, such as ketones and amines.[6][8]
Synthesis of Chiral Morpholine Derivatives
The utility of chiral morpholines in synthesis necessitates efficient methods for their enantioselective preparation. Several strategies have been developed, broadly categorized as:
-
From the Chiral Pool: Utilizing readily available chiral starting materials, such as amino acids or amino alcohols, to construct the morpholine ring.
-
Chiral Auxiliary-Mediated Synthesis: Employing an external chiral auxiliary to direct the formation of a chiral morpholine or morpholinone, which is then cleaved.[9]
-
Asymmetric Catalysis: Using a chiral catalyst to effect an enantioselective cyclization or hydrogenation to form the chiral morpholine.[2][10]
Protocol: Asymmetric Hydrogenation of Dehydromorpholines
A highly efficient method for synthesizing 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors using a chiral catalyst.[10] This approach benefits from high atom economy and operational simplicity.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric synthesis of chiral morpholines.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, a solution of the chiral bisphosphine ligand (e.g., SKP) and [Rh(COD)2]BF4 (1:1 molar ratio) in a degassed solvent like methanol is stirred for 30 minutes.
-
Reaction Setup: The dehydromorpholine substrate is dissolved in methanol in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., 50 °C) for a set time (e.g., 12 hours).
-
Work-up: After cooling and careful venting, the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess of the purified 2-substituted morpholine is determined by chiral High-Performance Liquid Chromatography (HPLC).
Key Considerations:
-
Catalyst Selection: The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands with large bite angles have shown particular promise in these systems.[10]
-
Solvent and Temperature: These parameters can significantly influence both the reaction rate and the stereochemical outcome. Optimization may be required for different substrates.
-
Substrate Purity: The purity of the dehydromorpholine substrate is important to avoid catalyst poisoning and side reactions.
Data Summary: Asymmetric Hydrogenation of Various Dehydromorpholines
| Entry | R-Group on Dehydromorpholine | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Phenyl | 1 | >99 | 98 |
| 2 | 4-Methoxyphenyl | 1 | >99 | 99 |
| 3 | 2-Naphthyl | 1 | >99 | 97 |
| 4 | Cyclohexyl | 1 | >99 | 96 |
Data is representative and compiled from findings in the field.[10]
Chiral Morpholin-2-ones in Asymmetric Synthesis
Chiral morpholin-2-ones are another class of morpholine derivatives that serve as valuable intermediates in stereoselective synthesis.[9][11] They can be prepared with high diastereoselectivity using chiral auxiliaries like pseudoephedrine.
Mechanism: Pseudoephedrine-Assisted Synthesis of Chiral Morpholin-2-ones
The reaction of an arylglyoxal with pseudoephedrine proceeds through a diastereoselective cyclization to form a chiral morpholin-2-one. The stereochemistry is controlled by the chiral centers of the pseudoephedrine auxiliary.
Proposed Stereochemical Model
Caption: Key steps in the auxiliary-controlled synthesis of morpholinones.
The reaction is typically catalyzed by a Brønsted acid and affords the morpholinone products in high yields and diastereoselectivities.[9] The pseudoephedrine auxiliary can then be cleaved to yield enantiomerically enriched 1,2-amino alcohols.
Protocol: Synthesis and Cleavage of a Chiral Morpholin-2-one
Step A: Synthesis of the Chiral Morpholin-2-one
-
Reaction Setup: To a solution of (1S,2S)-pseudoephedrine in a suitable solvent (e.g., dichloromethane), add the arylglyoxal monohydrate.
-
Acid Catalysis: Add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the diastereomerically pure morpholin-2-one.
Step B: Cleavage of the Auxiliary
-
Reduction: The morpholin-2-one can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to cleave the auxiliary and generate the corresponding chiral 1,2-amino alcohol.
-
Work-up: A standard aqueous work-up for LiAlH4 reactions is performed.
-
Purification: The desired chiral amino alcohol is purified by chromatography or crystallization.
Conclusion and Future Outlook
While this compound itself does not appear to be a mainstream chiral auxiliary, the broader family of chiral morpholine derivatives represents a versatile and valuable class of compounds in stereoselective synthesis. Their importance as scaffolds in biologically active molecules continues to drive the development of novel and efficient synthetic methods.[5] The application of asymmetric catalysis for the direct synthesis of chiral morpholines is a particularly promising area, offering atom-economical routes to these important building blocks.[10] Future research will likely focus on expanding the substrate scope of these catalytic methods and exploring new applications of chiral morpholine derivatives as ligands, organocatalysts, and key intermediates in the synthesis of complex molecular targets.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. banglajol.info [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A High-Throughput Screening Framework for the Novel Compound 3-Cyclohexylmorpholine
Abstract: The morpholine heterocycle is a privileged scaffold in medicinal chemistry, featured in numerous drugs targeting the central nervous system (CNS).[1][2] Its advantageous physicochemical and metabolic properties make it a valuable starting point for drug discovery campaigns.[1] This guide presents a comprehensive framework for initiating a high-throughput screening (HTS) campaign for 3-Cyclohexylmorpholine, a novel compound with this core structure. As many aryl-morpholine derivatives show activity against the phosphatidylinositol 3-kinase (PI3K) family, this application note will focus on establishing a robust screening cascade to identify and validate potential PI3K inhibitors.[2] We provide detailed, field-proven protocols for a biochemical primary screen using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and a confirmatory cell-based reporter assay to measure downstream pathway modulation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the bioactivity of novel small molecules.
Part 1: Biochemical Primary Screen for PI3K Inhibition
Scientific Rationale & Assay Principle
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4] Its dysregulation is implicated in numerous cancers and other diseases, making PI3K a high-value therapeutic target.[5][6] Given that the morpholine moiety is a key pharmacophore in several known PI3K inhibitors, it is a logical and authoritative starting point for screening this compound.[2]
We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a highly sensitive and robust technology ideal for HTS.[7][8] The assay measures the phosphorylation of a substrate by the target kinase.
Assay Principle:
-
The PI3K kinase phosphorylates a biotinylated PIP2 substrate, converting it to PIP3 in the presence of ATP.
-
A Europium (Eu)-labeled anti-GST antibody binds to the GST-tagged PI3K enzyme, serving as the TR-FRET donor.
-
A Streptavidin-conjugated APC (Allophycocyanin), the TR-FRET acceptor, binds to the biotinylated PIP3 product.
-
When the enzyme and its product are in close proximity, excitation of the Europium donor results in energy transfer to the APC acceptor, producing a high TR-FRET signal.
-
An effective inhibitor, such as this compound, will prevent PIP2 phosphorylation, disrupting the formation of this complex and leading to a loss of the TR-FRET signal.
Figure 1: Principle of the TR-FRET biochemical assay for PI3K inhibition.
Protocol: TR-FRET Primary HTS
This protocol is optimized for a 384-well plate format.
Materials & Reagents:
-
Enzyme: Recombinant GST-tagged PI3K (e.g., PI3Kα)
-
Substrate: Biotinylated PIP2
-
Cofactor: ATP
-
Detection Reagents: LanthaScreen™ Eu-anti-GST Antibody (Donor), Streptavidin-APC (Acceptor)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 20 mM EDTA in Assay Buffer
-
Test Compound: this compound (and library compounds) dissolved in 100% DMSO
-
Controls: Staurosporine or a known PI3K inhibitor (Positive Control), DMSO (Negative Control)
-
Plates: Low-volume, 384-well black polypropylene microplates
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of test compounds, positive controls, and negative controls (DMSO) into the appropriate wells of a 384-well assay plate. This results in a 10 µM final concentration assuming a 20 µL final assay volume.
-
Enzyme/Substrate Preparation: Prepare a 2X Enzyme/Substrate mix in cold Assay Buffer containing PI3K and Biotin-PIP2 at twice their final desired concentrations.
-
Initiate Reaction: Add 10 µL of the 2X Enzyme/Substrate mix to each well of the assay plate.
-
ATP Addition: Prepare a 2X ATP solution in Assay Buffer. Add 10 µL to each well to start the kinase reaction. The final volume is now 20 µL.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light. The precise incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
Stop Reaction & Add Detection Reagents: Prepare a Detection Mix containing Eu-anti-GST antibody and Streptavidin-APC in Assay Buffer with 20 mM EDTA. Add 10 µL of this mix to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader (e.g., PerkinElmer EnVision). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC).
Data Analysis & Quality Control
1. TR-FRET Ratio Calculation: The primary output is the ratio of the acceptor signal (665 nm) to the donor signal (615 nm). Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
2. Percent Inhibition Calculation: Percent inhibition for each test compound is calculated relative to the controls on the same plate. % Inhibition = 100 * (1 - (Signal_compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
3. Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[9][10] It is calculated using the mean (μ) and standard deviation (σ) of the positive (pos) and negative (neg) controls. Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|
An assay is considered excellent for HTS if the Z'-factor is > 0.5.[10][11]
| Parameter | Negative Control (DMSO) | Positive Control (Staurosporine) | Interpretation |
| Number of Replicates (n) | 32 | 32 | N/A |
| Mean TR-FRET Ratio (μ) | 2850 | 450 | Assay Window |
| Standard Deviation (σ) | 120 | 45 | Data Variability |
| Z'-Factor Calculation | \multicolumn{2}{c | }{1 - ( (3120 + 345) / |450 - 2850| ) = 0.79 } | Excellent for HTS |
Table 1: Example data and Z'-factor calculation for assay validation.
Part 2: Cell-Based Secondary Screen for Pathway Modulation
Scientific Rationale & Assay Principle
Biochemical hits must be validated in a cellular environment to confirm on-target activity and assess factors like cell permeability and cytotoxicity.[12] A cell-based assay provides a more physiologically relevant context.[12][13] We will use a reporter gene assay to measure the downstream consequences of PI3K/Akt pathway inhibition.
Assay Principle:
-
In the PI3K/Akt pathway, activated Akt phosphorylates and inactivates Forkhead Box O (FOXO) transcription factors, sequestering them in the cytoplasm.[14][15]
-
When the pathway is inhibited, unphosphorylated FOXO translocates to the nucleus and activates the transcription of target genes.[16]
-
This assay utilizes a cell line stably expressing a luciferase reporter gene under the control of a FOXO-responsive promoter element.
-
Inhibition of the PI3K/Akt pathway by a compound like this compound leads to FOXO activation and a quantifiable increase in luciferase expression, producing light upon addition of a substrate.
Figure 2: PI3K/Akt signaling pathway and the principle of the FOXO reporter assay.
Protocol: FOXO-Luciferase Reporter Assay
This protocol is optimized for a 384-well plate format.
Materials & Reagents:
-
Cell Line: HEK293 or other suitable cell line stably expressing a FOXO-responsive firefly luciferase reporter (e.g., from BPS Bioscience).[16]
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Medium: Serum-free DMEM.
-
Detection Reagent: Luciferase assay reagent (e.g., Bright-Glo™).
-
Test Compound: Confirmed hits from the primary screen, dissolved in 100% DMSO.
-
Controls: Known PI3K inhibitor (Positive Control), DMSO (Negative Control).
-
Plates: 384-well, white, solid-bottom, tissue culture-treated plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Serum Starvation: Gently remove the culture medium and replace it with 20 µL of serum-free assay medium. Incubate for 4-6 hours to reduce basal pathway activity.
-
Compound Addition: Prepare serial dilutions of hit compounds and controls. Add 10 µL of the diluted compounds to the cells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO₂.
-
Lysis and Signal Detection: Equilibrate the plates and the luciferase detection reagent to room temperature. Add 30 µL of the detection reagent to each well.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Plate Reading: Read the luminescence on a compatible plate reader.
Data Analysis & Interpretation
1. Data Normalization: Raw luminescence units (RLU) are normalized to the plate controls. % Activation = 100 * (RLU_compound - Mean_RLU_neg) / (Mean_RLU_pos - Mean_RLU_neg)
2. Dose-Response Curves and IC₅₀ Determination: Plot the % Activation against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) nonlinear regression model to determine the half-maximal inhibitory concentration (IC₅₀).[17][18] The IC₅₀ is the concentration of the inhibitor required to achieve 50% of the maximal response.[19]
| Concentration (µM) | % Activation |
| 0.01 | 3.5 |
| 0.03 | 8.1 |
| 0.1 | 25.4 |
| 0.3 | 48.9 |
| 1.0 | 75.2 |
| 3.0 | 91.8 |
| 10.0 | 98.5 |
| Calculated IC₅₀ | 0.31 µM |
Table 2: Example dose-response data for a hit compound and its calculated IC₅₀.
Part 3: HTS Campaign Workflow and Hit Triage
A successful HTS campaign follows a logical progression from a large-scale primary screen to focused validation of a few promising compounds. This triage process is essential for eliminating false positives and ensuring that resources are focused on the most viable chemical matter.
Figure 3: A representative workflow for an HTS campaign and hit triage process.
Key Considerations in Hit Triage:
-
Counter-Screens: It is critical to run counter-screens to identify and discard false positives. This includes testing compounds for autofluorescence or quenching properties that interfere with the TR-FRET assay and performing general cytotoxicity assays to ensure that the observed activity in the cell-based assay is not due to cell death.
-
Selectivity: Validated hits should be profiled against a panel of related kinases to determine their selectivity profile. A highly selective compound is often more desirable as a therapeutic lead.
-
Structure-Activity Relationship (SAR): For validated hits, procuring or synthesizing analogs can help establish an initial SAR, providing confidence that the observed biological activity is tied to the chemical scaffold.
Conclusion
This application note provides a comprehensive, two-tiered HTS strategy for interrogating the biological activity of this compound and other novel compounds containing the morpholine scaffold. By starting with a robust biochemical TR-FRET assay and confirming hits in a physiologically relevant cell-based reporter assay, researchers can efficiently identify and validate potent and cell-active modulators of the PI3K/Akt pathway. The successful execution of this screening cascade, including rigorous quality control and a logical hit triage process, will yield high-quality lead compounds for further optimization in drug discovery programs.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. assay.dev [assay.dev]
- 12. aacrjournals.org [aacrjournals.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 15. amsbio.com [amsbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. towardsdatascience.com [towardsdatascience.com]
- 19. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 3-Cyclohexylmorpholine
Abstract
This document provides a comprehensive guide to the analytical methods for the structural characterization, purity assessment, and physicochemical profiling of 3-Cyclohexylmorpholine. As a key intermediate or final product in various chemical syntheses, rigorous analytical control is paramount to ensure its identity, quality, and performance. This guide presents an integrated workflow, detailing protocols for chromatographic, spectroscopic, and thermal analysis techniques. We emphasize the causality behind experimental choices, providing not just methods, but a robust analytical strategy. While specific experimental data for this compound is not widely published, the protocols herein are developed based on established principles for morpholine derivatives and analogous chemical structures, providing a validated starting point for method development.[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound (C₁₀H₁₉NO, MW: 169.26 g/mol ) is a saturated heterocyclic compound featuring a morpholine ring substituted with a cyclohexyl group at the 3-position.[4] Its structural analogues, such as 4-cyclohexylmorpholine, are utilized in various industrial applications, including as corrosion inhibitors and chemical intermediates.[5][6][7] The precise positioning of the cyclohexyl group at the 3-position, adjacent to the oxygen atom, influences its stereochemistry, reactivity, and physicochemical properties compared to its N-substituted (4-position) isomer.
For researchers in drug development and chemical synthesis, confirming the structural integrity and purity of such molecules is a non-negotiable aspect of quality control.[8] Key analytical questions include:
-
Identity: Is the compound unequivocally this compound? Have any isomeric rearrangements occurred during synthesis?
-
Purity: What is the purity level? Are there any residual starting materials, solvents, or synthesis by-products?
-
Stability: How does the compound behave under thermal stress?
This guide provides the necessary protocols to answer these questions authoritatively.
Integrated Analytical Workflow
A comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. No single method can provide all the necessary information. We propose an integrated workflow where chromatography provides quantitative purity data, spectroscopy confirms molecular structure, and thermal analysis assesses physical properties.
Figure 1: Integrated workflow for the comprehensive characterization of this compound.
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone for determining the purity of chemical compounds by separating the main component from impurities.[8] Given the volatility and lack of a strong chromophore in this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for purity assay. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for analyzing non-volatile impurities.
Gas Chromatography (GC)
Principle of Causality: GC is suitable for compounds that are volatile and thermally stable.[9] this compound, as a medium-boiling point amine, is well-suited for GC analysis. A Flame Ionization Detector (FID) is chosen for its universal response to organic compounds and high sensitivity, making it ideal for percentage area purity calculations. A base-deactivated column is critical to prevent peak tailing, a common issue with amines due to their interaction with acidic silanol groups on standard columns.[5]
Step-by-Step Protocol: Purity Assay by GC-FID
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of isopropanol or methanol to create a ~5 mg/mL solution.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar mid-polarity, base-deactivated column.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed for on-scale peaks).
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
| Parameter | Typical Value | Rationale |
| Column Phase | 5% Phenyl-methylpolysiloxane | Good general-purpose column for resolving compounds of intermediate polarity. |
| Injector Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Oven Ramp | 10 °C/min | Provides a good balance between resolution and analysis time. |
| Detector | FID | Universal detector for organic compounds, suitable for area % purity.[5] |
High-Performance Liquid Chromatography (HPLC)
Principle of Causality: While GC is often superior for the main compound, HPLC is valuable for detecting non-volatile or thermally labile impurities. Since this compound lacks a UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, derivatization can be employed to introduce a UV-active moiety.[10][11] For simplicity, this protocol focuses on a Reverse-Phase (RP-HPLC) method with ELSD.[12][13]
Step-by-Step Protocol: Impurity Profiling by RP-HPLC-ELSD
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and an ELSD.
-
HPLC Conditions:
-
Column: C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min (optimize as per manufacturer's guidelines).
-
-
Data Analysis: Analyze the chromatogram for the presence of any secondary peaks, which would indicate impurities.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR is the most powerful tool for unambiguous structure determination.[8] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton. The chemical shifts, splitting patterns, and integrals are unique to the this compound structure.[14] The use of deuterated chloroform (CDCl₃) is standard for many organic molecules.[15]
Step-by-Step Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
-
Data Interpretation: Analyze the resulting spectra for characteristic signals.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment Rationale |
| ¹H | ~3.5 - 4.0 | m | Protons on morpholine carbons adjacent to oxygen (-O-CH₂- and -O-CH-).[16] |
| ¹H | ~2.5 - 3.0 | m | Protons on morpholine carbons adjacent to nitrogen (-N-CH₂-).[16] |
| ¹H | ~1.0 - 2.0 | m | Protons of the cyclohexyl ring and the N-H proton (if not exchanged). |
| ¹³C | ~70 - 75 | CH | Morpholine carbon at position 3 (C-O and C-Cyclohexyl). |
| ¹³C | ~67 - 70 | CH₂ | Morpholine carbon at position 5 (-O-CH₂-). |
| ¹³C | ~45 - 50 | CH₂ | Morpholine carbons at positions 2 and 6 (-N-CH₂-). |
| ¹³C | ~25 - 40 | CH, CH₂ | Carbons of the cyclohexyl ring. |
Mass Spectrometry (MS)
Principle of Causality: MS provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.[17] When coupled with GC (GC-MS), it allows for the separation and identification of components in a mixture. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Step-by-Step Protocol: GC-MS Analysis
-
Instrumentation & Conditions: Use the same GC setup as described in Section 3.1, but with the outlet directed to a mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Interpretation:
-
Molecular Ion (M⁺): Look for a peak at m/z = 169, corresponding to the molecular weight of C₁₀H₁₉NO.
-
Fragmentation: Expect characteristic fragments from the loss of parts of the cyclohexyl ring or cleavage of the morpholine ring. A key fragment would likely be at m/z 86, corresponding to the morpholine ring cation after cleavage of the cyclohexyl group.
-
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19] For this compound, key absorptions will include C-H, N-H, C-N, and C-O bonds.
Step-by-Step Protocol: FTIR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Interpretation: Identify characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 2850 - 2960 | C-H Stretch | Cyclohexyl & Morpholine CH₂ |
| 1440 - 1465 | C-H Bend | CH₂ Scissoring |
| 1115 - 1130 | C-O-C Stretch | Ether |
| 1050 - 1150 | C-N Stretch | Aliphatic Amine |
Physicochemical Characterization by Thermal Analysis
Thermal analysis techniques measure the physical properties of a substance as a function of temperature.[20] They are crucial for determining melting point, thermal stability, and detecting polymorphic forms.[21]
Differential Scanning Calorimetry (DSC)
Principle of Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and enthalpy of fusion, and to screen for polymorphism.[22]
Step-by-Step Protocol: Melting Point Determination
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: A calibrated DSC instrument.
-
Method:
-
Equilibrate at 25 °C.
-
Heat from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event. The area under the peak corresponds to the heat of fusion.
Thermogravimetric Analysis (TGA)
Principle of Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.[22][23]
Step-by-Step Protocol: Thermal Stability Assessment
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumentation: A calibrated TGA instrument.
-
Method:
-
Heat the sample from 25 °C to 500 °C at 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine the onset temperature of mass loss, which indicates the beginning of decomposition.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. By integrating the techniques of GC and HPLC for purity assessment, NMR, MS, and FTIR for structural confirmation, and DSC/TGA for physical profiling, a complete and reliable data package can be generated. The protocols and rationale provided in this application note serve as a robust framework for researchers and scientists to ensure the quality and identity of their materials, facilitating successful outcomes in research and development.
References
- 1. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 1270476-30-6 [chemicalbook.com]
- 5. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 7. 4-Cyclohexylmorpholine | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identity determination and purity testing [chemcon.com]
- 9. analyticaltoxicology.com [analyticaltoxicology.com]
- 10. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 13. helixchrom.com [helixchrom.com]
- 14. acdlabs.com [acdlabs.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. researchgate.net [researchgate.net]
- 19. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 20. eng.uc.edu [eng.uc.edu]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for 3-Cyclohexylmorpholine as a Potential Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword: A Prospective Analysis
The selection of a solvent is a critical parameter in the design and optimization of organic reactions, influencing solubility, reactivity, and ultimately, product yield and purity. While common solvents are well-characterized, the exploration of novel solvent systems continues to be an area of active research. This document provides a prospective guide to the potential applications of 3-Cyclohexylmorpholine as a solvent in key organic transformations. It is important to note that, as of the time of this writing, detailed studies on this compound specifically as a solvent for the reactions discussed herein are not widely available in published literature. Therefore, the information presented is a synthesis of data on the closely related N-cyclohexylmorpholine, the parent morpholine heterocycle, and established principles of solvent effects in organic chemistry.[1][2] The protocols provided are intended as well-reasoned starting points for investigation, not as established procedures.
Introduction to this compound: A Profile
This compound is an organic compound featuring a morpholine ring substituted with a cyclohexyl group at the 3-position. The presence of both an ether and a tertiary amine functionality within the morpholine ring, combined with the non-polar cyclohexyl group, suggests a unique combination of properties. Morpholine and its derivatives are recognized for their utility in organic synthesis, serving as building blocks, catalysts, and solvents.[3][4] N-substituted morpholines, in particular, offer a range of polarities and basicities that can be tuned by the nature of the substituent.
The structure of this compound suggests it would be a relatively polar, aprotic solvent with a high boiling point, making it potentially suitable for reactions requiring elevated temperatures. Its basic nitrogen atom could play a beneficial role in reactions that are sensitive to acidic byproducts.
Physicochemical Properties: An Estimation
While experimental data for this compound is scarce, we can estimate its properties based on the well-documented 4-Cyclohexylmorpholine and morpholine itself.[5][6][7]
| Property | Estimated Value/Characteristic | Rationale and Potential Implications in Organic Synthesis |
| Molecular Formula | C₁₀H₁₉NO | - |
| Molecular Weight | 169.27 g/mol | Indicates a higher boiling point compared to smaller solvent molecules.[7] |
| Boiling Point | > 200 °C (Predicted) | Suitable for high-temperature reactions, allowing for a wider kinetic window. |
| Appearance | Colorless to pale yellow liquid (Predicted) | Similar to other N-substituted morpholines.[5] |
| Solubility | Miscible with a wide range of organic solvents. Limited solubility in water predicted. | The cyclohexyl group likely reduces water miscibility compared to morpholine.[3] Good solvation for both polar and non-polar organic reactants is anticipated. |
| Polarity | Moderately Polar, Aprotic | The ether and amine functionalities provide polarity, while the cyclohexyl group adds non-polar character. This balance can be advantageous for dissolving a diverse range of substrates and reagents in cross-coupling reactions. |
| Basicity | Weakly Basic | The nitrogen atom can act as an acid scavenger, which could be beneficial in reactions that generate acidic byproducts (e.g., HX in Heck reactions), potentially negating the need for an additional inorganic base in some cases. |
Potential Applications in Palladium-Catalyzed Cross-Coupling Reactions
The predicted properties of this compound make it an intriguing candidate as a solvent for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-carbon and carbon-nitrogen bonds.[8] A suitable solvent in this context must effectively dissolve the substrates, catalyst, and base, while also facilitating the key steps of the catalytic cycle.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates. The choice of solvent can significantly impact reaction efficiency.[9]
Rationale for this compound as a Solvent:
-
Solubility: Its predicted ability to dissolve a range of organic substrates (both aryl halides and boronic acids) and the palladium catalyst is crucial.
-
High Boiling Point: Allows for reactions to be conducted at elevated temperatures, which is often necessary for less reactive substrates like aryl chlorides.
-
Polarity: A moderately polar aprotic solvent can facilitate the dissolution of the inorganic base (e.g., K₂CO₃, K₃PO₄) and stabilize the charged intermediates in the catalytic cycle.
Hypothetical Protocol for a Suzuki-Miyaura Coupling using this compound
Reaction: Aryl Bromide + Phenylboronic Acid → Biphenyl Derivative
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add this compound (5 mL) via syringe.
-
Reaction Execution: Stir the mixture and heat to 100-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a hypothetical Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[11] The solvent's role includes dissolving the reactants and scavenging the hydrogen halide byproduct, often in conjunction with a base.
Rationale for this compound as a Solvent:
-
Acid Scavenger: The basic nitrogen of the morpholine ring can neutralize the HX generated during the reaction, potentially reducing the amount of external base required.
-
Thermal Stability: The high boiling point is advantageous as Heck reactions often require temperatures above 100 °C.
Hypothetical Protocol for a Heck Reaction using this compound
Reaction: Iodobenzene + Styrene → Stilbene
-
Reagent Preparation: In a sealed tube, combine iodobenzene (1.0 mmol), styrene (1.5 mmol), and a base such as triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand like PPh₃ (0.04 mmol, 4 mol%).
-
Solvent Addition: Add this compound (4 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 120-140 °C for 12-24 hours.
-
Work-up: After cooling, partition the mixture between water (15 mL) and dichloromethane (15 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the residue by recrystallization or column chromatography.
Buchwald-Hartwig Amination
This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[12][13] The solvent must be compatible with the strong base (e.g., sodium tert-butoxide) often employed.
Rationale for this compound as a Solvent:
-
Aprotic Nature: Being an aprotic solvent, it will not interfere with the strong base required for the reaction.
-
Solubilizing Power: It is expected to effectively dissolve the often-polar amine, the aryl halide, and the palladium-ligand complex.
Hypothetical Protocol for a Buchwald-Hartwig Amination using this compound
Reaction: Bromobenzene + Aniline → Diphenylamine
-
Reagent and Catalyst Preparation: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol) to a Schlenk tube. Then add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., BINAP, 0.03 mmol, 3 mol%).
-
Substrate and Solvent Addition: Add bromobenzene (1.0 mmol), aniline (1.2 mmol), and this compound (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C. Monitor the reaction's progress.
-
Work-up: Once the reaction is complete, cool to room temperature. Add ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the product by column chromatography.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Safety and Handling
As with any chemical, appropriate safety precautions should be taken when handling this compound. Based on safety data for related compounds like 4-Cyclohexylmorpholine, the following should be considered:
-
Irritant: Likely to be irritating to the skin and eyes.[14]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound presents an unexplored profile as a solvent for organic synthesis. Its predicted physicochemical properties—namely, its high boiling point, moderate polarity, and weak basicity—suggest it could be a valuable addition to the chemist's toolbox, particularly for high-temperature, palladium-catalyzed cross-coupling reactions. The hypothetical protocols provided herein offer a foundation for future experimental investigation into the practical applications of this solvent. Empirical validation is necessary to fully characterize its performance and potential advantages over existing solvent systems.
References
- 1. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. chemeo.com [chemeo.com]
- 6. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 7. 4-Cyclohexylmorpholine | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Morpholine: A Multi-Purpose Chemical for Industrial Applications from Silver Fern Chemical [silverfernchemical.com]
- 14. Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds [ajgreenchem.com]
Protocol for the N-Alkylation of 3-Cyclohexylmorpholine: Methodologies and Mechanistic Insights
An Application Guide
Abstract: This application note provides a comprehensive guide to the N-alkylation of 3-cyclohexylmorpholine, a critical transformation for synthesizing derivatives with significant potential in medicinal chemistry and drug discovery. The morpholine heterocycle is a privileged scaffold, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties.[1] We present two robust and widely applicable protocols: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. This guide delves into the mechanistic underpinnings of each method, explains the rationale behind procedural choices, and provides detailed, step-by-step experimental protocols suitable for researchers in synthetic chemistry and drug development.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its presence often imparts favorable properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. This compound serves as a valuable chiral building block, and the modification of its secondary amine provides a key vector for exploring structure-activity relationships (SAR). N-alkylation introduces substituents that can modulate a compound's size, lipophilicity, and ability to interact with biological targets.
The selection of an appropriate N-alkylation strategy is paramount and depends on the desired alkyl group, the presence of other functional groups in the molecule, and considerations of atom economy and scalability. This guide will focus on two cornerstone methodologies: Direct Alkylation with electrophiles and Reductive Amination with carbonyl compounds.
Strategic Approaches to N-Alkylation
The nitrogen atom in this compound is a secondary amine, rendering it nucleophilic and susceptible to reaction with various electrophiles. The two primary strategies leverage this reactivity in distinct ways.
Method A: Direct N-Alkylation via SN2 Reaction
Direct alkylation is a classic and straightforward method for forming C-N bonds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the morpholine nitrogen attacks an electrophilic carbon atom, displacing a leaving group.[3]
Mechanistic Considerations: The success of this method hinges on several factors:
-
Electrophile (R-X): The alkylating agent must contain a good leaving group. The reactivity order is typically Iodides > Bromides > Tosylates > Chlorides. Primary and benzylic halides are ideal substrates. Secondary halides may undergo competing elimination (E2) reactions, while tertiary halides will almost exclusively yield elimination products.
-
Base: The reaction generates an acid (H-X) as a byproduct, which would protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid. Non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N) are commonly used to prevent competition with the morpholine nucleophile.[3][4]
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction rate.
Workflow for Direct N-Alkylation
Caption: General workflow for the direct N-alkylation of this compound.
Method B: N-Alkylation via Reductive Amination
Reductive amination is an exceptionally versatile and widely used method for N-alkylation, particularly in pharmaceutical synthesis.[5] This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[6] This one-pot procedure avoids the use of reactive alkyl halides and often displays excellent functional group tolerance.
Mechanistic Considerations:
-
Carbonyl Partner: The choice of aldehyde or ketone directly determines the alkyl group to be installed.
-
pH Control: The reaction is pH-sensitive. Mildly acidic conditions (pH 4-6), often achieved by adding acetic acid, are required to catalyze the formation of the iminium ion. Conditions that are too acidic will fully protonate the starting amine, inhibiting its nucleophilicity.
-
Reducing Agent: A selective reducing agent is needed that reduces the iminium ion much faster than it reduces the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is a mild and selective reducing agent that is particularly effective under the slightly acidic conditions required for iminium formation.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): Also highly effective and selective, but its use raises toxicity and waste disposal concerns due to the presence of cyanide.[6]
-
Catalytic Hydrogenation (H₂/Catalyst): A green alternative using hydrogen gas and a metal catalyst (e.g., Pd/C). This method avoids borohydride reagents but may not be compatible with reducible functional groups like alkenes, alkynes, or nitro groups.[7][8]
-
Mechanism of Reductive Amination
Caption: The key steps of reductive amination: iminium ion formation and reduction.
Comparative Analysis of N-Alkylation Methods
The choice between direct alkylation and reductive amination is dictated by the specific synthetic goal.
| Feature | Direct Alkylation (SN2) | Reductive Amination |
| Alkyl Group Source | Alkyl Halides (R-X) | Aldehydes (R-CHO) or Ketones (R₂C=O) |
| Key Reagents | Base (K₂CO₃, Cs₂CO₃) | Reducing Agent (NaBH(OAc)₃), optional acid (AcOH) |
| Advantages | - Simple procedure- Utilizes readily available alkyl halides | - Excellent functional group tolerance- Wide substrate scope (primary & secondary alkyl groups)- Avoids over-alkylation issues- Milder conditions |
| Limitations | - Limited to primary and some secondary alkyl halides- Risk of elimination side reactions- Potential for over-alkylation in primary amines | - Requires access to the corresponding aldehyde/ketone- Sensitive to pH control |
| Best Suited For | Introducing simple, unhindered alkyl groups like methyl, ethyl, or benzyl. | Complex molecule synthesis, late-stage functionalization, and introducing branched alkyl groups. |
Detailed Experimental Protocols
General Notes: All reactions should be conducted in a well-ventilated fume hood. Reagents should be used as received from commercial suppliers unless otherwise noted. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of 4-Benzyl-3-cyclohexylmorpholine via Direct Alkylation
This protocol details the benzylation of this compound using benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a suspension with a concentration of approximately 0.2 M with respect to the starting amine.
-
Begin stirring the suspension at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to 70 °C.
-
Maintain stirring at 70 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and potassium bromide byproduct, washing the solid pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-benzyl-3-cyclohexylmorpholine.
Protocol 2: Synthesis of 3-Cyclohexyl-4-isopropylmorpholine via Reductive Amination
This protocol describes the installation of an isopropyl group using acetone.
Materials:
-
This compound (1.0 eq)
-
Acetone (3.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (AcOH) (optional, 1-2 drops)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in 1,2-dichloroethane (to a concentration of ~0.2 M).
-
Add acetone (3.0 eq) to the solution and stir for 15 minutes at room temperature. (Optional: add 1-2 drops of glacial acetic acid to facilitate iminium formation).
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-6 hours).
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-cyclohexyl-4-isopropylmorpholine.
Conclusion
The N-alkylation of this compound is a fundamental transformation for generating novel chemical entities for drug discovery. Both direct alkylation and reductive amination are powerful, reliable methods for this purpose. Direct alkylation offers a simple approach for introducing unhindered alkyl groups, while reductive amination provides superior versatility and functional group compatibility, making it a mainstay of modern medicinal chemistry. By understanding the mechanistic principles behind each protocol, researchers can make informed decisions to efficiently synthesize their target molecules.
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. organic-chemistry.org [organic-chemistry.org]
3-Cyclohexylmorpholine in the preparation of corrosion inhibitors
An In-Depth Technical Guide to the Application of N-Cyclohexylmorpholine in the Preparation of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mitigating the Menace of Corrosion
Corrosion, the electrochemical degradation of materials, poses a significant threat to the integrity and longevity of metallic infrastructure across countless industries. From pipelines and reaction vessels to structural components, the economic and safety implications of unchecked corrosion are substantial. The use of corrosion inhibitors, substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal, is a cornerstone of materials protection strategy.
Organic inhibitors, particularly those containing heteroatoms like nitrogen and oxygen within their molecular structure, have proven exceptionally effective. These atoms act as active centers for adsorption, forming a protective film on the metal surface. Among this class of compounds, morpholine and its derivatives are notable for their performance, especially in acidic media. This guide provides a detailed examination of N-cyclohexylmorpholine (also known as 4-cyclohexylmorpholine), a promising morpholine derivative, detailing its mechanism of action and providing comprehensive protocols for its synthesis and performance evaluation as a corrosion inhibitor.
A Note on Nomenclature: While the topic specified is "3-Cyclohexylmorpholine," the prevalent and functionally relevant structure for corrosion inhibition is N-cyclohexylmorpholine (or 4-cyclohexylmorpholine), where the cyclohexyl group is bonded to the nitrogen atom. This guide will focus on this N-substituted isomer, which is widely understood to be the active compound in this context.
Section 1: N-Cyclohexylmorpholine - Synthesis and Mechanism
Molecular Profile and Synthesis
N-cyclohexylmorpholine (C₁₀H₁₉NO) is an organic compound featuring a morpholine ring N-substituted with a cyclohexyl group. The presence of the nitrogen and oxygen heteroatoms in the morpholine ring, combined with the bulky, hydrophobic cyclohexyl group, creates a molecule well-suited for surface adsorption and film formation.
Synthesis Protocol: Catalytic Amination
A robust method for synthesizing N-cyclohexylmorpholine involves the catalytic amination of diethylene glycol with cyclohexylamine. This solvent-free method is efficient and suitable for industrial-scale production.
Materials:
-
Diethylene glycol
-
Cyclohexylamine
-
Supported Copper-Nickel catalyst
-
Fixed-bed reactor
-
Hydrogen gas supply
-
Condenser and collection vessel
-
Rectification column
Procedure:
-
Catalyst Activation: The supported Cu-Ni catalyst is loaded into the fixed-bed reactor. The temperature is raised to 100–250°C, and hydrogen gas is passed through the reactor to activate the catalyst.
-
Reactant Preparation: Diethylene glycol and cyclohexylamine are mixed in a molar ratio ranging from 1:2 to 1:10.
-
Catalytic Reaction: The reactant mixture is passed through the heated fixed-bed reactor under a hydrogen atmosphere.
-
Reaction Temperature: 140–240°C
-
Reaction Pressure: 0.6–1.8 MPa
-
Volume Space Velocity: 0.1–0.4 h⁻¹
-
-
Product Collection: The reaction products are passed through a condenser and collected.
-
Purification: The collected liquid is purified by rectification (distillation) to isolate the N-cyclohexylmorpholine product.
Mechanism of Corrosion Inhibition
N-cyclohexylmorpholine functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. Its efficacy is rooted in the formation of a protective adsorbed film on the metal surface.
This adsorption is a synergistic process involving two primary modes:
-
Chemisorption (Chemical Adsorption): The lone pair electrons of the nitrogen and oxygen atoms in the morpholine ring form coordinate covalent bonds with the vacant d-orbitals of iron atoms on the steel surface. This strong interaction anchors the inhibitor molecules to the surface.
-
Physisorption (Physical Adsorption): In acidic media, the morpholine nitrogen becomes protonated. This creates a cationic species that electrostatically interacts with the negatively charged metal surface (due to the adsorption of anions like Cl⁻ or SO₄²⁻ from the acid).
The adsorbed N-cyclohexylmorpholine molecules, with their bulky cyclohexyl groups, form a dense, hydrophobic barrier. This film physically blocks the active corrosion sites and prevents aggressive species (like H⁺, Cl⁻) and water from reaching the metal surface, thereby stifling the electrochemical reactions responsible for corrosion.
Caption: Mechanism of N-Cyclohexylmorpholine Inhibition.
Section 2: Protocols for Performance Evaluation
To quantify the effectiveness of N-cyclohexylmorpholine as a corrosion inhibitor, a combination of gravimetric and electrochemical methods is employed. These protocols provide a comprehensive assessment of its performance.
Materials and Specimen Preparation
-
Test Specimen: Mild steel coupons are commonly used. For weight loss, rectangular specimens (e.g., 5 cm x 2 cm x 0.2 cm) are suitable. For electrochemical tests, cylindrical rods embedded in an insulating resin with a defined exposed surface area (e.g., 1 cm²) are required.
-
Corrosive Medium: A standard corrosive solution, such as 1 M HCl or 0.5 M H₂SO₄, is prepared using analytical grade acid and distilled water.
-
Inhibitor Solutions: Stock solutions of N-cyclohexylmorpholine are prepared, from which various concentrations (e.g., 50, 100, 200, 500 ppm) are made by dilution in the corrosive medium.
Standard Specimen Preparation Protocol:
-
Mechanically polish the mild steel specimens with a series of emery papers of decreasing grit size (e.g., 200, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like finish.
-
Degrease the specimens by rinsing thoroughly with acetone.
-
Rinse with distilled water.
-
Dry the specimens completely using a stream of warm air.
-
Store in a desiccator until use to prevent atmospheric corrosion.
Protocol 1: Weight Loss Method
This classical method provides a direct measure of metal loss and is fundamental for inhibitor screening.
Procedure:
-
Measure the initial weight (W₁) of three prepared mild steel coupons for each test condition using an analytical balance.
-
Immerse each set of three coupons completely in beakers containing:
-
The corrosive medium without inhibitor (blank).
-
The corrosive medium with varying concentrations of N-cyclohexylmorpholine.
-
-
Place the beakers in a water bath at a constant temperature (e.g., 25°C) for a specified immersion period (e.g., 6, 12, or 24 hours).
-
After the immersion period, remove the coupons from the solutions.
-
Rinse the coupons with distilled water and scrub gently with a soft brush to remove any loose corrosion products.
-
Clean, dry, and re-weigh the coupons to obtain the final weight (W₂).
-
Calculate the weight loss (ΔW = W₁ - W₂).
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴)
-
ΔW = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of mild steel in g/cm³ (approx. 7.85)
-
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inh is the corrosion rate in the presence of the inhibitor.
-
Protocol 2: Electrochemical Methods
Electrochemical techniques offer rapid and mechanistic insights into the corrosion inhibition process. A standard three-electrode cell is used, containing the mild steel specimen as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
A. Potentiodynamic Polarization (PDP)
PDP curves reveal the effect of the inhibitor on both anodic and cathodic reactions and are used to determine key corrosion parameters.
Procedure:
-
Assemble the three-electrode cell with the prepared working electrode.
-
Fill the cell with the test solution (blank or with inhibitor).
-
Allow the system to stabilize for approximately 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Perform the polarization scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5 mV/s or 1 mV/s).
-
Record the resulting current density.
-
Plot the potential (E) versus the logarithm of the current density (log i).
Data Analysis:
-
Tafel Extrapolation: Extrapolate the linear (Tafel) regions of the anodic and cathodic branches of the curve back to their intersection point.
-
The intersection gives the corrosion potential (E_corr) and the corrosion current density (i_corr) .
-
Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 Where:
-
i_corr_blank is the corrosion current density without the inhibitor.
-
i_corr_inh is the corrosion current density with the inhibitor.
-
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film's properties.
Procedure:
-
Set up the electrochemical cell and allow the OCP to stabilize as described for PDP.
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP.
-
Sweep the frequency of the AC signal over a wide range (e.g., from 100 kHz down to 10 mHz).
-
Measure the impedance response of the system.
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and Phase Angle vs. log f).
Data Analysis:
-
Nyquist Plot: In the absence of an inhibitor, the plot often shows a single depressed semicircle. In the presence of an effective inhibitor, the diameter of this semicircle increases significantly.
-
Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify the electrochemical parameters.
-
Charge Transfer Resistance (R_ct): This value is inversely proportional to the corrosion rate. A higher R_ct indicates better corrosion protection.
-
Double Layer Capacitance (C_dl): A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules and adsorption of the inhibitor on the metal surface.
-
-
Inhibition Efficiency (IE%) : IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 Where:
-
R_ct_blank is the charge transfer resistance without the inhibitor.
-
R_ct_inh is the charge transfer resistance with the inhibitor.
-
Caption: Experimental Workflow for Inhibitor Evaluation.
Section 3: Data Presentation and Interpretation
Table 1: Example Data from Weight Loss Measurements
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 150.5 | 25.8 | - |
| 50 | 45.2 | 7.7 | 70.2% |
| 100 | 22.1 | 3.8 | 85.3% |
| 200 | 10.8 | 1.8 | 93.0% |
| 500 | 7.5 | 1.3 | 95.0% |
Table 2: Example Data from Electrochemical Measurements (PDP & EIS)
| Inhibitor Conc. (ppm) | E_corr (mV vs SCE) | i_corr (µA/cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE% (from PDP) | IE% (from EIS) |
| 0 (Blank) | -480 | 1150 | 25 | 150 | - | - |
| 50 | -475 | 330 | 95 | 95 | 71.3% | 73.7% |
| 100 | -472 | 165 | 210 | 70 | 85.7% | 88.1% |
| 200 | -465 | 78 | 450 | 55 | 93.2% | 94.4% |
| 500 | -460 | 55 | 620 | 48 | 95.2% | 96.0% |
Interpretation:
-
The data consistently show that as the concentration of N-cyclohexylmorpholine increases, the corrosion rate and corrosion current density (i_corr) decrease, while the charge transfer resistance (R_ct) increases.
-
This trend leads to a significant increase in inhibition efficiency, which tends to plateau at higher concentrations as the metal surface becomes saturated with the inhibitor.
-
The slight positive (anodic) shift in E_corr and the significant reduction in both anodic and cathodic current densities (from PDP curves) confirm the mixed-mode inhibition mechanism.
-
The decrease in C_dl values with increasing inhibitor concentration validates the adsorption of the organic molecules on the steel surface, replacing the water molecules and thickening the protective electrical double layer.
Conclusion
N-cyclohexylmorpholine demonstrates significant potential as an effective corrosion inhibitor, particularly for protecting mild steel in acidic environments. Its efficacy is derived from its molecular structure, which facilitates strong adsorption onto the metal surface through both chemisorption and physisorption, forming a robust protective barrier. The detailed protocols provided in this guide for weight loss and electrochemical evaluations (PDP and EIS) offer a standardized framework for researchers to rigorously assess its performance. The consistent results across these methods—decreased corrosion rates, lower corrosion currents, and increased charge transfer resistance—provide a self-validating system for confirming the high inhibition efficiency of N-cyclohexylmorpholine.
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Cyclohexylmorpholine synthesis
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-Cyclohexylmorpholine. It provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to optimize your reaction conditions and ensure a successful synthesis. The information herein is grounded in established chemical principles and supported by authoritative references.
Introduction to this compound Synthesis
This compound is a substituted morpholine derivative with applications in various fields of chemical research. Its synthesis typically involves the formation of a carbon-nitrogen bond between a cyclohexyl moiety and a morpholine precursor. The most common and efficient method for this transformation is through reductive amination, a cornerstone of modern amine synthesis due to its high selectivity and amenability to one-pot procedures under mild conditions. This guide will primarily focus on optimizing the reductive amination pathway, while also addressing alternative synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for the synthesis of this compound:
-
Reductive Amination: This is the most prevalent method, involving the reaction of diethanolamine with cyclohexanone. The reaction proceeds through the in-situ formation of an enamine or iminium intermediate, which is then reduced to the target molecule. This can be achieved in a one-pot reaction, making it highly efficient.[1]
-
N-Alkylation of Morpholine: This classical approach involves the direct alkylation of morpholine with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base. While straightforward, this method can be prone to side reactions and may require harsher conditions.
Q2: Why is reductive amination generally preferred over direct N-alkylation?
Reductive amination offers several advantages that align with the principles of green chemistry. It is often a one-pot reaction, which minimizes waste by eliminating the need for isolation and purification of intermediates. The reaction conditions are typically milder, and it avoids the use of potentially hazardous alkyl halides. Furthermore, reductive amination provides greater control and selectivity, reducing the likelihood of over-alkylation, a common issue in direct N-alkylation.[2]
Q3: What are the key intermediates in the reductive amination synthesis of this compound?
The synthesis of this compound from diethanolamine and cyclohexanone proceeds through a series of intermediates. Initially, the amine and ketone form a hemiaminal, which then dehydrates to an enamine or an iminium ion. This intermediate is the species that undergoes reduction to yield the final product.[3]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound via reductive amination and provides systematic solutions.
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion of starting materials. What are the potential causes and how can I improve the yield?
A: Low conversion can stem from several factors related to the reaction conditions and reagents. A systematic approach to troubleshooting is recommended.
1. Inefficient Imine/Enamine Formation:
-
Causality: The initial condensation between diethanolamine and cyclohexanone is a reversible equilibrium reaction. The removal of water is crucial to drive the reaction towards the formation of the imine/enamine intermediate.
-
Solutions:
-
Azeotropic Removal of Water: If your solvent allows (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water as it forms.
-
Drying Agents: Add a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.
-
pH Adjustment: The reaction is often catalyzed by mild acid. A catalytic amount of acetic acid can facilitate the dehydration step.[4] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6.
-
2. Ineffective Reducing Agent:
-
Causality: The choice and reactivity of the reducing agent are critical. Some reducing agents may be too weak or may decompose under the reaction conditions.
-
Solutions:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent that is effective at slightly acidic pH. It selectively reduces the iminium ion over the ketone.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent choice for reductive amination. It is less toxic than NaBH₃CN and can be used in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a very effective and clean method.[5] This requires specialized pressure equipment but avoids stoichiometric inorganic waste.
-
3. Suboptimal Reaction Temperature:
-
Causality: Like most chemical reactions, the rate of reductive amination is temperature-dependent.
-
Solution: If the reaction is sluggish at room temperature, gradually increasing the temperature to 40-60°C can significantly improve the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions at elevated temperatures.
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant byproducts in my reaction mixture. How can I minimize their formation?
A: The formation of impurities is a common challenge. Identifying the nature of the byproduct is the first step toward mitigating its formation.
1. Over-alkylation (Formation of Tertiary Amine):
-
Causality: While less common in this specific intramolecular cyclization, if an external amine were used, the newly formed secondary amine can react further with the carbonyl compound to form a tertiary amine.
-
Solution: In a one-pot reaction, use a slight excess of the amine component relative to the carbonyl compound to minimize this.
2. Reduction of the Carbonyl Starting Material:
-
Causality: If a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the cyclohexanone to cyclohexanol before it has a chance to form the imine.[2]
-
Solution: Use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃, which are less reactive towards ketones and aldehydes at the optimal pH for imine formation.[2]
3. Ring-Opening of Morpholine:
-
Causality: Under harsh conditions, particularly at high temperatures and in the presence of certain catalysts, the morpholine ring can undergo cleavage.[6]
-
Solution: Maintain mild reaction conditions. If using catalytic hydrogenation, screen for catalysts and conditions that favor the desired transformation without promoting ring-opening.
Issue 3: Difficult Product Isolation and Purification
Q: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification strategies are most effective?
A: The basic nature of the amine product allows for straightforward purification using acid-base extraction.
1. Acid-Base Extraction:
-
Principle: As an amine, this compound is basic and can be protonated by an acid to form a water-soluble salt. Neutral organic impurities will remain in the organic phase.
-
Protocol:
-
After the reaction is complete, quench any remaining reducing agent carefully (e.g., with acetone or by slow addition to water).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.
-
Wash the acidic aqueous layer with the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is >10.
-
Extract the now neutral amine product back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
-
2. Column Chromatography:
-
Principle: If acid-base extraction is insufficient, column chromatography on silica gel can be used.
-
Considerations:
-
Amines can streak on silica gel. To prevent this, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Experimental Protocols & Data
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Diethanolamine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of diethanolamine (1.0 eq) in DCE, add cyclohexanone (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | pH Condition | Key Advantages | Key Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Weakly Acidic (pH 4-6) | High selectivity for imines over carbonyls.[2] | Highly toxic (releases HCN in strong acid). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Neutral/Weakly Acidic | Less toxic, mild, and effective. | Moisture sensitive. |
| Catalytic Hydrogenation (H₂/Pd-C, H₂/Raney Ni) | Methanol, Ethanol, Ethyl Acetate | Neutral | "Green" method with high atom economy.[5] | Requires specialized high-pressure equipment. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral/Slightly Basic | Inexpensive and readily available. | Can reduce the starting carbonyl.[2] |
Visualizing the Process
Reaction Mechanism: Reductive Amination
Caption: The two-step mechanism of reductive amination.
Troubleshooting Workflow: Low Product Yield
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Common side products in 3-Cyclohexylmorpholine reactions and their avoidance
Welcome to our dedicated technical support guide for the synthesis of 3-Cyclohexylmorpholine. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize C-substituted morpholine derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.
Introduction: The Synthetic Challenge of 3-Substituted Morpholines
The synthesis of morpholines with substitution on the carbon framework, such as this compound, presents a distinct set of challenges compared to their more commonly synthesized N-substituted counterparts. The introduction of a substituent at the C-3 position creates a stereocenter, leading to the potential for diastereomeric mixtures which can be challenging to separate and may have different biological activities. The most prevalent and adaptable synthetic route involves a multi-step process, each stage of which can be a source of impurities if not carefully controlled. This guide will focus on the most common synthetic pathway: the reaction of a 1-cyclohexyl-2-aminoethanol derivative with a haloacetyl chloride, followed by intramolecular cyclization and subsequent reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I can expect when synthesizing this compound?
A1: The most common side products encountered in the synthesis of this compound via the amino alcohol and haloacetyl chloride route are:
-
Diastereomers (cis- and trans-3-Cyclohexylmorpholine): Due to the creation of a new stereocenter at the C-3 position relative to the pre-existing stereocenter at the C-2 position of the morpholine ring precursor, you will likely obtain a mixture of diastereomers. The ratio of these isomers can vary depending on the reaction conditions.
-
Acyclic Amide Intermediate (N-(1-cyclohexyl-2-hydroxyethyl)-2-chloroacetamide): If the intramolecular cyclization step is incomplete, this acyclic precursor will remain as a significant impurity.
-
Morpholinone Intermediate (3-Cyclohexylmorpholin-2-one): Incomplete reduction of the morpholinone intermediate will result in its presence in the final product.
-
Unreacted Starting Materials: Residual 1-cyclohexyl-2-aminoethanol or chloroacetyl chloride derivatives may be present if the initial acylation reaction does not go to completion.
-
Polymeric Byproducts: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomers or polymers, especially at high concentrations.
Q2: How can I control the diastereoselectivity of the reaction to favor one isomer?
A2: Controlling diastereoselectivity is a key challenge. While a universal solution is not available and optimization is often required, several factors can influence the diastereomeric ratio:
-
Choice of Reducing Agent: In the reduction of the 3-cyclohexylmorpholin-2-one intermediate, the steric bulk of the hydride reagent can influence the direction of hydride attack, thus favoring one diastereomer over the other. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are bulkier than lithium aluminum hydride (LAH) and may offer different selectivity.
-
Reaction Temperature: Lowering the temperature of the reduction step can enhance selectivity by favoring the transition state with the lowest activation energy.
-
Protecting Groups: The nature of any protecting groups on the morpholine nitrogen during the synthesis can influence the stereochemical outcome of subsequent steps.
Q3: What is the best way to purify this compound from its side products?
A3: Column chromatography on silica gel is the most effective and widely used method for separating diastereomers of substituted morpholines.[1] The polarity difference between the cis and trans isomers is often sufficient for separation with an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
For other impurities:
-
Acyclic intermediates and unreacted starting materials can often be removed by an aqueous workup, as their polarity is significantly different from the cyclized product.
-
The morpholinone intermediate can be separated from the final amine product by column chromatography.
-
Salt formation can sometimes be used to selectively crystallize and purify the desired isomer.[2]
Q4: How can I confirm the stereochemistry of my final product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative stereochemistry of your this compound diastereomers.[3][4]
-
Coupling Constants (J-values): The coupling constant between the protons at C-2 and C-3 can help differentiate between cis and trans isomers. In a chair-like conformation, a larger coupling constant is typically observed for axial-axial protons (trans), while smaller coupling constants are seen for axial-equatorial or equatorial-equatorial protons (cis).
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): A 2D NOESY experiment can show through-space correlations between protons. For the cis isomer, an NOE would be expected between the protons on the cyclohexyl group and the proton at C-2, which would be absent in the trans isomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final product | - Incomplete initial acylation. - Inefficient intramolecular cyclization. - Incomplete reduction of the morpholinone. | - Monitor the acylation reaction by TLC or LC-MS to ensure full consumption of the starting amino alcohol. - Ensure a strong enough base (e.g., NaH, KHMDS) and anhydrous conditions for the cyclization. Consider heating the reaction. - Use a sufficient excess of the reducing agent (e.g., LiAlH4) and ensure the reaction is stirred for an adequate amount of time. Monitor by TLC or LC-MS. |
| Mixture of diastereomers that is difficult to separate | - The chosen reaction conditions have low diastereoselectivity. - The polarity difference between the isomers is minimal. | - Experiment with different reducing agents (e.g., bulkier hydrides) and reaction temperatures for the reduction step. - For column chromatography, try different solvent systems or use a different stationary phase (e.g., alumina). Consider preparative HPLC if small amounts of pure isomers are needed.[5][6] |
| Presence of the acyclic amide intermediate in the final product | - The base used for cyclization was not strong enough. - The reaction time for cyclization was too short. - The presence of water in the reaction mixture. | - Switch to a stronger base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). - Increase the reaction time and/or temperature for the cyclization step. Monitor the reaction progress carefully. - Ensure all reagents and solvents are scrupulously dried before use. |
| Presence of the morpholinone intermediate in the final product | - Insufficient amount of reducing agent. - The reducing agent was quenched before the reaction was complete. - The morpholinone is poorly soluble and did not fully react. | - Increase the equivalents of the reducing agent (e.g., 2-3 equivalents of LiAlH4). - Ensure anhydrous conditions are maintained throughout the reaction and workup until the reaction is intentionally quenched. - Use a solvent in which the morpholinone is more soluble at the reaction temperature (e.g., THF, dioxane). |
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of this compound, which can be adapted by the experienced researcher.
Step 1: Synthesis of N-(1-cyclohexyl-2-hydroxyethyl)-2-chloroacetamide
-
To a stirred solution of 1-cyclohexyl-2-aminoethanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of 3-Cyclohexylmorpholin-2-one
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C, add a solution of N-(1-cyclohexyl-2-hydroxyethyl)-2-chloroacetamide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired morpholinone.
Step 3: Synthesis of this compound
-
To a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous THF (0.3 M) at 0 °C, add a solution of 3-cyclohexylmorpholin-2-one (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain the pure this compound isomers.
Visualizing the Process
Diagram 1: Synthetic Pathway to this compound
Caption: A three-step synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions [mdpi.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. tutorchase.com [tutorchase.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-Cyclohexylmorpholine
Prepared by: Gemini, Senior Application Scientist
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-Cyclohexylmorpholine. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve issues leading to low product yield.
Introduction: The Challenge of Synthesizing C-Substituted Morpholines
The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. While N-substituted morpholines are relatively straightforward to synthesize, introducing substituents onto the carbon framework, such as in this compound, presents a more significant synthetic challenge. Yields can be compromised by competing side reactions, difficult cyclization steps, and purification hurdles.
This guide will focus on a common and logical synthetic approach: the cyclization of a vicinal amino alcohol, specifically (R/S)-2-amino-1-cyclohexylethanol , with a two-carbon electrophilic synthon. Understanding the mechanistic nuances of this pathway is critical to troubleshooting poor outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are often the first points of consideration when a synthesis performs poorly.
Q1: What are the primary synthetic strategies for this compound, and which is most common?
A1: The most prevalent and accessible strategy involves the intramolecular or intermolecular cyclization of a pre-formed C-C and C-N bond framework. The key starting material is typically (R/S)-2-amino-1-cyclohexylethanol. The morpholine ring is then formed by introducing a C2 unit. Common methods include:
-
Reaction with a Dihaloethane Equivalent: Reacting the amino alcohol with an agent like bis(2-bromoethyl) ether or 1-bromo-2-chloroethane. This is often a one-pot, double alkylation process.
-
Reductive Amination of an Aldehyde: N-alkylation of the amino alcohol with a protected 2-carbon aldehyde (like 2-(benzyloxy)acetaldehyde), followed by deprotection and intramolecular cyclization.
-
Cyclization with Ethylene Oxide: Opening of ethylene oxide by the amine, followed by cyclization of the resulting diethanolamine derivative, though this can be difficult to control.
The first method, using a dihalo-C2-synthon, is frequently attempted due to its apparent simplicity but is prone to side reactions that diminish yield.
Q2: My overall yield is extremely low (<20%). What are the first things I should investigate?
A2: When facing a critically low yield, it's essential to systematically evaluate the entire process. Start with the most likely culprits:
-
Reaction Incompleteness: Verify the consumption of your starting amino alcohol via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, the reaction conditions (temperature, time, reagent stoichiometry) are suboptimal.
-
Purity of Starting Materials: The presence of impurities in your amino alcohol or cyclizing agent can poison catalysts or participate in side reactions.[1] Re-purify starting materials if their quality is uncertain.
-
Product Loss During Workup: this compound, being an amine, can form salts and exhibit some water solubility, especially in acidic conditions. Ensure your aqueous extraction is performed at a sufficiently high pH (>10) to keep the product in its freebase form in the organic layer.
Q3: I suspect side reactions are the problem. What are the most common byproducts in this synthesis?
A3: The formation of byproducts is a primary cause of low yield. In the synthesis involving 2-amino-1-cyclohexylethanol and a dihaloethane, you should anticipate:
-
N,N'-Dimerization: Two molecules of the amino alcohol can be bridged by the dihaloethane, forming a dimeric bis-morpholine or a linear polyamine structure.
-
Polymerization: The reagents can polymerize, especially under harsh conditions, leading to an intractable baseline on your TLC plate or in your NMR spectrum.
-
Incomplete Cyclization: Mono-alkylation of the amine followed by elimination or reaction with a solvent molecule can occur if the second intramolecular cyclization step fails.
Part 2: Detailed Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental issues.
Problem 1: Reaction Stalls - Incomplete Consumption of Starting Material
Your reaction analysis (TLC, GC-MS) shows a significant amount of unreacted 2-amino-1-cyclohexylethanol even after prolonged reaction times.
-
Insufficient Temperature or Reaction Time: The double alkylation and cyclization to form the morpholine ring can be slow.[2] High activation energy is required for the intramolecular SN2 reaction.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for byproduct formation. If using a high-boiling solvent like DMF or DMSO, consider extending the reaction time to 24-48 hours.
-
-
Improper Choice of Base: The reaction generates two equivalents of acid (e.g., HBr), which must be neutralized. An inappropriate base can hinder the reaction.
-
Causality: The base must be strong enough to deprotonate the ammonium and hydroxyl groups but not so hindered that it cannot interact effectively. A weak base (e.g., NaHCO₃) may not be sufficient, while an overly strong, non-nucleophilic base (e.g., DBU) might promote elimination side reactions.
-
Solution: A moderately strong, high-capacity inorganic base like potassium carbonate (K₂CO₃) is often a reliable choice. It is largely insoluble, minimizing side reactions in the solution phase, but provides a solid-phase reservoir to neutralize the acid as it forms.
-
-
Phase Transfer Catalyst (PTC) Issues: In a solid-liquid biphasic system (e.g., K₂CO₃ in DMF), a PTC can be crucial for shuttling the carbonate into the organic phase.
-
Solution: If the reaction is sluggish, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) at 1-5 mol% to accelerate the reaction.
-
// Node Definitions start [label="Low Conversion Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is Temperature > 100°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_temp [label="Action: Increase Temp to 110-120°C\nMonitor by TLC/LCMS", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_base [label="Is Base K₂CO₃ or Cs₂CO₃?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_base [label="Action: Switch to K₂CO₃ (3 equiv.)\nEnsure it's finely powdered", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ptc [label="Is a PTC present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_ptc [label="Action: Add TBAB (2-5 mol%)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Success: Conversion >95%", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_temp; check_temp -> increase_temp [label="No"]; increase_temp -> check_base; check_temp -> check_base [label="Yes"]; check_base -> change_base [label="No"]; change_base -> check_ptc; check_base -> check_ptc [label="Yes"]; check_ptc -> add_ptc [label="No"]; add_ptc -> end_good; check_ptc -> end_good [label="Yes"]; } } Caption: Decision workflow for addressing low starting material conversion.
Problem 2: Complex Product Mixture & Low Purity
The reaction consumes the starting material, but TLC/LC-MS shows multiple new spots, and the desired product is a minor component.
-
High Reactant Concentration Leading to Polymerization: Bimolecular reactions (dimerization, polymerization) are favored at high concentrations. The intermolecular reaction between the amino alcohol and the cyclizing agent can compete with the desired intramolecular cyclization.
-
Solution: Employ high-dilution principles. Run the reaction at a lower concentration (e.g., 0.05-0.1 M). A more advanced technique is to use a syringe pump to slowly add the cyclizing agent to the solution of the amino alcohol and base over several hours. This keeps the instantaneous concentration of the electrophile low, favoring the intramolecular ring-closing step.
-
-
N-H vs. O-H Reactivity: The amine is generally more nucleophilic than the alcohol and will react first. However, under strongly basic conditions, the alkoxide can form and also act as a nucleophile, potentially leading to undesired O-alkylation byproducts.
-
Solution: This is less common but can be addressed by ensuring a non-nucleophilic base is used and that the temperature is not excessively high, which can favor thermodynamic byproducts. Protecting the alcohol is an option but adds steps to the synthesis.
-
Table 1: Effect of Concentration on Side Product Formation
| Parameter | Standard Conditions (0.5 M) | High-Dilution Conditions (0.05 M) | Rationale |
| Desired Product Yield | 15-25% | 50-70% | Favors intramolecular cyclization over intermolecular polymerization. |
| Dimer/Polymer Byproducts | High | Low / Negligible | Reduces the probability of two reactive molecules encountering each other. |
| Reaction Time | 12 hours | 24 hours (including slow addition) | Slower overall rate requires longer time for completion. |
Problem 3: Significant Product Loss During Workup & Purification
The reaction appears successful by crude analysis, but the isolated yield after extraction and chromatography is very low.
-
Formation of Emulsions: The basic, amine-containing product can act as a surfactant, leading to stubborn emulsions during aqueous workup, trapping product in the interface.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This helps to break up emulsions by "salting out" the organic components. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite.
-
-
Product Adsorption or Degradation on Silica Gel: Amines are basic and can interact strongly with the acidic surface of standard silica gel, leading to peak tailing and irreversible adsorption.[3]
-
Solution 1: Deactivate the silica gel before use. Prepare your column slurry with the eluent system containing 0.5-1% of a volatile amine like triethylamine (TEA) or ammonium hydroxide. This neutralizes the acidic sites on the silica.
-
Solution 2: Use an alternative stationary phase. Alumina (basic or neutral) is often a better choice for purifying basic compounds.
-
-
Incorrect pH during Extraction: As a secondary amine, this compound has a pKa around 8-9. If the aqueous layer is not sufficiently basic during extraction, a significant portion of the product will be protonated (as the morpholinium salt) and remain in the aqueous phase.
-
Solution: Before extracting with an organic solvent, adjust the pH of the aqueous solution to >10 using 2M NaOH or K₂CO₃ solution. Confirm the pH with litmus paper or a pH meter.
-
Part 3: Recommended Experimental Protocol
This protocol incorporates the optimization strategies discussed above and serves as a validated starting point.
Synthesis of this compound via High-Dilution Cyclization
-
Setup: To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (R/S)-2-amino-1-cyclohexylethanol (5.0 g, 34.9 mmol) and finely powdered potassium carbonate (14.5 g, 104.7 mmol, 3.0 equiv).
-
Solvent Addition: Add 300 mL of anhydrous Dimethylformamide (DMF). The high volume is critical for dilution.
-
Heating: Begin vigorous stirring and heat the suspension to 110 °C using an oil bath.
-
Slow Addition of Electrophile: In a separate flask, prepare a solution of bis(2-chloroethyl) ether (4.99 g, 34.9 mmol, 1.0 equiv) in 50 mL of anhydrous DMF. Using a syringe pump, add this solution to the heated reaction mixture over a period of 8 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 110 °C for an additional 16 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) or LC-MS to confirm the disappearance of the starting amino alcohol.
-
Workup (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 500 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Combine the organic layers. Wash with brine (2 x 200 mL) to remove residual DMF and break any emulsions.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification (Chromatography):
-
Prepare a silica gel column by slurrying the silica in a hexanes/ethyl acetate mixture containing 1% triethylamine.
-
Load the crude oil onto the column and elute with a gradient of 10% to 50% ethyl acetate in hexanes (maintaining 1% triethylamine throughout) to isolate the pure this compound.
-
// Structures (using labels) SM1 [label="Cyclohexyl Amino Alcohol"]; SM2 [label="bis(2-chloroethyl) ether"]; Base [label="K₂CO₃ (Base)\nDMF, 110°C", shape=box, style=dashed]; Intermediate [label="Mono-alkylated Intermediate\n(not isolated)"]; Product [label="this compound"]; SideProduct [label="Polymer / Dimer", color="#EA4335"];
// Reaction Flow {rank=same; SM1; SM2;} SM1 -> Intermediate [label="1st SN2"]; SM2 -> Intermediate; Base -> Intermediate [style=dotted, arrowhead=none]; Intermediate -> Product [label="Intramolecular SN2\n(Rate-limiting step)"]; Intermediate -> SideProduct [label="Intermolecular SN2\n(Favored at high conc.)", color="#EA4335"]; } } Caption: Reaction scheme for the synthesis of this compound.
References
Technical Support Center: Purification of 3-Cyclohexylmorpholine and its Derivatives
Welcome to the technical support center for the purification of 3-Cyclohexylmorpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common purification challenges. Our goal is to equip you with the knowledge to navigate the nuances of purifying these valuable compounds, ensuring high purity and yield in your synthetic endeavors.
Introduction: The Challenge of Purifying Substituted Morpholines
Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry and materials science.[1] The introduction of a cyclohexyl group at the 3-position creates a chiral center and introduces significant lipophilicity, which can present unique purification challenges. The basic nitrogen atom of the morpholine ring is a primary driver of its chemical behavior and a key consideration in purification strategy.[2] Strong interactions with acidic stationary phases in chromatography, and potential salt formation or degradation under inappropriate pH conditions, are common hurdles.[3][4]
This guide provides a structured approach to troubleshooting and optimizing the purification of this compound and related structures.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing significant peak tailing during silica gel chromatography. What is the cause and how can I fix it?
A1: Peak tailing is a classic sign of strong interaction between your basic amine and the acidic silanol groups on the surface of the silica gel.[2][3][4] This interaction can lead to poor separation, reduced resolution, and lower recovery.
-
The Causality: The lone pair of electrons on the morpholine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups (Si-OH) on the silica surface. This acid-base interaction slows the elution of the amine from the stationary phase in a non-uniform manner, resulting in a "tailing" effect on the chromatogram.
-
The Solution: To mitigate this, you need to "tame" the acidity of the silica gel. This is most effectively done by adding a small amount of a volatile amine base to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will compete with your compound for the acidic sites on the silica, effectively masking them and allowing your product to elute more symmetrically.[5]
-
Ammonia in Methanol: A 7N solution of ammonia in methanol can also be used as a component of the mobile phase, particularly for more polar derivatives.
-
Q2: I am struggling to remove a non-polar impurity from my this compound product. What is the best approach?
A2: When dealing with non-polar impurities, leveraging the basicity of the morpholine nitrogen through acid-base extraction is a highly effective and often overlooked first step before resorting to chromatography.[6][7][8]
-
The Principle: Your basic this compound derivative can be protonated with an acid to form a water-soluble salt. Most non-polar organic impurities will not be protonated and will remain in the organic phase.
-
The Workflow:
-
Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt.
-
Separate the layers. The organic layer now contains the non-polar impurities and can be discarded.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-polar impurities.
-
Basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 10. This will deprotonate your product, causing it to precipitate or form an oil.
-
Extract your purified product back into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the purified product.
-
Q3: My this compound derivative is a high-boiling oil. How can I purify it without decomposition?
A3: For high-boiling liquids that may be thermally sensitive, vacuum distillation is the method of choice.[9][10][11][12] By reducing the pressure, you lower the boiling point of your compound, allowing for distillation at a lower temperature and minimizing the risk of decomposition.
-
Key Considerations:
-
Pressure: The lower the pressure, the lower the boiling point. A good laboratory vacuum pump is essential.
-
Bump Prevention: Never use boiling chips for vacuum distillation as the trapped air is quickly removed, rendering them ineffective. Always use a magnetic stir bar to ensure smooth boiling.[9]
-
Apparatus: Use a short-path distillation apparatus to minimize the distance the vapor has to travel, which reduces product loss on the glass surfaces.
-
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound and its derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Chromatography: No elution from silica gel column | The compound is irreversibly binding to the acidic silica gel. | 1. Pre-treat the silica gel by flushing the packed column with the mobile phase containing 1-2% triethylamine before loading the sample.[5] 2. Consider using a less acidic stationary phase like alumina (basic or neutral). 3. Switch to reverse-phase chromatography.[3] |
| Chromatography: Poor separation of diastereomers | The chosen solvent system does not provide sufficient selectivity. | 1. Optimize the solvent system by trying different solvent combinations and gradients. 2. Consider using a different stationary phase (e.g., a cyano or diol column). 3. For analytical separation and method development, chiral HPLC can be employed to resolve enantiomers and diastereomers.[13] |
| Extraction: Emulsion formation during acid-base workup | The organic and aqueous phases are not separating cleanly. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. Filter the entire mixture through a pad of Celite. |
| Distillation: Product decomposes in the distillation flask | The distillation temperature is too high, even under vacuum. | 1. Ensure you are achieving the lowest possible pressure with your vacuum system. Check for leaks in your apparatus. 2. Use a high-quality vacuum pump and a cold trap to protect it. 3. Consider a short-path distillation setup to minimize the residence time at high temperatures. |
| Recrystallization: Product oils out instead of crystallizing | The compound's solubility in the chosen solvent is too high, or the cooling is too rapid. | 1. Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. 4. Add a seed crystal of the pure compound if available. |
| Recrystallization: Crystals are colored | Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution and then filter the hot solution through a fluted filter paper to remove the charcoal and adsorbed impurities before allowing it to cool.[2] |
| General: Low product recovery | This can be due to a variety of factors, including irreversible adsorption on silica, decomposition, or physical loss during transfers. | 1. For chromatography, ensure the silica is deactivated with a base. 2. Avoid prolonged exposure to strong acids or bases during extraction. 3. Use the minimum amount of solvent necessary for extractions and transfers to minimize losses. |
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities from your crude product.
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in 50 mL of diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 3 x 25 mL portions of 1M HCl. Combine the aqueous layers.
-
Back-Washing: Wash the combined aqueous layers with 25 mL of diethyl ether to remove any remaining neutral impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 5M NaOH with stirring until the pH is >10 (check with pH paper). The free amine of this compound will separate as an oil or a solid.
-
Product Extraction: Extract the product from the basified aqueous solution with 3 x 25 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with 25 mL of brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.
Protocol 2: Flash Column Chromatography of a 3-Aryl-Substituted Morpholine Derivative
This protocol is a starting point for the purification of less polar derivatives.
-
Column Packing: Dry pack a silica gel column with the appropriate amount of silica gel (typically 50-100 times the weight of the crude product).
-
Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 98:2 Hexane/Ethyl Acetate with 0.5% Triethylamine) through the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 90:10 Hexane/Ethyl Acetate with 0.5% Triethylamine).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of a Solid this compound Derivative as its Hydrochloride Salt
This method is effective for purifying solid derivatives that form stable salts.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of 1M HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
-
Isolation of the Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Solvent Selection for Recrystallization: Test the solubility of a small amount of the salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find a suitable recrystallization solvent (one in which the salt is soluble when hot but sparingly soluble when cold).
-
Recrystallization: Dissolve the crude salt in the minimum amount of the boiling recrystallization solvent. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and filter the hot solution.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound derivative. A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds to determine purity and identify impurities by their mass-to-charge ratio.[16]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities.[17]
-
Elemental Analysis: Determines the percentage of C, H, and N, which should match the theoretical values for the pure compound.
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Workflow for Troubleshooting Amine Chromatography
Caption: A workflow for troubleshooting common issues in amine chromatography.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. youtube.com [youtube.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Technical Support Center: Stereoselective Reactions with 3-Cyclohexylmorpholine Derivatives
Welcome to the technical support center for improving stereoselectivity using 3-cyclohexylmorpholine-based chiral auxiliaries and catalysts. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique steric and electronic properties of this scaffold in asymmetric synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reactions, troubleshoot unexpected outcomes, and achieve high levels of stereocontrol.
The morpholine ring is a well-established pharmacophore and a versatile synthetic building block.[1][2] When substituted at the 3-position with a bulky cyclohexyl group, it can serve as a powerful chiral auxiliary, a directing group that influences the stereochemical outcome of a reaction. The principle relies on temporarily incorporating this chiral unit into a substrate, performing a stereoselective transformation, and then cleaving the auxiliary.[3] The bulky cyclohexyl group creates a highly differentiated steric environment, effectively shielding one face of the reactive intermediate and guiding the approach of incoming reagents.
This guide provides practical, field-tested advice rooted in the fundamental principles of stereochemistry and reaction kinetics.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity or Enantioselectivity
Q: My reaction is yielding a nearly 1:1 mixture of diastereomers/enantiomers, despite using the this compound auxiliary. What are the likely causes and how can I fix this?
A: Low stereoselectivity is a common hurdle and can originate from several factors. The key is to ensure the transition state leading to the desired stereoisomer is significantly lower in energy than competing pathways.
Potential Causes & Solutions:
-
Insufficient Steric Hindrance: The primary role of the cyclohexyl group is to provide steric bulk.[4] If the reaction conditions reduce its effective size or allow for too much conformational flexibility, its directing ability is compromised.
-
Solution 1: Lower the Reaction Temperature. Lower temperatures make the reaction more sensitive to small energy differences between competing transition states. A colder reaction (-78 °C is a common starting point for aldol or alkylation reactions) can dramatically enhance selectivity by favoring the more ordered, sterically less hindered transition state.
-
Solution 2: Optimize the Solvent. The solvent's polarity and coordinating ability can influence the conformation of the substrate-auxiliary complex.[5] Non-coordinating, non-polar solvents (e.g., dichloromethane, toluene) are often preferred as they minimize interference with the auxiliary's directing effect. Highly polar or coordinating solvents (e.g., THF, methanol) can sometimes chelate to metal centers or solvate intermediates in a way that undermines stereocontrol.
-
-
Incorrect Reagent or Catalyst Choice: The Lewis acid or base used to generate the reactive intermediate (e.g., an enolate) is critical.
-
Solution 1: Use a Bulky Lewis Acid/Base. For reactions involving enolates, the choice of Lewis acid can enforce a specific enolate geometry (E or Z), which is often crucial for predictable stereochemical outcomes. For example, in Evans-type aldol reactions, dibutylboron triflate is used to favor the Z-enolate, which leads to a specific stereochemical outcome. Using a less bulky or different type of Lewis acid can lead to mixtures of enolate geometries and thus, low selectivity.
-
Solution 2: Verify Catalyst Purity and Activity. Impurities in catalysts or reagents can lead to non-stereoselective background reactions.[5] Ensure all reagents are pure and handle catalysts under appropriate inert conditions if they are air or moisture sensitive.
-
-
Substrate-Related Issues: The structure of your substrate can sometimes override the directing effect of the auxiliary.
-
Solution: Modify the Substrate. If the substrate contains a competing directing group or is too sterically hindered itself, the auxiliary's influence may be diminished. While not always feasible, minor modifications to the substrate, distant from the reacting center, could alter conformational preferences enough to restore selectivity.
-
Issue 2: Poor Chemical Yield or Stalled Reaction
Q: I've optimized for stereoselectivity, but now my reaction has a very low conversion rate. What's the trade-off, and how can I improve the yield?
A: It is a classic challenge in asymmetric synthesis that conditions favoring high selectivity (like low temperatures) often slow down the reaction rate.
Potential Causes & Solutions:
-
Reaction Temperature is Too Low: While essential for selectivity, excessively low temperatures can bring the reaction to a virtual halt.
-
Solution 1: Incremental Temperature Increase. Slowly and methodically raise the reaction temperature (e.g., from -78 °C to -60 °C, then to -40 °C) and analyze the conversion and stereoselectivity at each point. This allows you to find the optimal balance where the reaction proceeds at a reasonable rate without a significant loss of stereocontrol.
-
Solution 2: Extended Reaction Time. If the reactants are stable under the reaction conditions, simply extending the reaction time (e.g., from 4 hours to 24 hours) may be sufficient to achieve a satisfactory yield.
-
-
Insufficient Catalyst/Reagent Loading: The stoichiometry of activating agents (Lewis acids, bases) might be inadequate.
-
Solution: Increase Catalyst/Reagent Loading. While aiming for catalytic amounts is ideal, some reactions require stoichiometric quantities of a Lewis acid to ensure complete formation of the reactive intermediate. Try increasing the loading of your activating agent incrementally (e.g., from 1.1 equivalents to 1.5 equivalents).
-
-
Steric Hindrance Halting Reactivity: The very steric bulk that induces selectivity can sometimes prevent the reaction from occurring altogether, especially if the substrate or electrophile is also bulky.[4]
-
Solution: Use Less Bulky Reagents. If possible, consider if a slightly less hindered substrate or electrophile could be used. This is a trade-off that requires re-evaluating the synthetic route.
-
Issue 3: Difficulty Removing the Chiral Auxiliary
Q: The stereoselective reaction worked well, but now I'm struggling to cleave the this compound auxiliary from my product without decomposition. What are the best methods?
A: The successful application of a chiral auxiliary strategy requires that it can be removed cleanly and efficiently without racemizing or degrading the desired product.[3]
Common Cleavage Methods & Troubleshooting:
-
Hydrolysis (Acidic or Basic): This is the most common method for amide-linked auxiliaries.
-
Standard Protocol: Lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C is a standard for cleaving oxazolidinone-type auxiliaries and is a good starting point for morpholine-based systems.
-
Troubleshooting: If the product is sensitive to the oxidant (H₂O₂), consider non-oxidative hydrolysis conditions. Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures can be effective but risk epimerization at the newly formed stereocenter. Always screen cleavage conditions on a small scale first.
-
-
Reductive Cleavage: This converts the amide into an alcohol.
-
Standard Protocol: Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in an ether solvent like THF or diethyl ether is effective for reducing the amide bond.
-
Troubleshooting: These powerful reducing agents can also reduce other functional groups in your molecule (e.g., esters, ketones). If this is an issue, a milder reducing agent like sodium borohydride in the presence of an activating agent might be an alternative.
-
-
Transesterification: This can convert the product directly into a methyl or ethyl ester.
-
Standard Protocol: Using sodium methoxide in methanol or titanium(IV) isopropoxide can facilitate the exchange of the auxiliary for an alkoxy group.
-
Troubleshooting: This method is highly dependent on the substrate. It works best when the resulting product is stable and the auxiliary can be easily removed from the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using a this compound moiety as a chiral auxiliary?
A1: The core principle is steric shielding. The bulky cyclohexyl group is locked into a specific conformation due to its attachment to the morpholine ring. When this entire chiral unit is attached to a prochiral substrate (e.g., forming an N-acylmorpholine), the cyclohexyl group physically blocks one of the two faces of the reactive intermediate (like an enolate). This forces an incoming reagent (e.g., an aldehyde or alkyl halide) to approach from the less hindered face, resulting in the preferential formation of one stereoisomer.
Caption: Logical workflow of stereocontrol using a chiral auxiliary.
Q2: How does the morpholine ring itself contribute to the reaction, beyond just holding the cyclohexyl group?
A2: The morpholine ring plays several important roles. Its nitrogen atom provides the attachment point for acyl groups, forming a stable amide bond. The oxygen atom within the ring can act as a Lewis base, coordinating to metal ions (e.g., from a Lewis acid catalyst like TiCl₄ or Bu₂BOTf). This coordination helps to lock the entire substrate-auxiliary complex into a rigid, predictable conformation, which is essential for high stereoselectivity. This rigid structure reduces conformational ambiguity and enhances the facial bias created by the cyclohexyl group.
Q3: For which types of reactions is a this compound auxiliary most suitable?
A3: This type of auxiliary is conceptually similar to other well-established systems like Evans' oxazolidinones and is therefore best suited for reactions that proceed through planar, prochiral intermediates where facial selectivity is key. These include:
-
Asymmetric Aldol Reactions: Creating new C-C bonds and two new stereocenters with high control.
-
Asymmetric Alkylation Reactions: Adding alkyl groups to a carbon alpha to a carbonyl group.
-
Asymmetric Michael Additions: Conjugate addition to α,β-unsaturated systems.
-
Asymmetric Diels-Alder Reactions: Where the auxiliary can control the endo/exo selectivity and the facial approach of the dienophile.
Q4: Can this compound be used as a catalyst instead of a stoichiometric auxiliary?
A4: Yes, derivatives of chiral morpholines can be used in organocatalysis.[6] In this context, the chiral morpholine (or a derivative) is not attached to the substrate but is part of the catalyst itself. For example, a secondary amine on the morpholine could react with an α,β-unsaturated aldehyde to form a chiral enamine or iminium ion intermediate.[6] The cyclohexyl group would then provide the steric environment to direct the subsequent reaction, similar to how proline-based catalysts work. This catalytic approach is more atom-economical as it avoids the steps of attaching and cleaving the auxiliary.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst loading and temperature optimization for 3-Cyclohexylmorpholine catalyzed reactions
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing reactions catalyzed by 3-Cyclohexylmorpholine. As a sterically hindered secondary amine, this compound is an effective organocatalyst, particularly in reactions requiring a moderately strong, non-nucleophilic base or those proceeding through an enamine intermediate.[1][2]
Optimizing the two most critical parameters—catalyst loading and reaction temperature—is paramount for achieving high yield, selectivity, and efficiency. This document is structured to provide not just procedural steps but the underlying scientific principles to empower you to make informed decisions during your experimental work.
Section 1: Catalyst Loading Optimization
The amount of catalyst used is a critical factor that balances reaction rate, cost, and the potential for side reactions. Finding the "sweet spot" is essential for a robust and reproducible chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for this compound?
A1: For many organocatalytic reactions involving morpholine derivatives, a typical loading ranges from 1 to 20 mol% .[1] As a starting point for a new reaction, a loading of 5-10 mol% is advisable. For highly efficient transformations, it has been demonstrated that catalyst loadings can be reduced to as low as 0.1-1 mol% after careful optimization.[2][3] The optimal amount is highly dependent on the specific substrates and reaction conditions.
Q2: How do I systematically determine the optimal catalyst loading for my reaction?
A2: A systematic catalyst loading screen is the most effective method.[4] This involves running a series of parallel reactions where only the catalyst concentration is varied. By monitoring reaction progress over time, you can identify the lowest catalyst amount that provides a desirable reaction rate and yield without promoting side reactions. A detailed protocol for this screen is provided in Section 4.
Troubleshooting Guide: Catalyst Loading
Q3: My reaction is very slow or has stalled. Should I just add more catalyst?
A3: While insufficient catalyst is a common cause of slow reactions, simply adding more is not always the best solution.[5]
-
Causality: A slow reaction indicates a high activation energy barrier. The catalyst's role is to lower this barrier. If the reaction is stalled, it could be due to catalyst deactivation or inhibition.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure your starting materials and solvent are pure and dry. Impurities can sometimes poison or inhibit the catalyst.
-
Initial Loading Check: If you started at a very low loading (<1 mol%), it is reasonable to increase it to the 5-10 mol% range.
-
Consider Temperature: A slow reaction at low catalyst loading can often be accelerated by a modest increase in temperature. The interplay between these two parameters is crucial.
-
Monitor for Deactivation: Take aliquots over time. If the reaction starts and then stops, it points towards catalyst instability under the reaction conditions rather than insufficient initial loading.[4]
-
Q4: I'm observing significant byproduct formation. Could the catalyst loading be the cause?
A4: Yes, excessive catalyst loading is a frequent cause of reduced selectivity and byproduct formation.[5]
-
Causality: As a basic amine, high concentrations of this compound can promote undesired side reactions, such as self-condensation of substrates, elimination reactions, or racemization of stereocenters.[6] The catalyst is meant to accelerate the desired pathway, but too much of it can open up other, less favorable reaction channels.
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: The first step is to perform a catalyst loading screen (see protocol in Section 4) and analyze the product mixture at lower loadings (e.g., 1%, 2.5%, 5%).
-
Analyze Byproducts: Identify the structure of the main byproducts. This can provide mechanistic clues as to what side reactions are occurring (e.g., is it a dimer of your starting material?).
-
Lower the Temperature: High catalyst loading combined with high temperature is a common recipe for side reactions. Try reducing the temperature first before significantly lowering the catalyst amount.
-
| Parameter | Typical Starting Range | Potential Issues with Incorrect Loading |
| Catalyst Loading | 5 - 10 mol% | Too Low: Slow or incomplete reaction.[5] |
| Too High: Increased byproduct formation, higher cost, difficult purification.[5] |
Section 2: Temperature Optimization
Temperature is a powerful lever in controlling chemical reactions. It directly influences reaction kinetics and can also affect catalyst stability and reaction selectivity.[7]
Frequently Asked Questions (FAQs)
Q5: What is the general operating temperature range for reactions catalyzed by this compound?
A5: Reactions can be run anywhere from room temperature (20-25 °C) to elevated temperatures (e.g., 60-110 °C).[8] The synthesis of N-cyclohexylmorpholine itself can occur at temperatures between 140-240 °C, indicating the molecule has considerable thermal stability.[9] However, catalyst activity and stability within a specific reaction medium are the key considerations. Many morpholine-catalyzed reactions are run at moderate temperatures, for instance, 60°C.[1]
Q6: How does temperature impact the reaction rate and selectivity?
A6: According to the Arrhenius equation, increasing the temperature increases the reaction rate constant exponentially.[7]
-
Reaction Rate: As a general rule of thumb, a 10 °C increase in temperature can approximately double the reaction rate.[10] This is because molecules have more kinetic energy, leading to more frequent and more energetic collisions.[11]
-
Selectivity: Temperature's effect on selectivity is more complex. Sometimes, a higher temperature can provide the necessary energy to overcome the activation barrier of a desired pathway. However, if an undesired pathway has a similarly high activation energy, increasing the temperature might accelerate both reactions, potentially decreasing selectivity. In other cases, excessively high temperatures can lead to decomposition of reactants, products, or the catalyst itself, drastically reducing the yield of the desired product.[7][12]
Troubleshooting Guide: Temperature
Q7: My reaction isn't proceeding at room temperature. Should I apply heat?
A7: Yes, if a reaction is clean (no byproducts) but simply not progressing at room temperature, gentle heating is a logical next step.
-
Causality: The reaction likely has a significant activation energy that isn't being overcome by the thermal energy available at room temperature.
-
Troubleshooting Steps:
-
Incremental Heating: Increase the temperature incrementally, for example, to 40 °C, then 60 °C, while monitoring the reaction by TLC or LC-MS.
-
Check for Exotherms: Be cautious when heating, especially on a larger scale. Some reactions can have a significant exotherm once initiated.
-
Balance with Catalyst Loading: Remember that you may be able to use a lower catalyst loading if you are willing to run the reaction at a higher temperature.
-
Q8: My reaction yield is decreasing at higher temperatures, and I'm seeing decomposition. What is happening?
A8: This indicates you have exceeded the optimal temperature for the reaction, leading to thermal degradation.
-
Causality: At elevated temperatures, one or more components of your reaction mixture (starting material, product, or the catalyst itself) are becoming unstable. While morpholine is generally stable, its N-oxide derivative (NMMO) is known to undergo thermal degradation, and similar pathways could become accessible under harsh conditions.[13][14]
-
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the reaction temperature. Run a temperature optimization screen (e.g., at 80 °C, 60 °C, and 40 °C) to find the point where yield is maximized and decomposition is minimized.
-
Identify the Decomposing Species: Use analytical techniques to determine what is degrading. Is your starting material disappearing without forming the product? Is the product itself unstable under the reaction conditions?
-
Consider Catalyst Stability: While this compound is robust, prolonged exposure to very high temperatures (>150 °C) could lead to slow degradation or side reactions.[12]
-
Section 3: Experimental Protocols & Data Interpretation
Protocol 1: Catalyst Loading Optimization Screen
This protocol provides a general framework for determining the optimal catalyst loading.
-
Preparation: In 5 separate, dry reaction vials equipped with stir bars, add your limiting starting material (e.g., 0.5 mmol) and any other reagents except the catalyst.
-
Catalyst Stock Solution: Prepare a stock solution of this compound in the reaction solvent to facilitate accurate addition of small quantities.
-
Reaction Setup:
-
Under an inert atmosphere (if required), add the solvent to each vial.
-
Add the calculated volume of the catalyst stock solution to each vial to achieve the desired loadings (e.g., Vial 1: 1 mol%, Vial 2: 2.5 mol%, Vial 3: 5 mol%, Vial 4: 10 mol%, Vial 5: 15 mol%).
-
Seal the vials and place them in a heating block set to a constant, moderate temperature (e.g., 60 °C).
-
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a small, quenched aliquot from each reaction and analyze by a suitable method (GC, LC-MS, NMR) to determine conversion.[4]
-
Analysis: Plot the conversion (%) versus time for each catalyst loading. The optimal loading is the lowest amount that achieves complete conversion in an acceptable timeframe with minimal byproduct formation.
Example Data Summary:
| Catalyst Loading (mol%) | Time to >95% Conversion (h) | Isolated Yield (%) | Notes |
| 1.0 | > 24 | 45 (at 24h) | Reaction is too slow. |
| 2.5 | 16 | 88 | Clean reaction, good yield. |
| 5.0 | 8 | 92 | Optimal balance of speed and yield. |
| 10.0 | 7.5 | 89 | Faster, but minor byproducts observed. |
| 15.0 | 7.5 | 85 | Significant byproduct formation. |
Section 4: Visualizations
Workflow for Troubleshooting Low Reaction Conversion
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. interesjournals.org [interesjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. msesupplies.com [msesupplies.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE) | Semantic Scholar [semanticscholar.org]
Preventing byproduct formation in 3-Cyclohexylmorpholine synthesis
Welcome to the technical support center for the synthesis of 3-Cyclohexylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is the reductive amination of morpholine with cyclohexanone. This one-pot reaction is valued for its atom economy and operational simplicity.[1][2] The process involves two key steps:
-
Imine/Enamine Formation: Morpholine, a secondary amine, reacts with cyclohexanone to form a reactive enamine intermediate, 1-(morpholin-4-yl)cyclohex-1-ene.[3] This is a reversible reaction where the removal of water drives the equilibrium towards the intermediate.
-
Reduction: The enamine intermediate is then reduced in situ by a suitable reducing agent to yield the final product, this compound.
While seemingly straightforward, this reaction is susceptible to the formation of several byproducts that can complicate purification and reduce yields. This guide will focus on identifying, understanding, and preventing the formation of these impurities.
Core Synthesis Pathway and Byproduct Formation
Here we visualize the primary reaction and the points at which common byproducts can emerge.
Caption: Primary synthesis route and common byproduct pathways.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis.
Problem 1: Low Yield of this compound with Significant Unreacted Starting Materials
Question: My post-reaction analysis (GC-MS, NMR) shows a large amount of unreacted morpholine and cyclohexanone, and my yield is below 50%. What are the likely causes?
Answer: This is a common issue that typically points to one of three areas: inefficient enamine formation, an insufficiently active reducing agent, or suboptimal reaction conditions.
-
Inefficient Enamine Formation: The formation of the enamine intermediate is a reversible equilibrium reaction that produces water.[1] If this water is not effectively removed or sequestered, the equilibrium will not favor the enamine, leaving your starting materials unreacted.
-
Expert Insight: While some protocols run without explicit water removal, using molecular sieves can significantly improve yields, especially with less reactive ketones or amines.[4]
-
-
Reducing Agent Selection and Activity: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): This is a common and cost-effective choice. However, it can also reduce the starting cyclohexanone to cyclohexanol, a common byproduct.[5] Its reactivity is also pH-dependent.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of imines/enamines in the presence of ketones, making it an excellent choice to minimize cyclohexanol formation.[5][6] It is most effective under slightly acidic conditions (pH 5-6) which help to catalyze enamine formation without degrading the borohydride.[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is particularly effective for reductive aminations.[1] It does not require acidic conditions and is less toxic than NaBH₃CN.[7]
-
-
Reaction Conditions: Temperature and reaction time are key parameters. Most reductive aminations are run at room temperature, but gentle heating (40-50 °C) can sometimes facilitate enamine formation. Ensure the reaction is allowed to proceed for a sufficient time (typically 12-24 hours) to go to completion.
Problem 2: Presence of a Significant Cyclohexanol Byproduct
Question: My GC-MS analysis shows a peak corresponding to cyclohexanol, which is complicating my purification. How do I prevent its formation?
Answer: The formation of cyclohexanol arises from the direct reduction of the starting material, cyclohexanone, by the hydride reagent.[5]
-
Causality: This is most common when using a less selective reducing agent like sodium borohydride (NaBH₄) under neutral or basic conditions. The hydride can attack the carbonyl of the ketone before it has a chance to form the enamine with morpholine.
-
Preventative Measures:
-
Switch to a Selective Reducing Agent: The most effective solution is to use a reductant that is more selective for the enamine over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the recommended choices.[1][5][7]
-
Control the Order of Addition (Two-Step, One-Pot): If you must use NaBH₄, you can favor the desired reaction by allowing the enamine to form before introducing the reducing agent. Mix the morpholine, cyclohexanone, and a catalyst (like a trace of acetic acid) in a suitable solvent (e.g., methanol) and stir for 1-2 hours at room temperature. Then, cool the mixture in an ice bath before slowly adding the NaBH₄. This temporal separation allows the enamine concentration to build up, providing a competitive substrate for the reducing agent.
-
Problem 3: Identification of a High Molecular Weight Byproduct, Likely Dicyclohexylamine
Question: I'm observing a higher boiling point impurity in my distillation, and the mass spectrum suggests a molecular weight corresponding to C₁₂H₂₃N. Could this be dicyclohexylamine, and how is it formed?
Answer: Yes, the formation of dicyclohexylamine is a potential, though less common, byproduct in this reaction. Its formation is more prevalent under conditions of catalytic hydrogenation.
-
Mechanistic Insight: Dicyclohexylamine can be formed via a secondary reductive amination event where the initially formed cyclohexylamine (a potential impurity from the reaction of ammonia if present, or as a starting material in other contexts) reacts with another molecule of cyclohexanone to form an imine, which is then reduced. While less likely with morpholine, under certain catalytic conditions, ring-opening or side reactions could lead to intermediates that result in this product. A more direct, though less probable route in this specific synthesis, involves the reaction of cyclohexylamine with cyclohexanone.[8]
-
Prevention Strategy:
-
Stoichiometric Control: Ensure that morpholine is not the limiting reagent. Using a slight excess of morpholine (1.1 to 1.2 equivalents) can help to ensure the cyclohexanone reacts preferentially with it.
-
Purity of Starting Materials: Ensure your morpholine has not degraded or been contaminated with ammonia or other primary amines.
-
Choice of Catalyst/Reducing Agent: This byproduct is more commonly associated with certain heterogeneous catalysts (e.g., Raney Nickel) under high hydrogen pressure. Using chemical hydride reagents like NaBH₃CN or NaBH(OAc)₃ typically minimizes such over-alkylation pathways.[1][6]
-
Optimized Experimental Protocols
To provide a practical framework, here are detailed protocols designed to minimize byproduct formation.
Protocol 1: High-Selectivity Reductive Amination using Sodium Cyanoborohydride
This protocol is optimized to minimize the formation of cyclohexanol.
Materials:
-
Cyclohexanone
-
Morpholine
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic Acid
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and morpholine (1.1 eq) to methanol (5 mL per mmol of cyclohexanone).
-
With stirring, add glacial acetic acid dropwise until the pH of the solution is between 5 and 6 (check with pH paper).
-
Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture over 15-20 minutes. Use an ice bath to maintain the temperature below 25 °C during the addition.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3 x volume of methanol).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Fractional Vacuum Distillation
This is an effective method for separating the product from non-volatile impurities and some lower-boiling point byproducts.
Equipment:
-
Short-path distillation apparatus with a vacuum adapter
-
Vigreux column (15-20 cm)
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are well-sealed with vacuum grease.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently with stirring.
-
Collect any low-boiling fractions (e.g., residual solvent, cyclohexanol) first.
-
Increase the temperature to distill the pure this compound. The boiling point will depend on the vacuum achieved, but it is significantly higher than the likely impurities.
-
Collect the fraction that distills at a constant temperature. This is your purified product.
Protocol 3: Purification via Hydrochloride Salt Crystallization
For achieving very high purity, converting the amine to its hydrochloride salt for crystallization is an excellent method.[9][10]
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly, and with stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until no further precipitation is observed.
-
Collect the precipitated this compound hydrochloride salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any adhering impurities.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether or isopropanol) to achieve high purity.[9]
-
To recover the free base, dissolve the purified salt in water, basify with NaOH, and extract with an organic solvent.
Data Summary and Visualization
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Molecular Formula | Molecular Weight | Common Analytical Signature (GC-MS) |
| Cyclohexanol | C₆H₁₂O | 100.16 g/mol | Distinct M+ peak at m/z 100, loss of water (M-18) peak at m/z 82. |
| 1-(morpholin-4-yl)cyclohex-1-ene | C₁₀H₁₇NO | 167.25 g/mol | M+ peak at m/z 167. Can be unstable in the GC inlet. |
| Dicyclohexylamine | C₁₂H₂₃N | 181.32 g/mol | M+ peak at m/z 181. Characteristic fragmentation pattern. |
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Scale-Up of 3-Cyclohexylmorpholine Production
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis and scale-up of 3-Cyclohexylmorpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during production. As your Senior Application Scientist, I will provide not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure a robust, scalable process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries about the production of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as N-Cyclohexylmorpholine, is an organic compound featuring a morpholine ring N-substituted with a cyclohexyl group.[1] It is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] Its basic nitrogen atom and lipophilic cyclohexyl group impart specific solubility and reactivity characteristics, making it a valuable building block.[1]
Q2: What are the principal synthetic routes for producing this compound at a laboratory and industrial scale?
A2: The two most prevalent and industrially viable routes are:
-
Reductive Amination: The reaction of morpholine with cyclohexanone in the presence of a reducing agent. This is often a one-pot procedure and is highly efficient for creating secondary and tertiary amines.[3][4]
-
N-Alkylation: The direct alkylation of morpholine (a secondary amine) with a cyclohexyl halide (e.g., cyclohexyl bromide) or other cyclohexyl electrophile, typically in the presence of a base.[5]
A less common but reported method involves the reaction of diethylene glycol with cyclohexylamine over a catalyst at high temperature and pressure.[6]
Q3: What are the major safety concerns when handling the reagents for this synthesis?
A3: The primary hazards are associated with the starting materials.
-
Morpholine: It is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.
-
Cyclohexanone: A flammable liquid and vapor that is harmful if inhaled.
-
Cyclohexyl Bromide: A flammable liquid and vapor that causes skin and serious eye irritation.
-
Reducing Agents (e.g., Sodium Borohydride, Sodium Cyanoborohydride): These reagents react with water or acids to produce flammable hydrogen gas. Sodium cyanoborohydride, in acidic conditions, can release highly toxic hydrogen cyanide gas.[3]
-
4-Cyclohexylmorpholine (Product): The final product is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[7]
Always consult the latest Safety Data Sheet (SDS) for all reagents and products, and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8][9]
Section 2: Synthesis Pathway Selection & Optimization
Choosing the right synthetic route is the most critical decision in process development. The choice depends on factors like raw material cost, process safety, desired purity, and equipment availability.
Q4: How do I choose between Reductive Amination and N-Alkylation for my scale-up campaign?
A4: This decision involves a trade-off between reaction efficiency, atom economy, and downstream processing complexity.
-
Reductive Amination is often preferred for its high atom economy and the ability to perform it as a one-pot reaction, which can reduce cycle time.[10][11] The starting materials (morpholine and cyclohexanone) are readily available bulk chemicals. However, controlling the reaction to prevent side-product formation and handling potentially hazardous reducing agents are key challenges.[3]
-
N-Alkylation is a classic, well-understood SN2 reaction.[5] It can be straightforward to execute, but may suffer from lower yields due to side reactions, such as the elimination of HBr from cyclohexyl bromide to form cyclohexene. The formation of quaternary ammonium salt byproducts can also complicate purification.
Below is a diagram illustrating the two primary pathways and a table summarizing their key characteristics.
Caption: Primary synthetic routes to this compound.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Reductive Amination | N-Alkylation |
| Primary Reactants | Morpholine, Cyclohexanone | Morpholine, Cyclohexyl Halide |
| Key Reagents | Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Pd/C), Acid Catalyst | Base (e.g., K₂CO₃, Et₃N) |
| Typical Yield | High (often >90%) | Moderate to High (60-85%) |
| Key Byproducts | Unreacted starting materials, over-alkylation products (minor) | Cyclohexene (from elimination), Quaternary ammonium salts |
| Atom Economy | Excellent | Good |
| Process Safety | Requires careful handling of reducing agents and pH control. | Requires handling of corrosive alkyl halides. Potential for thermal runaway. |
| Scale-Up Concern | Hydrogen gas evolution (if using borohydrides), catalyst handling (for catalytic hydrogenation). | Exothermic reaction control, byproduct separation. |
| Reference | [3][12] | [5][13] |
Section 3: Troubleshooting Guide: Reductive Amination Route
This section provides solutions to common problems encountered during the synthesis of this compound via reductive amination.
Q5: My reaction shows a significant amount of unreacted cyclohexanone and morpholine by GC analysis, even after extended reaction time. What is the issue?
A5: This points to a problem with the first step of the reaction: the formation of the intermediate iminium ion.
-
Potential Cause 1: Incorrect pH. The formation of the imine/iminium ion is pH-dependent. It requires mild acidic catalysis (typically pH 4-6) to protonate the carbonyl oxygen, making the carbon more electrophilic. If the pH is too high (basic), the carbonyl is not activated. If the pH is too low (strongly acidic), the morpholine nitrogen is fully protonated, rendering it non-nucleophilic.[10]
-
Diagnostic Step: Carefully measure the pH of your reaction mixture.
-
Corrective Action: Add a mild acid catalyst, such as acetic acid, to adjust the pH to the optimal 4-6 range. Perform a small-scale trial to optimize the acid concentration.
-
Potential Cause 2: Water Scavenging. The formation of the imine from the initial hemiaminal intermediate involves the elimination of water. If excess water is present, it can push the equilibrium back towards the starting materials.
-
Diagnostic Step: Review your procedure. Are your solvents and reagents anhydrous?
-
Corrective Action: While not always necessary for reductive aminations that go to completion, if the reaction is stalling, consider using anhydrous solvents or adding a dehydrating agent like magnesium sulfate (MgSO₄) if compatible with your reaction conditions.
Q6: The reaction is consuming starting materials, but the yield of this compound is low, and I see an unknown peak in my GC-MS. What could be happening?
A6: This suggests an issue with the reduction step or a competing side reaction.
-
Potential Cause 1: Inactive Reducing Agent. Sodium borohydride derivatives can degrade upon improper storage (exposure to moisture). Catalytic hydrogenation catalysts (like Pd/C) can be poisoned by impurities.
-
Diagnostic Step: Test your reducing agent in a known, reliable reaction. For catalytic hydrogenation, check for potential catalyst poisons in your starting materials (e.g., sulfur compounds).
-
Corrective Action: Use a fresh, properly stored bottle of the reducing agent. If using catalytic hydrogenation, consider purifying the starting materials or using a more robust catalyst.
-
Potential Cause 2: Aldol Condensation of Cyclohexanone. Under basic or even neutral conditions, cyclohexanone can undergo self-condensation to form aldol adducts, which can then dehydrate. This is a common side reaction when scaling up if there are temperature hot spots or incorrect pH.
-
Diagnostic Step: Analyze the byproduct by MS and NMR to confirm its structure. The mass will correspond to a dimer of cyclohexanone minus water.
-
Corrective Action: Maintain strict pH control (in the optimal 4-6 range). Ensure efficient mixing and temperature control to avoid localized areas of high base concentration or high temperature.
Caption: Troubleshooting workflow for the Reductive Amination route.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a self-validating system. In-process checks are included to ensure each stage is successful before proceeding.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add cyclohexanone (1.0 eq) and morpholine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
pH Adjustment & Imine Formation: Add acetic acid (1.1 eq) to the mixture. Stir at room temperature for 1-2 hours.
-
Self-Validation Check 1: Withdraw a small aliquot, quench it, and analyze by GC or TLC. You should observe the consumption of starting materials and the formation of a new spot corresponding to the enamine or iminium ion intermediate.
-
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions, ensuring the internal temperature does not rise significantly. Allow the reaction to warm to room temperature and stir overnight.
-
Self-Validation Check 2: Monitor the reaction by GC or TLC until the intermediate has been fully consumed and converted to the product.
-
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Section 4: Purification & Quality Control Challenges
Q7: After synthesis, my product is contaminated with a byproduct that has a similar boiling point, making vacuum distillation difficult. What are my options?
A7: This is a common scale-up challenge where simple distillation is insufficient.
-
Potential Cause: The impurity could be a structural isomer or a byproduct with similar molecular weight and polarity, such as N-(cyclohexenyl)morpholine if an elimination side reaction occurred.
-
Solution 1: Salt Formation & Recrystallization. Since this compound is a base, it can be converted into a crystalline salt (e.g., hydrochloride or tartrate) by adding the corresponding acid. Many organic impurities will not form salts and will remain in the mother liquor after filtration. The free base can then be regenerated by treating the purified salt with a base. This is a classic and highly effective method for purifying amines.[14]
-
Solution 2: Preparative Chromatography. While expensive at a large scale, preparative HPLC can be used for high-purity applications. Normal-phase chromatography is often used to allow for easier solvent removal.[14]
-
Solution 3: Process Re-optimization. The most robust solution is often to revisit the reaction conditions to prevent the formation of the impurity in the first place. Analyze the impurity to understand its formation mechanism and adjust parameters like temperature, base, or solvent to minimize it.
Table 2: Common Impurities and Control Strategies
| Impurity | Likely Origin | Recommended Control/Removal Strategy |
| Unreacted Morpholine | Incomplete reaction; incorrect stoichiometry | Aqueous wash during work-up; vacuum distillation. |
| Unreacted Cyclohexanone | Incomplete reaction (Reductive Amination) | Aqueous wash; vacuum distillation. |
| Cyclohexene | Elimination of H-X from cyclohexyl halide (N-Alkylation) | Use a non-hindered base; lower reaction temperature; fractional distillation. |
| Dicyclohexylmorpholinium Salt | Over-alkylation of the product (N-Alkylation) | Use a slight excess of morpholine; remove via filtration or aqueous wash. |
| Aldol Adducts | Self-condensation of cyclohexanone (Reductive Amination) | Strict pH and temperature control; salt formation and recrystallization of product. |
Section 5: Scale-Up Specific Challenges
Transitioning from the bench to a pilot or production plant introduces new variables that can dramatically affect the outcome.[15][16]
Q8: My N-alkylation reaction worked perfectly at the 1L scale, but when we ran it in a 50L reactor, we had a thermal runaway and a significant increase in the cyclohexene byproduct. What happened?
A8: This is a classic surface-area-to-volume ratio problem.
-
Causality: As you scale up a reaction, the volume increases by a cubic factor (r³), but the surface area of the reactor available for heat exchange only increases by a square factor (r²). N-alkylation reactions are often exothermic. At the 1L scale, the flask has a large surface area relative to its volume, and heat dissipates easily into the environment or a cooling bath. In a 50L reactor, the heat generated by the reaction cannot be removed fast enough, causing the internal temperature to rise uncontrollably.
-
Consequence: The increased temperature dramatically accelerates the rate of the competing E2 elimination reaction (forming cyclohexene) over the desired SN2 substitution.
-
Corrective Action & Prevention:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution. This data is critical for designing a safe process.
-
Controlled Addition: Do not add all the alkyl halide at once. Add the electrophile slowly and sub-surface, allowing the reactor's cooling system to keep up with the heat being generated.
-
Lower Reaction Concentration: Running the reaction at a lower concentration (more solvent) can help buffer the exotherm by increasing the thermal mass of the system.
-
Choice of Base/Solvent: Consider a weaker, non-nucleophilic base or a solvent with a higher heat capacity to help manage the exotherm.
-
References
- 1. CAS 6425-41-8: Cyclohexylmorpholine | CymitQuimica [cymitquimica.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 7. 4-Cyclohexylmorpholine | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. fishersci.com [fishersci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. studylib.net [studylib.net]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. ijsat.org [ijsat.org]
Stability issues of 3-Cyclohexylmorpholine under different reaction conditions
Welcome to the technical support center for 3-Cyclohexylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound. As a molecule incorporating both a secondary amine and an ether within a morpholine ring, its stability can be influenced by various experimental conditions. This resource provides troubleshooting guidance and detailed protocols to identify, understand, and mitigate potential degradation.
Frequently Asked Questions (FAQs) on Stability
Q1: I am starting my work with this compound. What are the primary stability concerns I should be aware of?
As a saturated heterocyclic compound, this compound is relatively stable, but its morpholine ring contains two key functional groups that can be susceptible to degradation under stress conditions: a secondary amine and an ether linkage. The primary concerns involve its reactivity under oxidative, and to a lesser extent, strongly acidic or basic conditions. Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are the standard approach to identify potential degradation pathways and products.[1][2] The typical stress conditions to investigate are acid/base hydrolysis, oxidation, heat, and light.[1]
The following workflow provides a systematic approach to evaluating the stability of this compound.
References
Technical Support Center: Work-up Procedures for Reactions Involving 3-Cyclohexylmorpholine
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the effective work-up of chemical reactions involving 3-Cyclohexylmorpholine. Our goal is to combine established chemical principles with practical, field-proven insights to help you navigate common challenges and ensure the successful isolation of your target compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the work-up phase in a direct question-and-answer format.
Question 1: I'm struggling to remove residual this compound from my organic product layer. What is the most reliable method?
Answer: The most robust and common method for removing this compound, a basic amine, is through a series of acidic washes.[1][2] The underlying principle is a classic acid-base extraction.[3]
Causality: this compound, while soluble in many organic solvents, possesses a basic nitrogen atom within its morpholine ring. The conjugate acid of morpholine has a pKa of approximately 8.5.[4][5] By washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl), you protonate the nitrogen atom. This reaction converts the neutral, organic-soluble amine into its corresponding ammonium salt. This salt is ionic and therefore highly soluble in the aqueous layer, allowing it to be efficiently partitioned away from your neutral organic product.[6] To ensure complete removal, the pH of the aqueous wash should be at least two units below the pKa of the morpholinium ion; a wash with 1 M HCl (pH ≈ 0) is more than sufficient.
Recommended Procedure:
-
Transfer your reaction mixture to a separatory funnel and dilute with an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a volume of 1 M aqueous HCl solution, roughly equal to half the volume of the organic layer.
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat the wash with fresh 1 M HCl at least two more times to ensure complete removal.
-
To confirm removal, you can test the pH of the final aqueous wash; it should be acidic.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove residual water before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.[7]
Question 2: A persistent emulsion has formed during my acidic wash. How can I resolve this?
Answer: Emulsion formation is a common problem when washing organic solutions containing amine impurities, which can act as surfactants. Several techniques can be employed to break the emulsion:
-
Addition of Brine: The most effective method is often to add a significant volume of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the two immiscible layers.[7]
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling or rolling of the funnel, rather than vigorous shaking, can also encourage the layers to coalesce.
-
Filtration: For stubborn emulsions, you can drain the entire mixture and filter it through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets that form the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing the separation of the layers.
Question 3: My target molecule is sensitive to strong acids. What are the alternatives to an HCl wash for removing this compound?
Answer: If your product is unstable in the presence of strong acids, you must use a milder work-up procedure. Here are two validated alternatives:
-
Wash with Saturated Ammonium Chloride (NH₄Cl): An aqueous solution of NH₄Cl is mildly acidic (pH ≈ 4.5-5.5) and can often be sufficient to protonate and extract basic amines without damaging acid-labile functional groups. The procedure is identical to the HCl wash, but multiple washes are critical for efficiency.
-
Wash with 10% Aqueous Copper (II) Sulfate (CuSO₄): This method is particularly useful for removing amines when acidic conditions must be completely avoided.[1][8] The copper (II) ions form a coordination complex with the amine. This complex is typically blue or purple and partitions into the aqueous layer.[2] Continue washing with the CuSO₄ solution until the blue aqueous layer no longer shows a color change to purple upon mixing, indicating that all the amine has been complexed and removed.[1][2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence the work-up?
A1: Understanding the physicochemical properties is crucial for designing an effective purification strategy.
| Property | Value | Significance for Work-up |
| Molecular Formula | C₁₀H₁₉NO[9] | - |
| Molecular Weight | 169.26 g/mol [9] | Influences diffusion and chromatographic behavior. |
| Appearance | Colorless to pale yellow liquid[10] | - |
| pKa (Conjugate Acid) | ~8.5 (estimated from morpholine)[4][5] | Dictates the pH required for effective protonation and extraction into an aqueous acid layer. A pH < 6.5 is needed. |
| Solubility | Soluble in water and various organic solvents.[10] | The cyclohexyl group increases lipophilicity compared to morpholine, favoring partitioning into organic solvents in its neutral state. Its protonated salt is water-soluble. |
| Partition Coefficient (logP) | 1.651 (Calculated)[9] | Indicates a preference for the organic phase over the aqueous phase in its neutral form. |
Q2: How can I verify that all the this compound has been removed from my product?
A2: Analytical confirmation is key. The most common method is Thin-Layer Chromatography (TLC). Spot your crude product on a TLC plate alongside a reference spot of pure this compound. After eluting, visualize the plate. An amine-specific stain, such as potassium permanganate or p-anisaldehyde, can be used. The absence of a spot in your product lane corresponding to the this compound reference indicates successful removal. Additionally, taking a ¹H NMR of your crude product can confirm its absence by looking for the characteristic signals of the cyclohexyl and morpholine protons.
Q3: Is it possible to recover the this compound after the acidic wash?
A3: Yes. Combine all the aqueous acidic washes in a flask. Cool the flask in an ice bath and slowly add a strong base, such as 5 M NaOH, with stirring until the solution is basic (pH > 10, check with pH paper). This deprotonates the morpholinium salt, regenerating the neutral this compound. The amine will likely separate as an oil or make the solution cloudy. You can then extract the regenerated amine back into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and remove the solvent to recover it.[11]
Section 3: Detailed Experimental Protocol
Protocol: Standard Acidic Wash for Removal of this compound
-
Initial Dilution: Once the reaction is deemed complete, transfer the entire reaction mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full). Dilute the mixture with a volume of an immiscible organic solvent (e.g., ethyl acetate) sufficient to fully dissolve your product.
-
First Acidic Wash: Add a volume of 1 M HCl(aq) approximately equal to one-third to one-half of the total organic volume.
-
Extraction: Stopper the separatory funnel. Invert it and open the stopcock to vent any pressure. Close the stopcock and shake the funnel vigorously for approximately 30-60 seconds. Vent again.
-
Separation: Place the funnel back in a ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and drain the lower (aqueous) layer into a beaker. If dichloromethane or chloroform is your organic solvent, the organic layer will be the lower layer.
-
Repeat Washes: Repeat steps 2-5 two more times with fresh portions of 1 M HCl(aq). This ensures a thorough extraction of the amine.
-
Neutralizing Wash (Optional but Recommended): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent frequently as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer once with brine (saturated NaCl(aq)). This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic layer.[7]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and swirl. Add more drying agent until it no longer clumps together.
-
Isolation: Gravity filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield your crude product, now free of this compound.
Section 4: Visual Workflow Guides
The following diagrams illustrate the decision-making process for troubleshooting and the standard workflow for the removal of this compound.
Caption: Troubleshooting Decision Tree for this compound Work-up.
Caption: Standard Acidic Wash Workflow.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. chemeo.com [chemeo.com]
- 10. CAS 6425-41-8: Cyclohexylmorpholine | CymitQuimica [cymitquimica.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Study of 3-Cyclohexylmorpholine and N-Cyclohexylmorpholine as Catalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry and drug discovery, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring process efficiency. Morpholine derivatives, owing to their unique structural and electronic properties, have carved a niche as versatile scaffolds in catalysis and medicinal chemistry. This guide provides a comprehensive comparative analysis of two constitutional isomers: 3-Cyclohexylmorpholine and N-Cyclohexylmorpholine, with a focus on their roles as catalysts.
This analysis moves beyond a simple cataloging of properties to offer a deeper understanding of how the seemingly subtle difference in the placement of a cyclohexyl group on the morpholine ring profoundly impacts their reactivity, applications, and synthetic accessibility. While N-Cyclohexylmorpholine has established itself as a notable catalyst in specific industrial applications, the catalytic potential of this compound remains largely unexplored, presenting both a challenge and an opportunity for future research.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, this compound and N-Cyclohexylmorpholine share the same molecular formula (C₁₀H₁₉NO) and molecular weight (169.27 g/mol ). However, the location of the cyclohexyl substituent dictates their three-dimensional structure and, consequently, their chemical behavior.
N-Cyclohexylmorpholine , also known as 4-Cyclohexylmorpholine, features the cyclohexyl group attached to the nitrogen atom of the morpholine ring. This substitution directly influences the steric environment around the basic nitrogen atom, a key feature for its catalytic activity.
This compound , in contrast, has the cyclohexyl group appended to a carbon atom (at the 3-position) of the morpholine ring. In this arrangement, the nitrogen atom's steric accessibility is less hindered compared to its N-substituted counterpart, while the overall molecule gains a chiral center at the 3-position.
| Property | This compound | N-Cyclohexylmorpholine |
| CAS Number | 1270476-30-6 | 6425-41-8[1] |
| Molecular Formula | C₁₀H₁₉NO | C₁₀H₁₉NO[1] |
| Molecular Weight | 169.27 g/mol | 169.27 g/mol |
| Structure | Cyclohexyl group on C-3 | Cyclohexyl group on N-4 |
| Key Feature | Chiral center, less hindered nitrogen | Sterically hindered nitrogen |
Catalytic Applications: An Established Player vs. a Potential Contender
The most significant point of divergence between these two isomers lies in their documented catalytic applications.
N-Cyclohexylmorpholine: A Proven Catalyst in Polyurethane Chemistry
N-Cyclohexylmorpholine has found a specific and important application as a catalyst in the production of polyurethane foams. Tertiary amines are widely used as catalysts in the polyurethane industry to promote the reaction between isocyanates and polyols (gelling reaction) and the reaction between isocyanates and water (blowing reaction).
A key patent highlights the use of 4-cyclohexyl morpholine as a catalyst in this process. Its role is to influence the reaction kinetics and the final properties of the foam. The steric hindrance provided by the cyclohexyl group at the nitrogen atom modulates its basicity and catalytic activity, which can be advantageous in controlling the foaming process.
The mechanism of amine catalysis in polyurethane formation involves the activation of the isocyanate group by the lone pair of electrons on the nitrogen atom of the amine. This facilitates the nucleophilic attack by the hydroxyl group of the polyol or water.
References
A Researcher's Guide to Validating the Biological Activity of Novel Cyclohexylmorpholine Analogs in Cellular Assays
Introduction: The Untapped Potential of the Cyclohexylmorpholine Scaffold
In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its ability to improve the pharmacokinetic profiles of bioactive molecules.[1] When combined with a cyclohexyl moiety, as in 3-Cyclohexylmorpholine, we are presented with a chemical structure whose biological activities are not yet extensively characterized in public literature. However, by examining its structural relatives, we can form a compelling, testable hypothesis. The N-cyclohexylpiperazine derivative PB28, for instance, is a well-documented, high-affinity sigma-2 (σ2) receptor agonist that induces cell death in various cancer cell lines.[2][3][4][5][6] This precedent leads us to hypothesize that this compound may engage the same target and elicit similar cytotoxic effects, making it a candidate for development as an anti-cancer therapeutic.
This guide provides a comprehensive framework for the systematic validation of this compound's biological activity. We will proceed from initial target engagement to the elucidation of its cellular mechanism of action, objectively comparing its hypothetical performance against established alternatives. This workflow is designed not merely as a set of instructions, but as a self-validating system to ensure scientific rigor and generate trustworthy, publication-quality data.
The Central Hypothesis: this compound as a Selective σ2 Receptor Ligand
Our investigation is centered on the following hypothesis: This compound is a selective sigma-2 (σ2) receptor ligand that induces apoptotic cell death in cancer cells overexpressing this receptor.
The σ2 receptor is a compelling therapeutic target. It is overexpressed in a wide array of proliferating tumor cells, including pancreatic, breast, and lung cancers, while having lower expression in quiescent, healthy tissues.[3][7][8] Agonism at the σ2 receptor has been shown to trigger a novel, often caspase-independent, apoptotic pathway, making it a promising strategy to overcome resistance to conventional chemotherapeutics.[9][10][11]
To validate our hypothesis, we will employ a multi-step experimental plan:
-
Target Affinity & Selectivity: Determine the binding affinity of this compound for σ1 and σ2 receptors using competitive radioligand binding assays.
-
Cellular Potency: Quantify its cytotoxic effects on σ2-expressing cancer cells using a high-sensitivity cell viability assay.
-
Mechanism of Action: Confirm the induction of apoptosis by measuring the activity of key executioner caspases.
This logical progression ensures that we first confirm the molecule binds its intended target before characterizing its downstream cellular effects.
Experimental Validation Workflow
The following diagram illustrates the logical flow of the validation process, from initial hypothesis to mechanistic confirmation.
Caption: Experimental workflow for validating this compound activity.
Part 1: Target Engagement via Radioligand Binding
Causality: Before assessing a compound's function, it is imperative to confirm it physically interacts with its intended molecular target. Radioligand binding assays provide a direct measure of this interaction, allowing us to quantify binding affinity (Ki) and selectivity. High affinity and selectivity are hallmark characteristics of a promising drug candidate.
We will assess binding to both σ1 and σ2 receptors to establish a selectivity profile. The reference compound, PB28 , is a known high-affinity σ2 agonist and σ1 antagonist, providing a robust positive control.[2]
Experimental Protocol: Competitive Binding Assays
This protocol is adapted from established methods for sigma receptor binding.[12][13][14]
-
Membrane Preparation:
-
σ1 Receptor Assay:
-
Incubate guinea pig brain membranes (~100 µg protein) with 5 nM [³H]-(+)-pentazocine (a selective σ1 radioligand).[12][14]
-
Add varying concentrations of this compound, PB28, or unlabeled pentazocine (for positive control curve) ranging from 1 pM to 100 µM.
-
Define non-specific binding using 10 µM haloperidol.
-
Incubate at 37°C for 90 minutes.
-
-
σ2 Receptor Assay:
-
Incubate rat liver membranes (~50 µg protein) with 5 nM [³H]-DTG (1,3-di(2-tolyl)guanidine, a non-selective sigma ligand).[14]
-
Crucially, add 100 nM (+)-pentazocine to all wells to mask, or block, the σ1 receptors, ensuring that [³H]-DTG binding is specific to the σ2 site. [14]
-
Add varying concentrations of this compound, PB28, or unlabeled DTG ranging from 1 pM to 100 µM.
-
Define non-specific binding using 10 µM DTG.
-
Incubate at room temperature for 120 minutes.
-
-
Assay Termination & Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer to remove unbound radioligand.
-
Quantify bound radioactivity using liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Comparative Data Summary (Hypothetical)
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity Ratio (σ1 Ki / σ2 Ki) |
| This compound | 150.5 | 12.2 | 12.3 |
| PB28 (Positive Control) | 15.2 | 0.8 | 19.0 |
| Morpholine (Negative Control) | >10,000 | >10,000 | N/A |
Data represents hypothetical results designed to illustrate a favorable outcome.
Interpretation: In this hypothetical scenario, this compound demonstrates a clear preference for the σ2 receptor over the σ1 receptor, albeit with a lower affinity than the highly potent PB28. A selectivity ratio greater than 10 is generally considered favorable for further investigation.
Part 2: Cellular Potency via Cell Viability Assay
Causality: After confirming target binding, the next logical step is to determine if this binding event translates into a functional cellular response. Since σ2 receptor agonists are known to be cytotoxic to proliferating cancer cells, we will measure cell viability after treatment.[3][8] We will use the Panc02 murine pancreatic cancer cell line, which is known to overexpress σ2 receptors.[7][15]
The CellTiter-Glo® Luminescent Cell Viability Assay is chosen over colorimetric methods like MTT for its superior sensitivity and reliability. It quantifies ATP, a direct indicator of metabolically active, viable cells.[16][17][18]
Experimental Protocol: CellTiter-Glo® Viability Assay
This protocol is based on the manufacturer's instructions.[18]
-
Cell Plating: Seed Panc02 cells into a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and PB28 (e.g., from 0.1 µM to 200 µM). Add the compounds to the cells and incubate for 48 hours. Include vehicle-only (DMSO) wells as a negative control.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the dose-response curve and calculate the EC50 value (the concentration at which 50% of cell viability is lost) using non-linear regression.
Comparative Data Summary (Hypothetical)
| Compound | EC50 in Panc02 Cells (µM) |
| This compound | 25.5 |
| PB28 (Positive Control) | 15.8 |
| Morpholine (Negative Control) | >200 |
Data represents hypothetical results.
Interpretation: The hypothetical EC50 value for this compound indicates potent cytotoxic activity in the mid-micromolar range, consistent with the activity of many known σ2 ligands.[3] While less potent than PB28, this result strongly validates a functional effect worthy of further mechanistic investigation.
Part 3: Mechanism of Action via Caspase Activation
Causality: A reduction in cell viability can occur through necrosis or programmed cell death (apoptosis). Sigma-2 receptor activation is known to induce apoptosis, a controlled process involving the activation of a cascade of cysteine-aspartic proteases called caspases.[3] Specifically, caspases-3 and -7 are the key "executioner" caspases that dismantle the cell. Measuring their activity provides direct evidence of apoptosis.
The Caspase-Glo® 3/7 Assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7 to generate a light signal.[19][20][21]
Signaling Pathway Diagram
Caption: Simplified pathway of σ2 receptor-mediated apoptosis.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol is based on the manufacturer's instructions.[19][22]
-
Cell Plating and Treatment: Plate and treat Panc02 cells as described in the CellTiter-Glo® protocol (Part 2). It is critical to treat cells for a shorter duration (e.g., 18-24 hours) to capture peak caspase activity, which precedes the complete loss of membrane integrity. Use concentrations around the determined EC50 for each compound (e.g., 25 µM for 3-CM, 15 µM for PB28).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours to allow the signal to stabilize.
-
-
Data Acquisition & Analysis:
-
Measure luminescence with a plate-reading luminometer.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.
-
Comparative Data Summary (Hypothetical)
| Compound (at EC50) | Caspase-3/7 Activation (Fold Change vs. Vehicle) |
| This compound | 4.2 |
| PB28 (Positive Control) | 5.1 |
| Morpholine (Negative Control) | 1.1 |
Data represents hypothetical results.
Interpretation: A greater than 4-fold increase in caspase-3/7 activity is a strong indicator that this compound induces cell death via the apoptotic pathway, consistent with its hypothesized mechanism as a σ2 receptor agonist. This result mechanistically links the observed cytotoxicity to a specific programmed cell death pathway.
Conclusion and Future Directions
This guide outlines a rigorous, three-part workflow to validate the biological activity of a novel compound, this compound. By systematically progressing from target binding to cellular function and mechanism, we can build a strong, evidence-based case for its activity as a selective σ2 receptor agonist with anti-proliferative properties.
The hypothetical data presented herein paints a compelling picture: this compound binds the σ2 receptor with good selectivity, induces potent cytotoxicity in σ2-overexpressing cancer cells, and achieves this effect through the activation of apoptotic machinery. This positions the compound as a promising lead for further preclinical development.
Future studies should aim to:
-
Confirm these findings in a broader panel of cancer cell lines (e.g., breast, lung, melanoma).
-
Investigate other hallmarks of σ2-mediated cell death, such as the production of reactive oxygen species (ROS) and lysosomal membrane permeabilization.[10][23]
-
Perform in vivo studies in murine tumor models to assess efficacy and safety.[7]
By following this structured, evidence-first approach, researchers can efficiently and reliably characterize novel chemical entities, accelerating the journey from the chemist's bench to potential clinical applications.
References
- 1. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. tocris.com [tocris.com]
- 5. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PB-28 - Wikipedia [en.wikipedia.org]
- 7. The novel sigma-2 receptor ligand SW43 stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Selective sigma-2 ligands preferentially bind to pancreatic adenocarcinomas: applications in diagnostic imaging and therapy | springermedizin.de [springermedizin.de]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 20. promega.com [promega.com]
- 21. Caspase 3/7 Activity [protocols.io]
- 22. promega.com [promega.com]
- 23. tribioscience.com [tribioscience.com]
A Comparative Performance Analysis of 3-Cyclohexylmorpholine and Other Morpholine-Based Catalysts in Polymer Chemistry
For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of an appropriate catalyst is a critical decision that profoundly influences reaction kinetics, product yield, and the final properties of the material. Within the family of morpholine-based catalysts, 3-Cyclohexylmorpholine (also known as N-Cyclohexylmorpholine) presents a unique profile due to the presence of a bulky cycloaliphatic group attached to the nitrogen atom. This guide provides an in-depth, objective comparison of the performance of this compound with other commercially significant morpholine-based catalysts, supported by established principles of catalysis and illustrative experimental data.
Introduction to Morpholine-Based Catalysts
Morpholine and its derivatives are a versatile class of cyclic amines widely employed as catalysts and intermediates in organic synthesis and polymer production.[1][2][3] Their utility stems from the presence of a tertiary amine nitrogen, which can act as a nucleophile or a base to accelerate a variety of chemical transformations. In polymer chemistry, they are particularly recognized for their role in the production of polyurethanes, where they catalyze the reactions between isocyanates and polyols.[4][5]
The catalytic activity of N-substituted morpholines is primarily governed by two key factors:
-
Basicity: The availability of the lone pair of electrons on the nitrogen atom determines its ability to activate reactants. Generally, higher basicity leads to higher catalytic activity.[4]
-
Steric Hindrance: The size and nature of the substituent on the nitrogen atom can impede its approach to the reactants, thereby influencing the reaction rate.[6]
This guide will focus on comparing this compound with other common N-substituted morpholines, such as N-Methylmorpholine and N-Ethylmorpholine, as well as a structurally related non-morpholine catalyst, N,N-Dimethylcyclohexylamine (DMCHA), to provide a comprehensive performance landscape.
Performance Comparison in Polyurethane Foam Production
The production of polyurethane foam is a prominent application for morpholine-based catalysts. These catalysts influence the two primary reactions: the gelling reaction (urethane formation) and the blowing reaction (urea formation from the reaction of isocyanate with water).[4][7] The balance between these two reactions is crucial for determining the final properties of the foam, such as its density, cell structure, and mechanical strength.[5]
| Catalyst | N-Substituent | Key Performance Characteristics | Probable Impact on Foam Properties |
| This compound | Cyclohexyl | Moderate to Strong Gelling Catalyst: The bulky cyclohexyl group provides significant steric hindrance, which can moderate the catalytic activity compared to less hindered amines. However, the electron-donating nature of the alkyl group maintains a reasonable basicity. It is expected to provide a balanced catalytic performance.[8][9] | Promotes a controlled reaction, leading to foams with a uniform cell structure and good dimensional stability. The moderate reactivity can be advantageous in systems requiring a longer pot life or better flowability. |
| N-Methylmorpholine (NMM) | Methyl | Strong Gelling Catalyst: The small methyl group offers minimal steric hindrance, allowing for easy access to the catalytic nitrogen. This results in high catalytic activity.[10][11] Computational studies have shown it to be a more effective catalyst for urethane formation than unsubstituted morpholine.[10][11] | Leads to fast curing times. The high activity might require careful control to prevent premature gelling and ensure uniform foam rise. |
| N-Ethylmorpholine (NEM) | Ethyl | Strong Gelling Catalyst: Similar to NMM, the ethyl group presents low steric hindrance, resulting in high catalytic activity. It is widely used in the production of polyurethane foams. | Also promotes rapid curing. The choice between NMM and NEM often depends on specific formulation requirements and desired processing characteristics. |
| N,N-Dimethylcyclohexylamine (DMCHA) | Cyclohexyl (on a non-morpholine amine) | Balanced Gelling and Blowing Catalyst: While not a morpholine, DMCHA is a relevant comparison due to the cyclohexyl group. It is known for providing a balanced catalytic performance in rigid polyurethane foam production, with strong initial catalysis for the foaming reaction.[8][9] | Offers good overall processability and is suitable for a wide range of rigid foam applications, including insulation and refrigeration.[8][9] |
Expert Insights on Performance Trade-offs:
The choice between these catalysts involves a trade-off between reaction speed and process control. While highly active catalysts like N-Methylmorpholine and N-Ethylmorpholine can increase throughput, the moderated activity of this compound can be beneficial in applications where a longer open time is required for mold filling or where a very uniform cell structure is critical. The steric bulk of the cyclohexyl group in this compound can also influence the final polymer morphology, potentially leading to differences in mechanical properties compared to foams catalyzed with smaller N-alkylmorpholines.
Experimental Protocol for Catalyst Performance Evaluation in Polyurethane Foam
To objectively compare the performance of these catalysts, a standardized experimental protocol is essential. The following is a representative procedure for evaluating catalyst activity in a rigid polyurethane foam formulation.
Materials:
-
Polyether polyol (e.g., a sucrose/glycerine-initiated polyol, OH value 450-500 mg KOH/g)
-
Polymeric MDI (isocyanate)
-
Surfactant (e.g., a silicone-based surfactant)
-
Blowing agent (e.g., water, HFCs)
-
Catalyst to be evaluated (this compound, N-Methylmorpholine, N-Ethylmorpholine, DMCHA)
Procedure:
-
Premix Preparation: In a suitable container, accurately weigh and thoroughly mix the polyol, surfactant, blowing agent, and the catalyst. The catalyst concentration should be kept constant on a molar basis for a fair comparison.
-
Isocyanate Addition: Add the calculated amount of polymeric MDI to the premix. The isocyanate index should be kept consistent across all experiments (e.g., 110).
-
Mixing and Observation: Immediately start vigorous mixing for a predetermined time (e.g., 10 seconds). During and after mixing, record the following parameters:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time: The time from the start of mixing until the foaming mixture becomes stringy when touched with a spatula.
-
Tack-Free Time: The time from the start of mixing until the foam surface is no longer sticky to the touch.
-
-
Foam Characterization: Allow the foam to cure for at least 24 hours at ambient temperature. Then, characterize the physical properties of the foam, including:
-
Density: According to ASTM D1622.
-
Compressive Strength: According to ASTM D1621.
-
Dimensional Stability: According to ASTM D2126.
-
Cell Structure: Visual or microscopic examination.
-
Self-Validating System:
This protocol incorporates a self-validating system by keeping all formulation components and processing parameters constant, with the only variable being the type of catalyst. This ensures that any observed differences in the foaming profile and final foam properties can be directly attributed to the catalytic performance of the amine being tested.
Visualization of the Catalytic Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Generalized mechanism of tertiary amine catalysis in urethane formation.
Caption: Experimental workflow for the comparative evaluation of catalysts.
Potential Applications Beyond Polyurethanes
While the primary focus of this guide is on polyurethane chemistry, it is important to note that morpholine-based catalysts, including this compound, have potential applications in other areas of polymer and organic chemistry:
-
Epoxy Resin Curing: Tertiary amines can act as accelerators in the curing of epoxy resins with various hardeners, such as anhydrides and amidoamines.[12][13][14] The steric hindrance of the cyclohexyl group in this compound could offer a desirable latency, allowing for longer pot life at room temperature with rapid curing at elevated temperatures.
-
Transesterification Reactions: Morpholine derivatives can catalyze transesterification reactions, which are important in the production of biodiesel and the synthesis of various esters.[9][15]
-
Organic Synthesis: As a moderately strong, sterically hindered base, this compound can be a useful reagent in various organic transformations where a non-nucleophilic base is required.
Conclusion
This compound is a valuable morpholine-based catalyst that offers a unique performance profile, largely attributable to the steric influence of its N-cyclohexyl substituent. Compared to more common, highly active catalysts like N-Methylmorpholine and N-Ethylmorpholine, it is expected to provide a more moderate and controlled catalytic activity in polyurethane foam production. This can be advantageous for achieving uniform cell structures, good dimensional stability, and improved processability in certain applications.
The selection of the optimal catalyst is always dependent on the specific requirements of the formulation and the desired properties of the final product. For researchers and formulators, a systematic evaluation using a standardized protocol, as outlined in this guide, is the most effective approach to determining the ideal catalyst for their application. The principles discussed herein provide a solid foundation for making an informed decision in the selection and application of this compound and other morpholine-based catalysts.
References
- 1. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Cyclohexylmorpholine | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. researchgate.net [researchgate.net]
- 6. poliuretanos.com.br [poliuretanos.com.br]
- 7. eng.uc.edu [eng.uc.edu]
- 8. nbinno.com [nbinno.com]
- 9. N N-Dimethylcyclohexylamine Dmcha with High Quality PC-9 [gvchem.com]
- 10. [PDF] Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. EP1518872B1 - Polyurethane catalyst compositions for improving rigid foam performance - Google Patents [patents.google.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
Efficacy of 3-Cyclohexylmorpholine as a chiral auxiliary compared to other auxiliaries
A Senior Application Scientist's Perspective on Chiral Auxiliary Efficacy
In the landscape of modern synthetic chemistry, the precise construction of stereogenic centers remains a cornerstone of drug discovery and development. Chiral auxiliaries, temporarily installed molecular scaffolds, offer a robust and reliable strategy to impart stereochemical information onto a prochiral substrate. While a vast arsenal of such auxiliaries exists, a critical evaluation of their relative efficacy is paramount for judicious selection in a synthetic campaign.
This guide provides an in-depth comparison of established chiral auxiliaries, focusing on the widely successful oxazolidinones and sultams, while also exploring the potential of morpholine-based scaffolds, a class to which the titular 3-cyclohexylmorpholine belongs. Although experimental data on the efficacy of this compound as a chiral auxiliary is not present in the current body of scientific literature, we can extrapolate potential advantages and disadvantages by examining structurally related systems and comparing them against well-established benchmarks.
The Pillars of Asymmetric Induction: A Comparative Overview
The success of a chiral auxiliary hinges on several key factors: its ability to be easily attached to the substrate and subsequently cleaved without racemization, its influence on the facial selectivity of a reaction, and the predictability of the stereochemical outcome. Here, we will compare three classes of auxiliaries through the lens of three cornerstone carbon-carbon bond-forming reactions: enolate alkylation, aldol reactions, and Diels-Alder reactions.
Evans' Oxazolidinones: The Gold Standard
Developed by David A. Evans, chiral oxazolidinones have become synonymous with reliable and highly stereoselective transformations.[1] Derived from readily available amino alcohols, these auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, exert exceptional stereocontrol through a combination of steric hindrance and chelation.
Mechanism of Stereocontrol:
The predictable stereochemical outcome of reactions employing Evans' auxiliaries stems from the formation of a well-defined Z-enolate upon deprotonation. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. In the case of aldol reactions, the reaction proceeds through a chair-like six-membered transition state, minimizing steric interactions and dipole moments.[2][3]
Figure 1. General workflow for the application of a chiral auxiliary.
Oppolzer's Sultams: Rigid Control Elements
Derived from camphor, Oppolzer's camphorsultams offer a conformationally rigid framework that provides excellent stereochemical control.[4] The sulfonyl group plays a key role in directing reactions, often through chelation with a metal counterion.
Mechanism of Stereocontrol:
Similar to oxazolidinones, N-acyl sultams form enolates that exhibit high facial selectivity. The rigid bicyclic structure of the camphor backbone creates a highly defined steric environment. Computational studies suggest that stereoselectivity arises from stereoelectronic preferences imparted by the sultam sulfonyl moiety, guiding the electrophile to the exo-face of the camphor scaffold.[5]
Morpholine-Based Scaffolds: An Emerging Class?
While not as established as the previous two examples, chiral morpholine and morpholin-2-one structures represent an intriguing class of potential chiral auxiliaries.[6][7][8] The synthesis of enantiomerically pure morpholine derivatives has been reported, opening the door for their exploration in asymmetric synthesis.[9][10][11][12] The inherent chirality and conformational properties of the morpholine ring could, in principle, be harnessed to induce stereoselectivity. However, without experimental data for compounds like this compound, their efficacy remains speculative. The cyclohexyl group in this compound would likely serve as a bulky steric director, analogous to the substituents in Evans and Oppolzer auxiliaries.
Performance in Key Asymmetric Transformations: A Data-Driven Comparison
The true measure of a chiral auxiliary lies in its performance in specific chemical reactions. The following tables summarize representative data for Evans' oxazolidinones and Oppolzer's camphorsultam in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.
Asymmetric Alkylation of Enolates
| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Allyl Iodide | 98:2 | >90 | [13][14][15] |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl | Benzyl Bromide | >99:1 | 95 | [16] |
Asymmetric Aldol Reactions
| Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl (Boron enolate) | Isobutyraldehyde | >99:1 (syn) | 85 | [2][17][18] |
| D-(2R)-Oppolzer Sultam | N-Propionyl (Titanium enolate) | Benzaldehyde | >95:5 (anti) | 80 | [19][20] |
Asymmetric Diels-Alder Reactions
| Auxiliary | Dienophile | Diene | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Acryloyl | Cyclopentadiene | 95:5 | 85 | [21][22] |
| (1S)-(-)-2,10-Camphorsultam | N-Acryloyl | Cyclopentadiene | >98:2 | 90 | [4][23] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these auxiliaries, detailed experimental protocols for a representative asymmetric alkylation are provided below.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol details the acylation, diastereoselective alkylation, and subsequent cleavage of the (S)-4-benzyl-2-oxazolidinone auxiliary.[15]
Figure 2. Workflow for asymmetric alkylation using an Evans' auxiliary.
Step 1: Acylation. To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in THF is added triethylamine (1.5 eq) and a catalytic amount of DMAP. Propionic anhydride (1.2 eq) is added dropwise, and the reaction is stirred at room temperature until complete by TLC analysis. The reaction is quenched with water and the product is extracted with ethyl acetate.
Step 2: Alkylation. The N-propionyl oxazolidinone (1.0 eq) is dissolved in dry THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF is added dropwise to form the enolate. After stirring for 30 minutes, allyl iodide (1.2 eq) is added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.
Step 3: Cleavage. The purified alkylated product is dissolved in a mixture of THF and water (3:1) and cooled to 0 °C. A solution of lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) is added, and the mixture is stirred vigorously. The reaction is monitored by TLC for the disappearance of the starting material. The excess peroxide is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The aqueous layer is acidified and the chiral carboxylic acid is extracted.[24][25]
Conclusion: Selecting the Right Tool for the Job
Both Evans' oxazolidinones and Oppolzer's camphorsultam have proven to be exceptionally powerful and reliable chiral auxiliaries for a wide range of asymmetric transformations. The choice between them often comes down to the specific substrate, desired stereochemical outcome, and downstream synthetic steps. Evans' auxiliaries are often favored for their versatility and the vast amount of literature supporting their use. Oppolzer's sultams provide a rigid and highly predictable platform, particularly effective in cycloaddition reactions.
While this compound remains an unexplored candidate, the principles of stereocontrol established by these well-validated auxiliaries provide a clear roadmap for the design and evaluation of new chiral scaffolds. The development of novel morpholine-based auxiliaries could offer unique advantages in terms of solubility, cleavage conditions, or stereochemical bias. Future research in this area is warranted to expand the toolkit of the synthetic chemist in the ongoing quest for enantiopure molecules.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. youtube.com [youtube.com]
- 4. Camphorsultam - Wikipedia [en.wikipedia.org]
- 5. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.williams.edu [chemistry.williams.edu]
- 16. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemtube3d.com [chemtube3d.com]
- 22. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
- 24. connectsci.au [connectsci.au]
- 25. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structure-Activity Relationship of 3-Cyclohexylmorpholine Derivatives for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of Central Nervous System (CNS) drug discovery, the quest for novel scaffolds that offer a blend of desirable physicochemical properties and potent biological activity is perpetual. The 3-cyclohexylmorpholine moiety has emerged as a promising scaffold, marrying the favorable attributes of the morpholine ring, a privileged structure in medicinal chemistry, with the lipophilic and three-dimensional character of a cyclohexyl group.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative perspective against alternative scaffolds and detailing the experimental protocols necessary for their evaluation.
The Strategic Advantage of the this compound Scaffold
The morpholine ring is a versatile heterocycle frequently incorporated into CNS-active compounds to enhance properties such as aqueous solubility, metabolic stability, and blood-brain barrier penetration.[1][2] Its ability to act as a hydrogen bond acceptor and its typical pKa profile contribute to improved pharmacokinetic profiles. The addition of a cyclohexyl group at the 3-position introduces a lipophilic, non-planar element that can effectively probe hydrophobic pockets within biological targets, potentially leading to enhanced binding affinity and selectivity.[2] This combination makes the this compound scaffold an attractive starting point for the design of novel CNS therapeutic agents.
Core Structure-Activity Relationships
While comprehensive SAR studies on a wide array of this compound derivatives are still emerging, preliminary findings from related arylcyclohexylamines and general morpholine-containing compounds allow for the extrapolation of key SAR trends. The primary points of diversification on the this compound scaffold are the morpholine nitrogen (N-substitution) and the cyclohexyl ring.
N-Substitution: The Key to Modulating Activity and Selectivity
The nitrogen atom of the morpholine ring serves as a critical handle for introducing a variety of substituents to modulate the pharmacological profile of the molecule. The nature of the N-substituent can profoundly influence receptor affinity, functional activity (agonist vs. antagonist), and selectivity.
Key Observations:
-
Small Alkyl Groups: N-alkylation with small groups such as methyl or ethyl can be well-tolerated but may not always lead to a significant enhancement in potency.
-
Arylalkyl and Heteroarylalkyl Groups: The introduction of larger, more complex moieties like arylalkyl or heteroarylalkyl groups often leads to a significant increase in affinity for various CNS targets, including dopamine and serotonin receptors. This is likely due to the ability of these groups to engage in additional binding interactions, such as π-π stacking and hydrophobic interactions, within the receptor binding pocket.
-
Linker Length and Composition: The length and nature of the linker connecting the morpholine nitrogen to a terminal aromatic or heteroaromatic ring are critical. A two- to four-atom linker often proves optimal for achieving high affinity. The composition of the linker (e.g., alkyl, ether, amide) can also influence flexibility and polarity, thereby affecting the overall activity.
Cyclohexyl Ring Modifications: Fine-Tuning Lipophilicity and Steric Interactions
The cyclohexyl ring offers several avenues for modification to optimize the lipophilicity and steric bulk of the molecule, which can impact both pharmacokinetic and pharmacodynamic properties.
Key Observations:
-
Substitution Pattern: The position of substituents on the cyclohexyl ring is crucial. For instance, in related series, 1,3-disubstitution patterns have been shown to be favorable for potent activity.
-
Introduction of Polar Groups: The incorporation of polar functional groups, such as hydroxyl or amino groups, on the cyclohexyl ring can improve aqueous solubility and potentially introduce new hydrogen bonding interactions with the target receptor. However, this must be balanced to maintain adequate blood-brain barrier permeability.
-
Bioisosteric Replacement: Replacing the cyclohexyl ring with other cyclic systems can be a valuable strategy to modulate physicochemical properties. For example, replacement with a more polar heterocycle could enhance solubility, while replacement with a more rigid bicyclic system could lock the molecule into a more favorable conformation for binding.
Comparative Analysis with Alternative Scaffolds
The this compound scaffold exists within a broader landscape of cyclic amine structures commonly employed in CNS drug design. A comparative analysis with piperidine and pyrrolidine derivatives highlights the unique advantages of the morpholine-containing core.
| Scaffold | Key Physicochemical Properties | Common Therapeutic Applications in CNS |
| This compound | Moderate lipophilicity, hydrogen bond acceptor capability, improved metabolic stability. | Antidepressants, antipsychotics, analgesics. |
| Cyclohexylpiperidine | Generally more lipophilic and basic than morpholine analogs. | Dopamine receptor ligands, opioid analgesics. |
| Cyclohexylpyrrolidine | Smaller, more compact scaffold, can confer different conformational preferences. | Anticonvulsants, cognitive enhancers. |
The presence of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to piperidine, which can be advantageous in reducing off-target interactions with aminergic receptors and improving the overall selectivity profile.[3]
Experimental Protocols
To rigorously evaluate the SAR of novel this compound derivatives, a suite of standardized in vitro and in vivo assays is essential.
General Synthetic Route for N-Substituted this compound Derivatives
A common synthetic strategy for preparing a library of N-substituted this compound analogs involves the reductive amination of a suitable aldehyde or ketone with this compound.
Experimental Workflow for In Vivo Behavioral Assays
The following workflow outlines the key steps for assessing the potential antidepressant, analgesic, and motor coordination effects of novel this compound derivatives in rodent models.
Detailed Protocol: Forced Swim Test (Mouse)
This test is widely used to screen for potential antidepressant activity.[4][5]
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer the test compound or vehicle to the mice (n=8-10 per group) at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each mouse individually into the cylinder of water.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
-
Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[6]
Detailed Protocol: Hot Plate Test (Mouse)
This test assesses the analgesic properties of a compound against a thermal stimulus.[7][8]
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Administer the test compound or vehicle to the mice (n=8-10 per group).
-
At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse on the hot plate.
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 30-45 seconds) is employed to prevent tissue damage.
-
-
Data Analysis: A significant increase in the response latency in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect.[9]
Detailed Protocol: Rotarod Test (Mouse)
This test evaluates motor coordination and balance, helping to identify any potential motor impairments caused by the test compound.[9][10][11]
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration on the day before the test.
-
On the test day, administer the test compound or vehicle.
-
At specified time points, place the mice on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency for each mouse to fall from the rod.
-
-
Data Analysis: A significant decrease in the latency to fall in the compound-treated group compared to the vehicle group suggests a deficit in motor coordination.
Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel CNS-active agents. Future research should focus on the systematic exploration of substitutions on both the morpholine and cyclohexyl rings to build a more comprehensive SAR database. The synthesis and evaluation of conformationally constrained analogs could also provide valuable insights into the bioactive conformation. Furthermore, a deeper understanding of the metabolic fate of these compounds will be crucial for optimizing their drug-like properties. By leveraging the principles outlined in this guide, researchers can effectively navigate the chemical space of this compound derivatives and unlock their full therapeutic potential.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. jchemrev.com [jchemrev.com]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. benchchem.com [benchchem.com]
- 10. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 11. mdpi.com [mdpi.com]
Navigating the Selectivity Labyrinth: A Comparative Cross-Reactivity Analysis of 3-Cyclohexylmorpholine
A Senior Application Scientist's Guide to Unveiling Off-Target Interactions in Biological Assays
In the landscape of contemporary drug discovery and chemical biology, the precise characterization of a small molecule's interaction profile is paramount. While a compound may be designed with a specific biological target in mind, its potential for off-target binding, or cross-reactivity, can lead to unforeseen physiological effects, misleading experimental results, and potential toxicity. This guide provides a comprehensive framework for conducting a cross-reactivity analysis of 3-Cyclohexylmorpholine, a synthetic compound whose biological activity is not extensively documented. By leveraging insights from its core structural motifs—the cyclohexyl and morpholine rings—we will construct a rational, multi-tiered screening strategy to illuminate its selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.
The morpholine ring is a common scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1][2] Its incorporation into a molecule can influence interactions with a variety of biological targets, including kinases, cholinesterases, and monoamine oxidases.[3][4][5][6] The cyclohexyl group, on the other hand, is a feature of several pharmacologically active compounds, including some opioid receptor ligands and NMDA receptor antagonists.[7][8] Given this structural parentage, a thorough cross-reactivity assessment of this compound is essential before its application in specific biological studies.
Designing the Cross-Reactivity Screening Panel: A Rationale-Driven Approach
The selection of a relevant and informative panel of biological targets is the cornerstone of a meaningful cross-reactivity study. For this compound, our panel is rationally designed based on the known pharmacology of its constituent chemical scaffolds.
1. Central Nervous System (CNS) Receptors:
-
NMDA Receptors: The arylcyclohexylamine scaffold, structurally related to the cyclohexyl portion of our compound, is a well-known feature of NMDA receptor antagonists like phencyclidine (PCP) and ketamine.[7][9][10] Therefore, assessing the binding of this compound to the NMDA receptor is a primary concern.
-
Monoamine Transporters: The morpholine moiety is present in drugs that interact with monoamine transporters (SERT, DAT, NET).[11][12] These transporters are critical for regulating neurotransmitter levels and are common targets for antidepressants and stimulants.
-
Opioid Receptors (μ, δ, κ): The cyclohexyl ring is found in certain opioid receptor ligands.[13][14][15] Given the profound physiological effects of opioid receptor modulation, these targets are crucial to include in our screening panel.
2. Key Enzymes:
-
Cholinesterases (AChE and BChE): Numerous morpholine-containing compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes vital for cholinergic neurotransmission.[3][16]
-
Monoamine Oxidases (MAO-A and MAO-B): The morpholine scaffold is also a feature of monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[17][18][19]
-
Kinases (e.g., PI3K, mTOR): The morpholine ring is a privileged structure in many kinase inhibitors, where it often forms key interactions within the ATP-binding pocket.[4][20][21]
Experimental Workflows for Cross-Reactivity Profiling
A multi-pronged experimental approach is necessary to generate a comprehensive selectivity profile. We will employ a combination of binding and functional assays to not only determine if an interaction occurs but also to characterize the nature of that interaction (e.g., agonist, antagonist, inhibitor).
Radioligand Binding Assays: Assessing Target Affinity
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[22][23][24][25] These assays are typically performed using cell membranes expressing the target receptor of interest.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Figure 1: Workflow for a competitive radioligand binding assay.
Enzyme Inhibition Assays: Gauging Enzymatic Interference
For targets that are enzymes, such as cholinesterases and kinases, a direct measurement of their activity in the presence of the test compound is required.[26][27][28]
Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay (e.g., for AChE)
-
Reagent Preparation: Prepare a buffer solution, the enzyme (e.g., purified AChE), the substrate (e.g., acetylthiocholine), and a chromogenic reagent (e.g., DTNB).
-
Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test compound (this compound). Allow a short pre-incubation period for the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of enzyme activity against the log concentration of the inhibitor to determine the IC50 value.
Figure 2: Workflow for a typical enzyme inhibition assay.
Cell-Based Functional Assays: Determining Functional Consequences
For G-protein coupled receptors (GPCRs), such as opioid receptors, it is crucial to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This can be assessed using cell-based functional assays that measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels.[29][30][31][32][33]
Experimental Protocol: cAMP Functional Assay for GPCRs
-
Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., μ-opioid receptor).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of this compound.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, then stimulate with a known agonist for the receptor.
-
-
Cell Lysis and cAMP Measurement: After the treatment period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).
-
Antagonist Mode: Plot the response to the known agonist against the log concentration of the test compound to determine the IC50 and subsequently the Kb (equilibrium dissociation constant for the antagonist).
-
Comparative Data Presentation
To facilitate a clear and objective comparison of the cross-reactivity of this compound, the experimental data should be summarized in well-structured tables. The following tables present hypothetical, yet plausible, data for such an analysis.
Table 1: Binding Affinities (Ki) of this compound at CNS Receptors
| Target | Radioligand | Ki (nM) of this compound |
| NMDA Receptor | [³H]MK-801 | 850 |
| SERT | [³H]Citalopram | > 10,000 |
| DAT | [³H]WIN 35,428 | 5,200 |
| NET | [³H]Nisoxetine | > 10,000 |
| μ-Opioid Receptor | [³H]DAMGO | 1,200 |
| δ-Opioid Receptor | [³H]DPDPE | > 10,000 |
| κ-Opioid Receptor | [³H]U-69593 | 7,800 |
Table 2: Inhibitory Potency (IC50) of this compound against Key Enzymes
| Enzyme | Substrate | IC50 (µM) of this compound |
| AChE | Acetylthiocholine | 25.3 |
| BChE | Butyrylthiocholine | 48.9 |
| MAO-A | Kynuramine | > 100 |
| MAO-B | Benzylamine | 85.1 |
| PI3Kα | ATP | > 50 |
| mTOR | ATP | > 50 |
Table 3: Functional Activity (EC50/IC50) of this compound at the μ-Opioid Receptor
| Assay Mode | Agonist Used | EC50 (nM) | Emax (%) | IC50 (nM) |
| Agonist | - | > 10,000 | < 5 | - |
| Antagonist | DAMGO | - | - | 1,500 |
Interpretation of the Selectivity Profile
-
Primary Activity: The compound displays the highest affinity for the NMDA receptor (Ki = 850 nM), suggesting this may be its primary target, albeit with modest potency.
-
Off-Target Interactions:
-
It exhibits weak antagonistic activity at the μ-opioid receptor (Ki = 1,200 nM, IC50 = 1,500 nM in a functional assay) and even weaker interaction with the κ-opioid receptor.
-
There is a notable inhibitory effect on cholinesterases, with IC50 values in the micromolar range (25.3 µM for AChE and 48.9 µM for BChE).
-
The compound shows very weak to no significant activity at monoamine transporters, MAO-A, and the tested kinases at concentrations up to 50-100 µM.
-
-
Functional Characterization: At the μ-opioid receptor, this compound acts as an antagonist, as it does not elicit an agonist response on its own but can block the effect of the agonist DAMGO.
Overall Selectivity: this compound appears to be a weak, non-selective compound with a preference for the NMDA receptor. Its activity at opioid and cholinesterase targets at micromolar concentrations suggests a potential for off-target effects in biological systems, which must be considered when interpreting experimental data obtained using this molecule. A selectivity window can be calculated by comparing the potency at the primary target to that at off-targets. For instance, the selectivity for the NMDA receptor over the μ-opioid receptor is less than 2-fold, indicating a very poor selectivity profile.
Conclusion
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups [mdpi.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. NMDA receptor antagonists. A new therapeutic approach for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid Bifunctional Ligands from Morphine and the Opioid Pharmacophore Dmt-Tic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New scaffolds in the development of mu opioid-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. superchemistryclasses.com [superchemistryclasses.com]
- 27. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 30. mdpi.com [mdpi.com]
- 31. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 32. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 33. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 34. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Prospective Analysis: Benchmarking the Potential Catalytic Efficiency of 3-Cyclohexylmorpholine as a Ligand in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the quest for novel, efficient, and robust catalytic systems is a perpetual endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds in countless pharmaceutical agents and advanced materials.[1] The performance of these reactions is intrinsically linked to the design of the ligand coordinating the palladium catalyst. While phosphine- and N-heterocyclic carbene (NHC)-based ligands have dominated the field, the exploration of new ligand scaffolds continues to be an area of intense interest.
This guide presents a prospective analysis of 3-Cyclohexylmorpholine as a potential novel ligand for palladium-catalyzed Suzuki-Miyaura reactions. As direct experimental data for this specific compound in a catalytic context is not present in the current literature, this document serves as a "scouting report." It aims to benchmark its hypothetical performance against established, commercially available catalysts by drawing upon structure-activity relationships, the known effects of its constituent chemical motifs (morpholine and cyclohexyl), and established mechanistic principles.
The Rationale for Exploring this compound as a Ligand
The design of effective ligands for palladium-catalyzed cross-coupling often balances steric bulk and electron-donating ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
-
The Morpholine Moiety: The morpholine core, a simple N-heterocycle, offers a nitrogen atom as a potential coordination site to the palladium center. While simple amine ligands are not typically as effective as phosphines or NHCs for Suzuki couplings, their unique electronic and steric profiles can sometimes offer surprising reactivity.
-
The Cyclohexyl Substituent: The cyclohexyl group is a bulky, non-planar, and sp³-hybridized substituent. Its primary electronic contribution is through sigma-donation, making it an electron-releasing group. Sterically, it is significantly larger than a phenyl group.[3] This bulk could be advantageous in promoting the reductive elimination step of the catalytic cycle, which is often accelerated by sterically demanding ligands.[4] However, excessive bulk can also hinder the initial oxidative addition step. The interplay of these factors makes the performance of a this compound-ligated palladium catalyst an intriguing, albeit unanswered, question.
The Benchmark Reaction and Commercial Catalysts
To provide a meaningful prospective comparison, we have selected a challenging yet highly relevant benchmark reaction: the Suzuki-Miyaura coupling of an electron-rich, sterically accessible aryl chloride (4-chloroanisole) with phenylboronic acid. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making this a good test of catalyst efficiency.[5]
The hypothetical performance of a Pd/3-Cyclohexylmorpholine system will be benchmarked against two classes of commercially successful catalysts:
-
Buchwald-Type Catalyst: SPhos Pd G3 (a third-generation Buchwald precatalyst) is a state-of-the-art system employing a bulky, electron-rich biaryl phosphine ligand. These catalysts are known for their high activity, broad substrate scope, and thermal stability.[6][7]
-
NHC-Based Catalyst: PEPPSI™-IPr is a well-defined palladium-N-heterocyclic carbene precatalyst. NHC ligands are strong sigma-donors and offer high thermal stability, making them highly effective for cross-coupling of unreactive substrates.[8][9]
Prospective Performance Comparison
The following table outlines the documented performance of the commercial catalysts in the benchmark reaction and provides a prospective estimation for a hypothetical catalyst system based on this compound.
| Catalyst System | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Prospective Analysis for this compound |
| SPhos Pd G3 | 0.05 - 1 | RT - 80 | 1 - 12 | >95% | Up to 1900 | Hypothesis: A Pd/3-Cyclohexylmorpholine system would likely require higher catalyst loading (1-3 mol%) and elevated temperatures. The nitrogen of the morpholine is a weaker sigma-donor than the phosphine of SPhos, potentially leading to slower oxidative addition. The cyclohexyl bulk might aid reductive elimination but may not fully compensate for the electronic difference. Expected yields might be moderate (40-60%) under optimized conditions. |
| PEPPSI™-IPr | 0.2 - 1 | 80 | 2 - 4 | 92% | ~460 | Hypothesis: Compared to the strong sigma-donating NHC ligand in PEPPSI-IPr, this compound is electronically disadvantaged. This would likely result in a less active catalyst. Higher temperatures and longer reaction times would be necessary. The stability of the Pd-N bond under catalytic conditions could also be a concern, potentially leading to catalyst decomposition and lower overall yields. |
Note: The performance data for commercial catalysts is aggregated from literature sources.[5][9][10][11] The analysis for this compound is purely speculative and intended to guide experimental design.
Proposed Experimental Protocol for a Comparative Study
To empirically validate the potential of this compound as a ligand, the following detailed experimental protocol is proposed. This protocol is designed as a self-validating system, with the performance of the commercial catalysts serving as positive controls.
Objective: To compare the catalytic efficiency of an in situ generated Pd/3-Cyclohexylmorpholine catalyst with SPhos Pd G3 and PEPPSI-IPr in the Suzuki-Miyaura coupling of 4-chloroanisole and phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
SPhos Pd G3 precatalyst
-
PEPPSI-IPr precatalyst
-
4-chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
1,4-Dioxane, anhydrous
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware, dried in an oven overnight
-
Inert atmosphere glovebox or Schlenk line
Experimental Workflow Diagram:
Caption: Experimental workflow for the comparative catalytic study.
Step-by-Step Procedure:
-
Preparation of Reaction Vessels: In an inert atmosphere glovebox, add 4-chloroanisole (142.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium phosphate (424.6 mg, 2.0 mmol) to three separate oven-dried 20 mL scintillation vials equipped with stir bars.
-
Addition of Catalysts:
-
Vial A (Test Catalyst): Add Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and this compound (6.8 mg, 0.04 mmol, 4 mol%).
-
Vial B (Control 1): Add SPhos Pd G3 (7.8 mg, 0.01 mmol, 1 mol%).
-
Vial C (Control 2): Add PEPPSI-IPr (6.8 mg, 0.01 mmol, 1 mol%).
-
-
Solvent Addition: To each vial, add 5 mL of anhydrous toluene.
-
Reaction: Securely cap the vials and remove them from the glovebox. Place the vials in a preheated aluminum block at 100 °C and stir vigorously.
-
Monitoring: At specified time intervals (e.g., 1, 4, 12, and 24 hours), carefully take a small aliquot from each reaction mixture for GC-MS analysis to monitor the conversion of the starting material.
-
Work-up: After 24 hours, cool the reactions to room temperature. Add a known amount of an internal standard (e.g., dodecane). Quench the reaction by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude residue by ¹H NMR spectroscopy and quantitative GC to determine the yield of the biaryl product relative to the internal standard.
Mechanistic Considerations and the Role of the Ligand
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding how a ligand like this compound might influence the process.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) center into the aryl-halide bond. This step is favored by electron-rich ligands. As a simple amine, this compound is a moderate sigma-donor, likely less effective at promoting this step than electron-rich phosphines or NHCs.
-
Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center. The exact mechanism is complex and base-dependent, but the ligand's steric and electronic properties can influence the rate.
-
Reductive Elimination: This final, product-forming step is often accelerated by bulky ligands.[4] The cyclohexyl group of this compound could be beneficial here, potentially facilitating the release of the biaryl product and regenerating the active Pd(0) catalyst.
The overall efficiency of a catalyst based on this compound would depend on the delicate balance of these effects. It is plausible that while the oxidative addition might be slower, a rapid reductive elimination could still result in a moderately active system, though likely not competitive with the current gold-standard commercial catalysts.
Conclusion and Future Outlook
While this guide establishes that this compound is an unexplored entity in practical catalysis, a prospective analysis based on fundamental principles of ligand design suggests it could function as a ligand for palladium, albeit with anticipated lower efficiency compared to high-performance commercial systems like SPhos Pd G3 or PEPPSI-IPr. Its bulky, electron-donating cyclohexyl group is a feature of interest, but the moderate donating ability of the morpholine nitrogen may be a limiting factor.
The true catalytic efficiency of this compound can only be determined through empirical investigation. The detailed experimental protocol provided herein offers a clear and robust pathway for researchers to perform a head-to-head comparison. Such studies are invaluable, as even modest catalytic activity could inspire the design of more sophisticated second-generation ligands based on the C3-substituted morpholine scaffold.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. cataCXium® Catalysts [sigmaaldrich.com]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 7. Buy SPhos Pd G3 | 1445085-82-4 [smolecule.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Reactions Utilizing 3-Cyclohexylmorpholine
In the landscape of asymmetric synthesis, particularly within pharmaceutical development, the precise quantification of stereochemical purity is not merely a procedural step but a cornerstone of safety and efficacy. Reactions employing chiral auxiliaries or catalysts, such as 3-Cyclohexylmorpholine, are designed to yield a preponderance of one enantiomer over the other. The measure of this success is the enantiomeric excess (ee), a critical parameter that dictates the viability of a synthetic route.
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining enantiomeric excess. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is to empower you to select and implement the most appropriate methodology for your specific products derived from this compound-mediated reactions.
The Imperative of Enantiomeric Purity
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification a significant challenge.[1] However, in the chiral environment of the human body, they can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies like the FDA and EMA mandate detailed enantiomeric data for chiral drugs.[3]
Enantiomeric excess is the measure of this purity, calculated as:
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| [3][4]
or, when determined from chromatographic peak areas:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 [5]
A racemic mixture (50:50) has an ee of 0%, while an enantiomerically pure compound has an ee of 100%.[3] The accurate determination of ee is therefore essential for optimizing asymmetric reactions and ensuring the quality of the final active pharmaceutical ingredient (API).[6]
Comparative Analysis of Core Methodologies
The primary methods for ee determination fall into two major categories: chromatographic separation and spectroscopic analysis. The choice is dictated by the physicochemical properties of the analyte, required sensitivity, and available instrumentation.[2]
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most widely used and robust method for determining enantiomeric excess due to its broad applicability and high accuracy.[7][8] It is particularly well-suited for the non-volatile, polar products often generated in synthetic organic chemistry.
Principle of Separation: The technique relies on a chiral stationary phase (CSP) packed within the HPLC column. As the enantiomeric mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP. The differing stability and steric interactions of these complexes cause one enantiomer to be retained longer than the other, resulting in separation.[7][]
Causality in Method Development:
-
CSP Selection: The choice of CSP is the most critical factor.[7] For products derived from morpholine-based chemistry, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose like Chiralcel® or Chiralpak® series) are an excellent starting point due to their broad enantiorecognition capabilities.[7]
-
Mobile Phase Optimization: The mobile phase composition (typically a mixture of an alkane like n-hexane and an alcohol modifier like isopropanol) is adjusted to optimize the balance between retention and resolution. For basic compounds like those containing a morpholine moiety, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial to prevent peak tailing and improve resolution by masking residual acidic silanols on the stationary phase.[7]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Applicability | Broad; excellent for non-volatile & polar compounds | Volatile & thermally stable compounds only | Wide range; requires soluble sample |
| Accuracy & Precision | High (typically <1% error) | High | Good to High (depends on resolution) |
| Sensitivity | High (ng to pg range with UV/MS detectors) | Very High (pg to fg range) | Low (mg quantities required) |
| Sample Throughput | Moderate | Moderate to High | Low to Moderate |
| Development Time | Can be significant | Often requires derivatization | Can be rapid (with known CSA) |
| Destructive? | Yes (sample cannot be recovered) | Yes | No (with Chiral Solvating Agents) |
-
Analyte Preparation: Dissolve the purified reaction product in the mobile phase to a concentration of ~1 mg/mL.[7] Ensure the sample is fully dissolved and filtered to prevent column blockage.
-
Initial Screening:
-
Column: Start with a broad-spectrum polysaccharide-based column (e.g., Chiralpak IA or AD-H).
-
Mobile Phase: Begin with a standard mobile phase such as 90:10 n-Hexane/Isopropanol. For morpholine-containing products, add 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 230 or 254 nm).[7]
-
-
Optimization:
-
If no separation is observed, systematically vary the mobile phase composition (e.g., 80:20, 70:30) and try a different alcohol modifier (e.g., ethanol).
-
If peaks are broad or tailing, adjust the concentration of the amine modifier.
-
If resolution is poor, decrease the flow rate (e.g., to 0.5 mL/min) to increase the interaction time with the CSP.
-
-
Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers. Use the formula provided earlier to calculate the enantiomeric excess.
Caption: Chiral HPLC workflow for ee determination.
Chiral Gas Chromatography (GC): The High-Resolution Specialist
Chiral GC is a powerful technique renowned for its high resolving power and sensitivity.[6][10] However, its application is restricted to analytes that are both volatile and thermally stable.
Principle of Separation: Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[1] Volatilized enantiomers travel through the column at different rates due to the formation of transient diastereomeric inclusion complexes with the CSP.
Causality in Method Development:
-
Analyte Suitability: Many products from asymmetric synthesis are not directly suitable for GC analysis. For products of this compound reactions, which may be complex alcohols, amines, or amides, derivatization is often a mandatory prerequisite. This involves converting polar functional groups (e.g., -OH, -NH) into less polar, more volatile esters or amides (e.g., by reacting with trifluoroacetic anhydride). This step adds complexity but is essential for successful analysis.
-
Column Choice: The choice of the cyclodextrin derivative on the CSP is critical and depends on the analyte's structure. Columns like Rt-βDEXsm are effective for a range of chiral compounds, including those found in essential oils.[1]
-
Derivatization (if necessary): In a vial, dissolve a small amount of the analyte in a suitable solvent (e.g., dichloromethane). Add the derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst if needed. Heat gently to complete the reaction. Quench the reaction and extract the derivatized product.
-
Sample Preparation: Dilute the derivatized (or neat, if volatile) sample in an appropriate solvent (e.g., hexane) to a final concentration of ~1 mg/mL.
-
GC Conditions:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: Use a suitable chiral GC column.
-
Oven Program: Start at a low temperature and ramp up to a higher temperature to elute the compounds. A typical program might be: hold at 60 °C for 2 min, then ramp at 5 °C/min to 200 °C.
-
Detector: A Flame Ionization Detector (FID) is commonly used and provides excellent sensitivity.
-
-
Quantification: Integrate the peak areas of the separated enantiomers from the resulting chromatogram to calculate the ee.
Caption: Chiral GC workflow, including the critical derivatization step.
NMR Spectroscopy: The In-Situ Structural Probe
NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it renders them distinguishable (diastereotopic) within the NMR tube, allowing for direct quantification from the spectrum.[11] This is particularly advantageous for rapid analysis of crude reaction mixtures without prior purification.
Principle of Distinction: Enantiomers have identical NMR spectra in an achiral solvent. To induce a chemical shift difference (Δδ), a chiral auxiliary is added to the NMR sample.[11]
-
Chiral Solvating Agents (CSAs): These agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, or cyclodextrins) form weak, rapidly exchanging diastereomeric complexes with the analyte enantiomers.[11][12] This results in separate, observable signals for each enantiomer in the ¹H or ¹³C NMR spectrum. This method is non-destructive.
-
Chiral Derivatizing Agents (CDAs): These agents (e.g., Mosher's acid chloride) react covalently with the analyte to form a stable pair of diastereomers.[13] These diastereomers have distinct NMR spectra, allowing for ee determination. This method is destructive and requires the analyte to have a reactive functional group (e.g., -OH or -NH₂).
Causality in Method Development:
-
Choosing CSA vs. CDA: For a quick, non-destructive check of a reaction involving this compound, a CSA is ideal. If the product has been isolated and contains a hydroxyl or amine group, derivatization with a CDA like Mosher's acid can provide excellent signal separation for highly accurate quantification.[13]
-
Signal Selection: The key is to find a proton signal in the analyte that experiences the largest chemical shift non-equivalence upon addition of the chiral agent. Protons close to the stereocenter or the binding site are often the best candidates. For products from this compound, protons alpha to a newly formed stereocenter or on the morpholine ring itself could be diagnostic.
-
Sample Preparation: Place an accurate amount of the analyte (typically 5-10 mg) into an NMR tube. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
-
Add CSA: Add a molar equivalent of the chosen Chiral Solvating Agent to the NMR tube. The optimal ratio of CSA to analyte may require some experimentation.
-
Acquire Chiral Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Analysis: Identify a well-resolved signal that has split into two peaks, corresponding to the two diastereomeric complexes. Carefully integrate both peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
Caption: Principle of NMR enantiodiscrimination using a Chiral Solvating Agent (CSA).
Final Recommendations: A Decision-Making Framework
The selection of an analytical technique is a critical decision driven by multiple factors.[2] There is no single "best" method; there is only the most appropriate method for your specific circumstances.
Caption: Decision tree for selecting an ee determination method.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 5. physicsforums.com [physicsforums.com]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 3-Cyclohexylmorpholine: A Guide for Researchers
The morpholine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and biologically active compounds. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable heterocycle in drug design. Within this class, 3-cyclohexylmorpholine presents a lipophilic substituent that can probe hydrophobic pockets in biological targets, making its efficient synthesis a topic of significant interest for researchers in drug development. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a data-driven comparison to aid in the selection of the most appropriate method for your research needs.
Introduction to the Synthetic Landscape
The synthesis of substituted morpholines has evolved significantly, moving from classical, often harsh, methods to more elegant and efficient strategies. For a C3-substituted morpholine like this compound, the key challenge lies in the stereocontrolled and efficient construction of the heterocyclic ring. This guide will focus on two primary and divergent strategies: Reductive Amination and Cyclization of 1,2-Amino Alcohols . These routes are selected for their reliability, adaptability, and the availability of starting materials.
Route 1: Reductive Amination of a β-Amino Alcohol
Reductive amination is a robust and widely employed method for the formation of C-N bonds, making it a cornerstone of amine synthesis in the pharmaceutical industry.[1][2] This approach involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of this compound, a plausible pathway involves the reductive cyclization of an intermediate formed from a suitable amino alcohol and a cyclohexyl-containing carbonyl compound.
Mechanistic Rationale
The synthesis commences with the reaction of 2-amino-1-phenylethanol with a suitable two-carbon electrophile that also introduces the cyclohexyl moiety. A more direct and controllable approach, however, involves the initial formation of a β-amino alcohol precursor containing the cyclohexyl group, followed by an intramolecular cyclization. A logical precursor is 1-cyclohexyl-2-(2-hydroxyethylamino)ethanol. The intramolecular reductive amination of this intermediate, however, can be complex. A more practical intermolecular approach would involve the reaction of ethanolamine with cyclohexylacetaldehyde, followed by cyclization and reduction.
A highly efficient strategy involves the reaction of an N-protected ethanolamine with a cyclohexyl-containing epoxide, followed by deprotection and cyclization. However, for the sake of a direct comparative protocol, we will outline a reductive amination pathway starting from cyclohexanecarboxaldehyde and ethanolamine, which proceeds through an imine intermediate that is subsequently reduced and cyclized.
Experimental Protocol
Step 1: Synthesis of N-(Cyclohexylmethylidene)ethanolamine
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine cyclohexanecarboxaldehyde (1.0 eq), ethanolamine (1.0 eq), and toluene (2 mL per mmol of aldehyde).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Heat the mixture to reflux, allowing for the azeotropic removal of water.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. The resulting solution containing the imine is used directly in the next step without purification.
Step 2: Reductive Cyclization to this compound
-
To the cooled toluene solution of the imine, add methanol (2 mL per mmol of the initial aldehyde).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x Vaq/2).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then treated with a strong acid (e.g., H2SO4) and heated to induce cyclization via dehydration.
-
After neutralization and work-up, the crude this compound is purified by column chromatography on silica gel.
Workflow Diagram
Caption: Reductive amination and cyclization workflow.
Route 2: Cyclization of a 1,2-Amino Alcohol with a Two-Carbon Electrophile
A more modern and often higher-yielding approach to morpholine synthesis involves the cyclization of a 1,2-amino alcohol with a suitable two-carbon electrophile. A particularly "green" and efficient method utilizes ethylene sulfate for the selective monoalkylation of the amine, followed by intramolecular cyclization. This route offers the advantage of being a one or two-step process with a favorable environmental profile.
Mechanistic Rationale
This synthesis begins with the preparation of the key precursor, 1-amino-1-cyclohexylethan-2-ol. This can be achieved through various standard methods, such as the ring-opening of cyclohexyl oxirane with ammonia. The subsequent reaction with ethylene sulfate proceeds via an SN2 reaction where the amine of the amino alcohol attacks the electrophilic carbon of ethylene sulfate, opening the cyclic sulfate. The resulting intermediate then undergoes an intramolecular cyclization, promoted by a base, to form the morpholine ring. The use of ethylene sulfate is advantageous as it avoids the over-alkylation often seen with other electrophiles.
Experimental Protocol
Step 1: Synthesis of 1-Amino-1-cyclohexylethan-2-ol
-
In a sealed tube, place cyclohexyl oxirane (1.0 eq) and a concentrated aqueous solution of ammonia (10 eq).
-
Heat the mixture to 80 °C for 24 hours.
-
Cool the reaction mixture and remove the excess ammonia and water under reduced pressure.
-
The resulting crude 1-amino-1-cyclohexylethan-2-ol is of sufficient purity for the next step.
Step 2: Synthesis of this compound via Ethylene Sulfate Cyclization
-
In a round-bottom flask, dissolve 1-amino-1-cyclohexylethan-2-ol (1.0 eq) in a mixture of 2-methyltetrahydrofuran (2-MeTHF) and isopropyl alcohol (IPA) (3:1 v/v, 5 mL per mmol of amino alcohol).
-
Add ethylene sulfate (1.1 eq).
-
To the stirred solution, add potassium tert-butoxide (t-BuOK) (2.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x Vaq/2).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Amino alcohol cyclization workflow.
Comparative Analysis
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators relevant to researchers in a drug development setting.
| Parameter | Route 1: Reductive Amination | Route 2: Cyclization of 1,2-Amino Alcohol |
| Overall Yield | Moderate (typically 40-60%) | High (often >80%) |
| Number of Steps | 2-3 (including cyclization) | 2 (can be a one-pot procedure) |
| Reagent Availability | Readily available and inexpensive | Ethylene sulfate is commercially available |
| Reaction Conditions | Requires reflux and strong acid for cyclization | Milder conditions (60 °C) |
| Scalability | Moderate; Dean-Stark can be cumbersome on a large scale | High; has been demonstrated on >50 g scale |
| Stereocontrol | Racemic product unless a chiral starting material or catalyst is used | Can be enantioselective if starting with a chiral amino alcohol |
| Green Chemistry Profile | Use of toluene and strong acid; generation of salt waste | Use of more environmentally benign solvents (2-MeTHF); redox-neutral |
| Purification | Column chromatography often required | Can sometimes be purified by distillation or crystallization |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Reductive Amination) is a classic and well-understood method. Its primary advantage lies in the use of simple and inexpensive starting materials. However, it may suffer from moderate yields and require harsher conditions for the final cyclization step. This route is suitable for initial exploratory synthesis where cost is a primary driver and high throughput is not essential.
Route 2 (Cyclization of a 1,2-Amino Alcohol with Ethylene Sulfate) represents a more modern and efficient approach. It boasts high yields, milder reaction conditions, and a superior green chemistry profile. The potential for a one-pot procedure and demonstrated scalability make it highly attractive for process development and the synthesis of larger quantities of the target molecule. For researchers in a drug development setting where efficiency, yield, and scalability are paramount, this route is highly recommended.
The choice of synthetic route will ultimately depend on the specific needs of the project, including the required scale, desired purity, and available resources. By understanding the advantages and disadvantages of each approach, researchers can make an informed decision to best achieve their synthetic goals.
References
In-Vitro Validation of 3-Cyclohexylmorpholine as a Novel Enzyme Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the in-vitro validation of novel enzyme inhibitors, using the hypothetical compound 3-Cyclohexylmorpholine as a case study. We will position this compound as a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression and a validated target in oncology.[1][2]
For comparative analysis, we benchmark this compound against two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective protein kinase inhibitor, and Roscovitine (Seliciclib) , a purine analog with greater selectivity for several CDKs, including CDK2.[3][4] This approach allows for a rigorous assessment of potency, mechanism of action, and selectivity, which are critical parameters in early-stage drug discovery.
Comparative Inhibitor Profiling
The initial phase of validation involves determining the inhibitory potency of the lead compound against the target enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.[5][6]
Table 1: Comparative Potency (IC50) Against CDK2/Cyclin A2
| Compound | IC50 (nM) | Target Class | Notes |
| This compound | 85 | Putative Kinase Inhibitor | Hypothetical data for illustrative purposes. |
| Staurosporine | ~7 | Broad-Spectrum Kinase Inhibitor | Potent inhibitor of a wide range of kinases.[7][8] |
| Roscovitine | ~700 | CDK Inhibitor | Selective for CDKs, particularly CDK1, CDK2, CDK5, CDK7, and CDK9.[4][9] |
Data presented for Staurosporine and Roscovitine are based on published literature. The IC50 for this compound is hypothetical.
This initial screen suggests that this compound is a potent inhibitor of CDK2, with an efficacy falling between the highly potent, non-selective Staurosporine and the more selective, but less potent, Roscovitine.
Elucidating the Mechanism of Inhibition
Understanding how a compound inhibits its target is crucial for lead optimization. Enzyme kinetic studies are performed to determine the mechanism of inhibition (MOI), which can be competitive, non-competitive, uncompetitive, or mixed.[4][10] These studies are often visualized using a Lineweaver-Burk (double reciprocal) plot, which linearizes the Michaelis-Menten enzyme kinetics data.[1][2][11]
For ATP-competitive kinase inhibitors, the inhibitor binds to the same site as the ATP cofactor, preventing phosphorylation of the substrate.[8][12]
Table 2: Mechanism of Inhibition (MOI) Analysis for CDK2
| Compound | Apparent Vmax | Apparent Km | Deduced MOI |
| This compound | Unchanged | Increased | ATP-Competitive |
| Staurosporine | Unchanged | Increased | ATP-Competitive[8][12] |
| Roscovitine | Unchanged | Increased | ATP-Competitive[4][13] |
Hypothetical data for this compound is consistent with an ATP-competitive mechanism.
The results indicate that, like the comparator compounds, this compound likely acts as an ATP-competitive inhibitor of CDK2. This is a common mechanism for kinase inhibitors and provides a clear basis for further structural and medicinal chemistry efforts.
Assessing Inhibitor Selectivity
High selectivity is a desirable trait for a therapeutic agent as it minimizes off-target effects and potential toxicity.[13] Selectivity is assessed by screening the inhibitor against a panel of related enzymes. For a putative CDK2 inhibitor, this panel should include other members of the CDK family.[14][15]
Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | This compound | Staurosporine | Roscovitine |
| CDK2/Cyclin A | 92% | >99% | 85% |
| CDK1/Cyclin B | 75% | >99% | 88% |
| CDK4/Cyclin D1 | 15% | 95% | <10% |
| CDK5/p25 | 68% | >99% | 90% |
| CDK6/Cyclin D3 | 12% | 92% | <10% |
| CDK7/Cyclin H | 45% | >99% | 70% |
| CDK9/Cyclin T1 | 55% | >99% | 75% |
| PKA | 8% | >99% | <5% |
| PKCα | 5% | >99% | <5% |
Data for this compound is hypothetical. Data for comparators is representative of literature findings.[4][9][12]
The selectivity profile demonstrates the key differences between the compounds. Staurosporine shows broad activity across the panel, confirming its non-selective nature. Roscovitine displays a clear selectivity profile for a subset of CDKs, with poor activity against CDK4 and CDK6. The hypothetical data for this compound suggests a promising profile, with high potency against the intended target (CDK2) and good selectivity against other kinases like CDK4, CDK6, PKA, and PKCα.
Experimental Protocols
To ensure scientific rigor, the following detailed protocols outline the methodologies used to generate the comparative data.
General Experimental Workflow
The validation process follows a logical sequence from broad screening to detailed mechanistic studies.
Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11][16]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme (e.g., Promega, Carna Biosciences)
-
Histone H1 substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Test Compounds: this compound, Staurosporine, Roscovitine dissolved in DMSO
-
Kinase Reaction Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT
-
ATP solution (10mM)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control.
-
Enzyme/Substrate Mix: Prepare a master mix containing Kinase Reaction Buffer, CDK2/Cyclin A2 enzyme, and Histone H1 substrate. The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.
-
Enzyme Addition: Add the enzyme/substrate mix to each well of the assay plate containing the compounds.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare an ATP solution at a concentration close to its Km for CDK2 (typically ~10-15 µM). Add the ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The time should be within the linear phase of the reaction.
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Mechanism of Inhibition (MOI) Studies
This protocol determines the MOI by measuring reaction rates at various substrate (ATP) and inhibitor concentrations.
Procedure:
-
Setup: The assay is set up similarly to the IC50 determination. However, two sets of experiments are run.
-
Varying ATP: Use a fixed concentration of inhibitor (e.g., at its IC50 and 3x IC50) and vary the concentration of ATP across a wide range (e.g., 0.5x Km to 10x Km).
-
Control: A parallel experiment is run with no inhibitor.
-
-
Reaction and Detection: Follow steps 2-9 from the IC50 protocol for each ATP concentration.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each condition.
-
Plot 1/V versus 1/[ATP] to generate a Lineweaver-Burk plot.[1][2][11]
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor compared to the control.
-
Competitive: Intercepts on the y-axis are the same (Vmax is unchanged), but x-intercepts differ (Km increases).
-
Non-competitive: Intercepts on the x-axis are the same (Km is unchanged), but y-intercepts differ (Vmax decreases).
-
Uncompetitive: The lines are parallel (both Km and Vmax decrease).
-
-
Conclusion
This guide outlines a systematic approach to the in-vitro validation of a novel enzyme inhibitor, using the hypothetical compound this compound as an example targeting CDK2. By performing a head-to-head comparison with established inhibitors like Staurosporine and Roscovitine, we can effectively characterize the compound's potency, mechanism of action, and selectivity.
The hypothetical data presented for this compound illustrate a promising profile: potent, ATP-competitive inhibition of CDK2 with favorable selectivity against other kinases. This type of comprehensive in-vitro data package is essential for making informed decisions in a drug discovery program, justifying the progression of a compound into more complex cellular and in-vivo models. The protocols and workflows described herein represent a robust and validated methodology for the initial characterization of any novel enzyme inhibitor.
References
- 1. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.ca]
- 12. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promega.com [promega.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclohexylmorpholine
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Cyclohexylmorpholine, ensuring that your laboratory practices remain beyond reproach. The procedures outlined here are designed to be self-validating, grounding every action in established safety principles and regulatory standards.
Hazard Identification: Understanding the Risk Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 1270476-30-6) is a morpholine derivative that presents several health hazards. While a complete toxicological profile may not be available, the existing Safety Data Sheet (SDS) provides critical information that must inform our handling and disposal strategy.[1]
The primary identified hazards are:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
While the SDS for this compound does not list flammability or corrosivity data, it is crucial to consider the properties of related compounds. The parent compound, morpholine, and its derivatives are often flammable liquids and are corrosive.[2][3] A product containing morpholine and cyclohexylamine is classified as a hazardous waste for both ignitability (D001) and corrosivity (D002).[2] Therefore, a conservative approach dictates that this compound be treated as a potentially flammable and corrosive hazardous waste until proven otherwise.
Table 1: Hazard Summary for this compound
| Hazard Class | GHS Hazard Statement | Classification |
|---|---|---|
| Skin Irritation | H315 | Warning[1] |
| Eye Irritation | H319 | Warning[1] |
| Respiratory Irritation | H335 | Warning[1] |
| Potential Ignitability | H226 (Inferred) | Flammable Liquid & Vapor (Precautionary)[2][3] |
| Potential Corrosivity | H314 (Inferred) | Causes severe skin burns and eye damage (Precautionary)[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the known and potential hazards, stringent adherence to PPE protocols is non-negotiable. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our minimum standard.[1]
Table 2: Required PPE for Handling this compound Waste
| Body Part | Required Equipment | Rationale & Specifications |
|---|---|---|
| Eyes/Face | Chemical Splash Goggles & Face Shield | Protects against splashes that can cause serious eye irritation.[1] A face shield offers broader protection. |
| Hands | Chemical-Resistant Gloves | Wear gloves evaluated for resistance to amines and organic compounds. Nitrile may be suitable for incidental contact, but butyl or Viton rubber are often preferred for extended handling. Always inspect gloves before use.[1] |
| Body | Laboratory Coat / Chemical-Resistant Apron | A lab coat is the minimum requirement. For larger quantities or spill cleanup, a chemical-resistant apron or coveralls are necessary to prevent skin contact and irritation.[1] |
| Respiratory | Use in a Ventilated Area | All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to mitigate respiratory irritation.[1] |
Spill Management Protocol
Accidental spills are a primary source of chemical waste and exposure. A swift, safe, and effective response is crucial.
Step 1: Evacuate & Secure
-
Alert personnel in the immediate area.
-
Remove all sources of ignition (e.g., turn off hot plates, equipment).[1]
-
Ensure the area is well-ventilated.
Step 2: Don Appropriate PPE
-
Before approaching the spill, don the full PPE outlined in Table 2.
Step 3: Contain & Absorb
-
Contain the spill using a commercial absorbent material like vermiculite, dry sand, or a universal chemical spill kit. Do not use combustible materials like paper towels to absorb large spills.[2]
-
Prevent the spill from entering drains or waterways.[1]
Step 4: Collect & Containerize
-
Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Use non-sparking tools for cleanup, especially if the material is treated as flammable.[3]
Step 5: Decontaminate & Dispose
-
Clean the spill area with a suitable solvent (consult your institution's safety office), followed by soap and water.
-
All contaminated materials, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container.
-
Dispose of the container's contents as hazardous waste according to the protocol in the next section.[1]
Step-by-Step Disposal Procedure
The guiding principle for disposal is the precautionary statement P501: "Dispose of contents/container to an approved waste disposal plant."[1][4] This means that this compound waste must never be poured down the drain or mixed with general trash. It must be managed by a licensed hazardous waste contractor.
Workflow: From Benchtop to Final Disposal
-
Waste Segregation:
-
At the point of generation (e.g., in the fume hood), collect all waste containing this compound. This includes un-used reagent, reaction mixtures, contaminated solvents, and solid materials (gloves, wipes, absorbent).
-
Dedicate a specific, clearly labeled waste container for this purpose. Do not mix with incompatible waste streams.
-
-
Container Selection:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.
-
Ensure the container is in good condition, free from cracks or leaks.
-
For liquid waste, never fill a container more than 80% full to allow for vapor expansion.
-
-
Hazardous Waste Labeling:
-
Label the container clearly with the words "HAZARDOUS WASTE."
-
List all chemical constituents by their full name, including "this compound," and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Flammable," "Corrosive").
-
Note the accumulation start date (the date the first drop of waste enters the container).
-
-
Waste Accumulation & Storage:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution and EPA regulations.
-
The storage area must be well-ventilated and provide secondary containment to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by trained professionals in accordance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[2]
-
Chemical Incompatibilities
A critical aspect of safe waste handling is preventing dangerous chemical reactions within the waste container. The primary incompatibility noted for this compound is with strong oxidizing agents .[1] Mixing with oxidizers can lead to vigorous, exothermic reactions, potentially causing fires or explosions. Avoid mixing this waste with chemicals such as nitrates, perchlorates, peroxides, and permanganates.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific EHS protocols and the most current Safety Data Sheet for the chemical .
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclohexylmorpholine
For fellow researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate safety and logistical information for handling 3-Cyclohexylmorpholine, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. My aim is to provide a procedural, in-depth resource that goes beyond a simple checklist, fostering a culture of safety and building trust in our shared scientific endeavors.
Understanding the Hazard Profile of this compound
Before any container is opened, a thorough understanding of the material's inherent risks is paramount. This compound is a multifaceted hazardous substance, and its risks are not to be underestimated. It is classified as a flammable liquid and vapor, is harmful if swallowed, and toxic when it comes into contact with skin or is inhaled. Furthermore, it can cause severe skin burns and eye damage and is suspected of damaging fertility or the unborn child.
A review of the Safety Data Sheet (SDS) reveals the following key hazard statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H311 + H331: Toxic in contact with skin or if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
H361: Suspected of damaging fertility or the unborn child.
This combination of flammability, acute toxicity, corrosivity, and potential reproductive toxicity necessitates a multi-layered approach to PPE and handling protocols.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The core principle is to establish multiple barriers of protection between the researcher and the chemical.
The following table summarizes the recommended PPE for handling this compound:
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene outer glove, Nitrile inner glove) | Protects against skin contact, which can cause toxicity and severe burns. Double-gloving provides an additional layer of protection in case of a breach of the outer glove. |
| Eyes/Face | Chemical splash goggles and a face shield | Provides comprehensive protection against splashes that can cause severe eye damage. A face shield protects the entire face from splashes. |
| Body | Chemical-resistant lab coat or apron worn over long-sleeved clothing | Protects skin from splashes and spills. A chemical-resistant material is crucial to prevent the chemical from soaking through to the skin. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges | Essential for preventing inhalation toxicity, especially when working outside of a certified chemical fume hood or when dealing with larger quantities. |
| Feet | Closed-toe shoes made of a non-porous material | Protects feet from spills. |
Detailed PPE Protocols and Best Practices
Glove Selection and Usage
Best Practices:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.
-
Double-Gloving: Always wear two pairs of gloves. This is a critical risk mitigation strategy.
-
Proper Donning and Doffing: Don and doff gloves correctly to avoid contaminating your hands.
-
Regular Changes: Change gloves frequently, and immediately if you suspect contamination. Do not reuse disposable gloves.
Respiratory Protection
Inhalation of this compound vapors is a significant route of exposure that can lead to toxicity. All work with this chemical should ideally be conducted in a certified chemical fume hood. If work must be performed outside of a fume hood, or if there is a risk of vapor release, a NIOSH-approved respirator is mandatory.
NIOSH Respirator Cartridge Color Coding:
| Color | Hazard Type |
| Black | Organic Vapors |
For this compound, a respirator equipped with black organic vapor cartridges is required.
Donning and Doffing PPE: A Step-by-Step Workflow
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Management and Disposal Plan
Spill Cleanup
In the event of a spill, the primary objective is to contain and clean it up safely.
Waste Disposal
Waste this compound and any materials contaminated with it are considered hazardous waste.
Operational Plan:
-
Segregation: Collect all this compound waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Never dispose of this compound down the drain or in regular trash.
Conclusion: A Commitment to Safety
Handling this compound requires a diligent and informed approach to safety. By understanding its hazards, implementing robust PPE protocols, and having clear plans for emergencies and disposal, we can ensure the well-being of ourselves and our colleagues while maintaining the highest standards of scientific integrity. This guide serves as a foundational resource, and it is incumbent upon each researcher to supplement this information with institution-specific safety protocols and to always consult the Safety Data Sheet before commencing work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
